molecular formula C23H22N4O3 B15542503 AL-9

AL-9

货号: B15542503
分子量: 402.4 g/mol
InChI 键: LYZRWTKFOBBKKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AL-9 is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H22N4O3

分子量

402.4 g/mol

IUPAC 名称

[5-[4-(4-morpholin-4-ylanilino)quinazolin-6-yl]furan-2-yl]methanol

InChI

InChI=1S/C23H22N4O3/c28-14-19-6-8-22(30-19)16-1-7-21-20(13-16)23(25-15-24-21)26-17-2-4-18(5-3-17)27-9-11-29-12-10-27/h1-8,13,15,28H,9-12,14H2,(H,24,25,26)

InChI 键

LYZRWTKFOBBKKS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

AL-9 (NU-9): A Technical Guide to its Chemical Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: AL-9, also known as NU-9, is a promising small molecule compound that has garnered significant attention in the field of neurodegenerative disease research. Initially developed for its potential in treating amyotrophic lateral sclerosis (ALS), recent studies have expanded its therapeutic prospects to include Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure of this compound (NU-9), its mechanism of action, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound (NU-9) is chemically defined as (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione[1]. Its molecular formula is C16H14F6O3, and it has a molecular weight of 368.28 g/mol .

IdentifierValue
IUPAC Name (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione
Synonyms NU-9, AKV9
Molecular Formula C16H14F6O3
Molecular Weight 368.28 g/mol
SMILES C--INVALID-LINK--C2CC(=O)CC(=O)C2

A detailed, step-by-step synthesis protocol for this compound (NU-9) is not publicly available in the reviewed literature. However, a patent has been filed for the use of (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione in improving the health of diseased upper motor neurons[1]. The synthesis of analogous cyclohexane-1,3-dione derivatives often involves multi-step reactions.

Mechanism of Action: A Unifying Approach to Neurodegeneration

This compound (NU-9) functions as a protein aggregation inhibitor. Its mechanism of action is centered on enhancing the cellular machinery responsible for clearing misfolded and aggregated proteins, a common pathological hallmark of many neurodegenerative diseases.

The compound has been shown to prevent the accumulation of amyloid-beta oligomers, which are key instigators of Alzheimer's disease neurodegeneration. This protective effect is achieved through a cellular pathway that is dependent on intact lysosomal function and the activity of cathepsin B, a lysosomal cysteine protease[2]. The proposed mechanism suggests that NU-9 restores the trafficking of pathogenic protein species to functional lysosomes, where they can be effectively degraded by cathepsin B-dependent processes[2]. This prevents the formation of toxic, neuron-binding protein oligomers.

The efficacy of NU-9 is not limited to a single type of protein aggregate. It has demonstrated the ability to protect neurons from dysfunction in animal models of both ALS (involving mutant SOD1 and TDP-43) and Alzheimer's disease (involving amyloid-beta)[2]. This suggests that NU-9 targets a common pathogenic mechanism underlying multiple neurodegenerative proteinopathies.

NU9_Mechanism_of_Action cluster_Cell Neuron MisfoldedProteins Misfolded Proteins (e.g., Amyloid-β Monomers) Endocytosis Endocytosis MisfoldedProteins->Endocytosis LateEndosome Late Endosome Endocytosis->LateEndosome Trafficking Lysosome Lysosome LateEndosome->Lysosome Fusion ProteinAggregates Toxic Protein Aggregates LateEndosome->ProteinAggregates Impaired Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Neurodegeneration Neurodegeneration ProteinAggregates->Neurodegeneration NU9 This compound (NU-9) NU9->LateEndosome Enhances Trafficking

Caption: Proposed mechanism of action of this compound (NU-9).

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound (NU-9). For full details, please refer to the cited publications.

In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol is adapted from studies investigating the effect of NU-9 on amyloid-beta oligomer accumulation in primary hippocampal neurons.

1. Primary Neuron Culture:

  • Dissociate hippocampi from embryonic day 18 (E18) rat embryos.

  • Plate neurons on poly-D-lysine-coated coverslips in a suitable culture medium.

  • Maintain cultures for at least 18 days in vitro (DIV) to allow for maturation.

2. NU-9 Treatment and Amyloid-Beta Exposure:

  • Prepare a stock solution of this compound (NU-9) in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute NU-9 to the desired final concentration (e.g., 3 µM) in pre-warmed culture medium.

  • Pre-treat the mature neuronal cultures with the NU-9 containing medium for a specified duration (e.g., 2 hours).

  • Following pre-treatment, expose the neurons to a solution containing amyloid-beta monomers or pre-formed oligomers for a defined period (e.g., 1 hour).

3. Immunofluorescence Staining for Amyloid-Beta Oligomers:

  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking solution (e.g., 10% goat serum in PBS).

  • Incubate with a primary antibody specific for amyloid-beta oligomers overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

  • Mount coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

4. Imaging and Quantification:

  • Acquire images using a fluorescence microscope.

  • Quantify the intensity or area of amyloid-beta oligomer staining per neuron or per unit length of dendrite using image analysis software.

Experimental_Workflow_In_Vitro start Start: Mature Primary Neuronal Culture (DIV 18+) pretreatment Pre-treatment with this compound (NU-9) (e.g., 3 µM for 2 hours) start->pretreatment exposure Exposure to Amyloid-Beta (monomers or oligomers) pretreatment->exposure fixation Fixation (4% PFA) exposure->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Aβ oligomer) blocking->primary_ab secondary_ab Secondary Antibody Incubation (fluorescently labeled) primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging quantification Image Analysis and Quantification imaging->quantification

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Efficacy in a Mouse Model of ALS

This protocol provides a general outline for assessing the therapeutic efficacy of NU-9 in a transgenic mouse model of ALS, such as the SOD1-G93A model.

1. Animal Model and Treatment:

  • Use transgenic mice expressing a human mutant SOD1 gene (e.g., G93A) and non-transgenic littermates as controls.

  • Begin treatment with this compound (NU-9) at a pre-symptomatic or early symptomatic stage.

  • Administer NU-9 via a suitable route, such as oral gavage or formulated in the diet, at a specified dose (e.g., 30 mg/kg/day).

  • A control group of transgenic mice should receive a vehicle control.

2. Behavioral Testing (e.g., Rotarod Test):

  • Acclimatize mice to the rotarod apparatus over several days.

  • The test involves placing the mouse on a rotating rod that accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes)[3].

  • Record the latency to fall from the rod for each mouse.

  • Perform the test at regular intervals throughout the treatment period to assess motor coordination and balance.

3. Endpoint Analysis:

  • Monitor disease progression and survival.

  • At the study endpoint, collect tissues (e.g., brain and spinal cord) for histological and biochemical analysis.

  • Perform immunohistochemistry to assess motor neuron survival and protein aggregation.

  • Analyze protein levels and other biomarkers by Western blotting or other relevant techniques.

Experimental_Workflow_In_Vivo start Start: ALS Mouse Model (e.g., SOD1-G93A) treatment Chronic Administration of this compound (NU-9) (e.g., 30 mg/kg/day) start->treatment behavior Regular Behavioral Testing (e.g., Rotarod) treatment->behavior monitoring Monitoring of Disease Progression and Survival behavior->monitoring endpoint Endpoint: Tissue Collection (Brain and Spinal Cord) monitoring->endpoint analysis Histological and Biochemical Analysis (Motor Neuron Count, Protein Aggregation) endpoint->analysis

Caption: Workflow for in vivo efficacy study in an ALS mouse model.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound (NU-9).

Table 1: In Vitro Efficacy of this compound (NU-9)

AssayCell TypeEndpointEffective ConcentrationReference
Neuroprotection against amyloid-beta oligomer accumulationPrimary Hippocampal NeuronsReduction of AβO accumulation3 µM--INVALID-LINK--
Axon outgrowth enhancementPrimary Cortical Neurons from hSOD1G93A miceIncreased axon length400 nM--INVALID-LINK--

Table 2: In Vivo Study Parameters of this compound (NU-9) in a Mouse Model of ALS (SOD1-G93A)

ParameterDetailsReference
Animal ModelTransgenic mice expressing human SOD1-G93A--INVALID-LINK--
Dosing Regimen30 mg/kg/day, oral administration--INVALID-LINK--
Primary Outcome MeasuresMotor performance (e.g., rotarod), survival, motor neuron count--INVALID-LINK--

Conclusion

This compound (NU-9) represents a significant advancement in the development of therapeutics for neurodegenerative diseases. Its unique mechanism of action, which targets the common pathology of protein aggregation by enhancing the natural cellular clearance pathways, holds great promise for a broad range of disorders. The data presented in this technical guide underscore the potential of this compound (NU-9) and provide a foundational resource for researchers and drug development professionals seeking to further investigate and develop this promising compound.

References

AL-9 (NU-9) mechanism of action in neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of AL-9 (NU-9) in Neurodegeneration

Introduction

This compound, also known as NU-9 (and AKV9 in its clinical development phase), is an experimental small molecule compound that has emerged as a significant therapeutic candidate for a range of neurodegenerative diseases.[1][2] Initially developed to address protein aggregation in amyotrophic lateral sclerosis (ALS), its efficacy has since been demonstrated in preclinical models of Alzheimer's disease, suggesting a unifying mechanism of action that targets a common pathological hallmark of these conditions.[3][4][5] Unlike therapies that treat disease-specific symptoms, NU-9 addresses the fundamental cellular dysfunction of protein misfolding and aggregation, which is a common feature in many neurodegenerative disorders.[1][5][6] This technical guide provides a comprehensive overview of the core mechanism of action of NU-9, detailing the signaling pathways, experimental evidence, and methodologies from key studies.

Core Mechanism: Targeting the Common Pathway of Protein Aggregation

Protein aggregation is a central pathological feature connecting numerous neurodegenerative diseases.[3][7][8] In ALS, this involves the misfolding and clumping of proteins like SOD1 and TDP-43, while in Alzheimer's disease, the accumulation of amyloid-beta oligomers (AβOs) is a primary instigator of neurotoxicity.[3][7] NU-9 was developed through a phenotypic high-throughput screen to identify compounds that inhibit the protein aggregation caused by mutations in the sod1 gene.[8][9]

Subsequent research has confirmed its broad anti-aggregation potential. Studies have shown that NU-9 is effective in:

  • Reducing levels of misfolded SOD1 in ALS models.[3]

  • Preventing the aggregation of TDP-43.[3][7]

  • Inhibiting the accumulation of neurotoxic AβOs in cellular models of Alzheimer's disease.[3]

This ability to act on different aggregation-prone proteins suggests NU-9 targets a shared cellular mechanism responsible for clearing these toxic species.[3][5]

Signaling Pathway: Enhancement of Lysosomal-Mediated Clearance

The primary mechanism of action for NU-9 is the enhancement of the cell's own protein clearance machinery, specifically through the endolysosomal pathway.[3][10] The process is intracellular and critically dependent on functional lysosomes and the enzymatic activity of Cathepsin B.[3][7][10]

In neurodegenerative conditions like Alzheimer's disease, the cellular recycling system is often disrupted, leading to the accumulation of toxic protein aggregates.[4][10] NU-9 appears to restore the proper trafficking of these proteins. The prevailing hypothesis is that NU-9 facilitates the movement of toxic protein species, such as Aβ, into lysosomes, where the enzyme Cathepsin B can effectively break them down, preventing their accumulation into harmful oligomers.[3][10][11] This proposed mechanism is supported by findings that NU-9's protective effect is blocked by inhibitors of lysosomal function.[3]

Furthermore, NU-9 has been shown to robustly stimulate autophagy, as evidenced by a significant increase in the number of autophagosomes in treated cells.[3][7] This suggests NU-9 actively rescues the cellular "waste disposal" pathway, enabling neurons to clear the protein buildup that drives neurodegeneration.[6] While the direct molecular target of NU-9 remains under investigation, its action clearly relies on activating this specific cellular degradation pathway.[10]

NU9_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) cluster_lysosomal_pathway Endolysosomal Pathway Abeta_mono Monomeric Aβ Abeta_oligo Toxic Aβ Oligomers (AβOs) Endosome Endosome Abeta_mono->Endosome Endocytosis Neurodegeneration Neurodegeneration (Mitochondrial/ER Stress, etc.) Abeta_oligo->Neurodegeneration Causes Endosome->Abeta_oligo Impaired Trafficking (Disease State) Lysosome Lysosome Endosome->Lysosome Fusion Degradation Aβ Degradation Lysosome->Degradation Mediates CathepsinB Cathepsin B NU9 NU-9 NU9->Endosome Restores/Enhances Trafficking

Caption: Proposed mechanism of NU-9 in preventing AβO-induced neurotoxicity.

Neuroprotective and Functional Outcomes

The restoration of protein homeostasis by NU-9 leads to significant downstream neuroprotective effects and functional improvements in preclinical models.

  • Improved Neuronal Health: In both hSOD1 G93A and hTDP-43 A315T mouse models of ALS, NU-9 treatment led to improved health of upper motor neurons.[3] Specifically, it protected vital organelles, including mitochondria and the endoplasmic reticulum (ER), and preserved the structural integrity of apical dendrites and axons.[3][6][12] After 60 days of treatment, diseased neurons appeared similar to healthy control neurons.[1][6]

  • Enhanced Axon Outgrowth: Axonal degeneration is a key contributor to paralysis in ALS.[1][13] NU-9 has been shown to lengthen the axons of diseased upper motor neurons in an SOD1 ALS mouse model, suggesting a potential to revitalize motor neuron circuitry.[1][13][14]

  • Reduced Neuroinflammation: In mouse models of Alzheimer's disease, oral administration of NU-9 significantly reduced brain inflammation, a major contributor to neuronal damage in the disease.[4][10][15][16]

  • Functional Recovery: These cellular improvements translate to measurable functional benefits. NU-9 treatment preserved grip strength in ALS mouse models and improved performance on memory tests in Alzheimer's disease models.[3][10][15]

Quantitative Data Summary

The efficacy of NU-9 has been quantified in several key experiments. The tables below summarize the available data on its anti-aggregation effects and the concentrations used in preclinical studies.

Table 1: Efficacy of NU-9 in Reducing Amyloid-Beta Oligomer (AβO) Accumulation

Parameter Finding Source
AβO Reduction Range 21% to 90% [3]
AβO Reduction (Cell Body) 57% (p=0.0002) [3]

Data from immunofluorescence imaging of cultured hippocampal neurons.

Table 2: Pharmacokinetics and Dosing in Preclinical Models

Parameter Value Model System Source
In Vivo Dosage 100 mg/kg/day (oral gavage) BALB/c Mice [17]
Resulting CNS Concentration 400 nM BALB/c Mice [17]
Time to Max Concentration (Tmax) 0.5 hours (after 7 days) BALB/c Mice [17]
In Vitro Dose (UMN Health Assay) 400 nM Mouse Cortical Cultures [17]

| Comparative In Vitro Doses | Riluzole (B1680632): 500 nM; Edaravone (B1671096): 1 µM | Mouse Cortical Cultures |[17] |

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the mechanism and efficacy of NU-9.

Protocol 1: In Vitro Amyloid-Beta Oligomer (AβO) Accumulation Assay

This protocol is used to measure the ability of NU-9 to prevent the buildup of AβOs on neurons in culture.[3]

  • Cell Culture:

    • Combined hippocampal, cortical, and sub-ventricular zone tissue is obtained from E18 Sprague-Dawley rats.

    • Cells are cultured according to manufacturer protocols, based on procedures from Brewer et al., for 18 to 25 days in vitro (div) to allow for maturation.[3]

  • Treatment:

    • Mature hippocampal neurons are pre-treated with any relevant inhibitors (e.g., for lysosomes) or a DMSO vehicle control in conditioned medium.

    • Cells are then incubated for 30 minutes with 3 µM NU-9 or a DMSO vehicle.

    • Finally, 500 nM monomeric Aβ or 30-200 nM pre-formed AβOs are applied to the cultures for an additional 30 minutes.[3]

  • Immunofluorescence and Imaging:

    • Following treatment, cells are fixed and subjected to immunofluorescence staining to visualize AβOs.

    • Imaging is performed to quantify the levels of AβO buildup on neuronal dendrites and in the cell body region.[3]

Experimental_Workflow start Start: Mature Hippocampal Neuron Culture (18-25 div) pretreat Step 1: Pre-treatment (Inhibitors or Vehicle) start->pretreat add_nu9 Step 2: Add NU-9 (3µM) or Vehicle Control (30 min incubation) pretreat->add_nu9 add_abeta Step 3: Add Monomeric Aβ (500nM) or AβOs (30-200nM) (30 min incubation) add_nu9->add_abeta fix_stain Step 4: Cell Fixation and Immunofluorescence Staining for AβOs add_abeta->fix_stain image Step 5: Imaging and Quantification of AβO Accumulation fix_stain->image end End: Comparative Analysis image->end

Caption: Workflow for the in vitro AβO accumulation assay.
Protocol 2: Assessment of Upper Motor Neuron (UMN) Health In Vitro

This protocol assesses the direct effect of NU-9 on the health and axon growth of diseased UMNs.[17]

  • Cell Culture:

    • Motor cortices are isolated from embryonic day 13.5 (E13.5) WT-UeGFP (control) and hSOD1G93A-UeGFP (ALS model) mice. The UeGFP reporter allows for specific visualization of UMNs.

    • The tissue is dissociated, and cells are plated on coated coverslips.

  • Treatment:

    • After allowing cells to attach, they are treated for 3 days in vitro with one of the following:

      • Serum-Free Medium (SFM) as an untreated control.

      • NU-9 (400 nM).

      • Riluzole (500 nM).

      • Edaravone (1 µM).

      • Combinations of NU-9 with riluzole or edaravone.[17]

  • Analysis:

    • Following treatment, cells are fixed and stained with DAPI to visualize nuclei.

    • The eGFP-positive UMNs are imaged, and their axon lengths, branching, and overall arborization are measured and compared across treatment groups.[17]

Logical Framework: A Unifying Therapeutic Approach

The research on NU-9 supports a therapeutic strategy that targets a converging point in the pathology of multiple neurodegenerative diseases. By addressing the fundamental problem of toxic protein aggregation, NU-9 offers a broader potential efficacy compared to drugs targeting disease-specific proteins or downstream symptoms.

Logical_Relationship cluster_diseases Neurodegenerative Diseases cluster_outcomes Neuroprotective Outcomes ALS ALS (misfolded SOD1, TDP-43) Protein_Agg Common Pathogenic Mechanism: Intracellular Protein Aggregation & Impaired Clearance ALS->Protein_Agg AD Alzheimer's Disease (Aβ Oligomers) AD->Protein_Agg Other_ND Other Neurodegenerative Diseases (e.g., FTD) Other_ND->Protein_Agg NU9_Intervention NU-9 Intervention Protein_Agg->NU9_Intervention Mechanism Mechanism: Enhanced Lysosomal/Autophagic Clearance (Cathepsin B-dependent) NU9_Intervention->Mechanism Acts via Neuron_Health Improved Neuronal Health (Mitochondria, ER, Axons) Mechanism->Neuron_Health Reduced_Inflam Reduced Neuroinflammation Mechanism->Reduced_Inflam Functional_Imp Functional Improvement (Memory, Motor Function) Mechanism->Functional_Imp

Caption: Logical framework of NU-9's action on a common neurodegenerative pathway.

Conclusion

This compound (NU-9) represents a promising therapeutic agent that operates on a central, unifying mechanism in neurodegeneration: the clearance of toxic protein aggregates. Its ability to enhance the lysosomal degradation of multiple unrelated pathogenic proteins, including SOD1, TDP-43, and AβOs, underscores its potential as a broad-spectrum neuroprotective compound.[3] The mechanism, which is dependent on lysosomes and the enzyme Cathepsin B, leads to tangible improvements in neuronal health, reduced neuroinflammation, and functional recovery in preclinical models.[3][10][15] As NU-9 (AKV9) moves forward in clinical development, its novel mechanism of action provides a strong rationale for its potential efficacy in treating ALS, Alzheimer's, and possibly other devastating neurodegenerative diseases.[1][8]

References

The Therapeutic Potential of AL-9 (NU-9/AKV9) for Amyotrophic Lateral Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of both upper and lower motor neurons, leading to paralysis and eventual death. Current therapeutic options offer modest benefits, highlighting the urgent need for novel disease-modifying therapies. AL-9 (also known as NU-9 and AKV9), a novel small molecule compound, has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its ability to address key pathological hallmarks of ALS, including protein misfolding and aggregation, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Introduction to this compound (NU-9/AKV9)

This compound is a small molecule that was identified through a high-throughput screen for compounds capable of inhibiting the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1), a protein implicated in a familial form of ALS.[1][2] Subsequent research has revealed that its neuroprotective effects extend beyond SOD1 pathology to include TDP-43 proteinopathy, which is a hallmark of the vast majority of ALS cases.[1][3] Developed by researchers at Northwestern University and now under clinical development by Akava Therapeutics as AKV9, this compound has shown significant promise in preclinical models by improving the health and survival of upper motor neurons (UMNs), a critical cell population that degenerates early in the course of ALS.[4][5]

Mechanism of Action

The primary mechanism of action of this compound involves the modulation of cellular protein homeostasis and the enhancement of cellular clearance pathways.[6][7] Evidence suggests that this compound exerts its therapeutic effects through the endolysosomal pathway in a cathepsin B-dependent manner.[3][7]

Key aspects of this compound's mechanism of action include:

  • Reduction of Protein Aggregation: this compound has been shown to reduce the levels of misfolded SOD1 and is proposed to prevent the accumulation of other aggregation-prone proteins like TDP-43.[1][3]

  • Enhancement of Lysosomal Function: The compound is believed to restore the efficient trafficking of proteins to lysosomes for degradation, a process that is often impaired in neurodegenerative diseases.[3][8] This action is dependent on the activity of the lysosomal protease cathepsin B.[6][7]

  • Mitochondrial and ER Health: this compound treatment has been demonstrated to improve the structural integrity and function of mitochondria and the endoplasmic reticulum in diseased neurons.[5]

The proposed signaling pathway for this compound's neuroprotective effects is illustrated below.

NU9_Signaling_Pathway cluster_Neuron Diseased Motor Neuron cluster_Therapeutic_Intervention This compound (NU-9) Intervention Protein_Misfolding Protein Misfolding & Aggregation (SOD1, TDP-43) ER_Stress ER Stress Protein_Misfolding->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Misfolding->Mitochondrial_Dysfunction Lysosomal_Dysfunction Lysosomal Dysfunction Protein_Misfolding->Lysosomal_Dysfunction Axonal_Degeneration Axonal Degeneration ER_Stress->Axonal_Degeneration Neuron_Death Neuron Death ER_Stress->Neuron_Death Mitochondrial_Dysfunction->Axonal_Degeneration Mitochondrial_Dysfunction->Neuron_Death Lysosomal_Dysfunction->Neuron_Death Axonal_Degeneration->Neuron_Death NU9 This compound (NU-9) Lysosomal_Pathway Endolysosomal Pathway NU9->Lysosomal_Pathway Restored_Mitochondria Restored Mitochondrial Integrity NU9->Restored_Mitochondria Restored_ER Restored ER Integrity NU9->Restored_ER Cathepsin_B Cathepsin B Activation Lysosomal_Pathway->Cathepsin_B Protein_Clearance Enhanced Protein Clearance Cathepsin_B->Protein_Clearance Protein_Clearance->Protein_Misfolding Improved_Axon_Health Improved Axon Health Protein_Clearance->Improved_Axon_Health Restored_Mitochondria->Mitochondrial_Dysfunction Restored_Mitochondria->Improved_Axon_Health Restored_ER->ER_Stress Restored_ER->Improved_Axon_Health Improved_Axon_Health->Axonal_Degeneration Neuron_Survival Neuron Survival Improved_Axon_Health->Neuron_Survival

Caption: Proposed mechanism of this compound (NU-9) in ALS motor neurons.

Preclinical Efficacy Data

This compound has been evaluated in several preclinical models of ALS, demonstrating significant therapeutic effects on key cellular and functional endpoints.

In Vitro Studies

The effects of this compound were assessed on primary upper motor neurons (UMNs) cultured from hSOD1G93A mice, a well-established model of ALS.[9]

Table 1: In Vitro Efficacy of this compound on hSOD1G93A Upper Motor Neurons [10]

Treatment GroupConcentrationAverage Axon Length (μm ± SEM)
Untreated WT-UeGFP-350.21 ± 11.54
Untreated hSOD1G93A-UeGFP-254.32 ± 10.17
This compound (NU-9) 400 nM 346.76 ± 12.32
Riluzole (B1680632)500 nM274.83 ± 9.83
Edaravone (B1671096)1 µM289.58 ± 22.71
This compound + Riluzole 400 nM + 500 nM 435.12 ± 28.15
This compound + Edaravone 400 nM + 1 µM 479.75 ± 36.72

Data from Genç et al., Scientific Reports, 2022.[10]

In Vivo Studies

This compound has been tested in two distinct mouse models of ALS: the hSOD1G93A model and a model based on TDP-43 pathology (prpTDP-43A315T).[3]

Table 2: In Vivo Efficacy of this compound in ALS Mouse Models

Mouse ModelTreatmentDurationKey Outcomes
hSOD1G93A20 mg/kg/day NU-960 days- Increased UMN survival in the motor cortex.[11]
hSOD1G93A100 mg/kg/day NU-960 days- Significantly increased UMN survival in the motor cortex.[11]- Reduced levels of misfolded SOD1.[3]- Preservation of grip strength function.[3]
prpTDP-43A315T100 mg/kg/day NU-960 days- Improved UMN health (mitochondria, ER, apical dendrites, axons).[3][10]- Preservation of grip strength function.[3]

Experimental Protocols

In Vitro UMN Health Assay
  • Cell Culture: Primary cortical neurons were isolated from postnatal day 1 (P1) hSOD1G93A-UeGFP and WT-UeGFP mice. UMNs are genetically labeled with eGFP in these mice, allowing for their specific identification. Neurons were plated on poly-D-lysine coated coverslips and maintained in neurobasal medium supplemented with B27 and GlutaMAX.

  • Compound Treatment: After 24 hours in culture, the medium was replaced with fresh medium containing this compound (400 nM), riluzole (500 nM), edaravone (1 µM), or combinations thereof.

  • Immunocytochemistry and Imaging: After 3 days of treatment, cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and stained with antibodies against relevant neuronal markers. Images were captured using a fluorescence microscope.

  • Quantification of Axon Length and Branching: Axon length of eGFP-positive UMNs was measured from the base of the axon to its tip using imaging software (e.g., ImageJ with the NeuronJ plugin). Neuronal branching was quantified using Sholl analysis.

In Vivo Murine ALS Model Studies
  • Animal Models: Transgenic mice expressing human mutant SOD1 (hSOD1G93A) or TDP-43 (prpTDP-43A315T) were used.

  • Compound Administration: this compound was administered to the mice via daily oral gavage at doses of 20 mg/kg/day or 100 mg/kg/day, starting at a presymptomatic age.[10][11]

  • Behavioral Testing (Grip Strength): Forelimb and hindlimb grip strength was measured using a grip strength meter. Mice were allowed to grasp a wire grid, and the peak force exerted before release was recorded.

  • Histological Analysis: At the end of the treatment period, mice were euthanized, and brain and spinal cord tissues were collected. Tissues were sectioned and stained to visualize motor neurons (e.g., with Nissl stain or specific neuronal markers) and protein aggregates (e.g., with antibodies against misfolded SOD1).

  • Quantification of UMN Survival: The number of surviving UMNs in the motor cortex was quantified using stereological methods on stained tissue sections.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Isolation Isolate Primary UMNs (hSOD1G93A-UeGFP mice) Culture Culture Neurons Isolation->Culture Treatment_IV Treat with this compound, Riluzole, Edaravone Culture->Treatment_IV Staining Immunocytochemistry Treatment_IV->Staining Imaging_IV Fluorescence Microscopy Staining->Imaging_IV Quantification_IV Quantify Axon Length & Branching Imaging_IV->Quantification_IV Animal_Models ALS Mouse Models (hSOD1G93A, prpTDP-43A315T) Treatment_Vivo Daily Oral Gavage with this compound Animal_Models->Treatment_Vivo Behavior Grip Strength Assay Treatment_Vivo->Behavior Histology Tissue Collection & Histology Treatment_Vivo->Histology Quantification_Vivo Quantify UMN Survival & Protein Aggregates Histology->Quantification_Vivo

Caption: Overview of the experimental workflow for preclinical evaluation of this compound.

Clinical Development

Akava Therapeutics has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA) to initiate a Phase 1 clinical trial of AKV9 in healthy volunteers.[4] The primary objectives of this first-in-human study are to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the compound. Successful completion of this trial will be a critical step toward evaluating the efficacy of AKV9 in individuals with ALS.

Conclusion and Future Directions

This compound (NU-9/AKV9) represents a promising new therapeutic strategy for ALS with a novel mechanism of action that targets fundamental cellular pathologies. Its demonstrated efficacy in preclinical models, particularly its ability to improve the health of upper motor neurons and its additive effects with existing treatments, provides a strong rationale for its clinical development. The ongoing Phase 1 clinical trial will provide crucial safety and pharmacokinetic data to guide future efficacy studies in ALS patients. Further research will be necessary to fully elucidate the downstream signaling pathways modulated by this compound and to identify biomarkers that can track its therapeutic effects in patients. The development of this compound offers a new avenue of hope for a devastating disease with a significant unmet medical need.

References

In Vitro Neuroprotective Mechanisms of AL-9 (NU-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-9, also known as NU-9, is a small molecule compound that has demonstrated significant neuroprotective potential in preclinical in vitro models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). This technical guide provides a comprehensive overview of the in vitro studies on this compound (NU-9), focusing on its mechanisms of action in promoting neuronal health. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The neuroprotective effects of this compound (NU-9) have been quantified in various in vitro assays. The following tables summarize the key findings from studies on upper motor neurons (UMNs) from a mouse model of ALS and on hippocampal neurons in an AD model.

Table 1: Effect of NU-9 on Axon Outgrowth in Diseased Upper Motor Neurons (mSOD1)
Treatment GroupConcentrationMean Axon Length (μm ± SEM)Statistical Significance (p-value vs. SFM)Reference
Serum-Free Media (SFM) - Control-Not explicitly stated, but lower than treated groups-[1][2]
NU-9 400 nM 346.76 ± 12.32 p = 0.0058 [1]
Riluzole (B1680632)500 nM274.83 ± 9.83p = 0.2749 (not significant)[1]
Edaravone (B1671096)1 µM289.58 ± 22.71p = 0.1196 (not significant)[1]
NU-9 + Riluzole400 nM + 500 nM417.89 ± 20.35p < 0.0001
NU-9 + Edaravone400 nM + 1 µM479.75 ± 36.72p = 0.0004

SEM: Standard Error of the Mean

Table 2: Effect of NU-9 on Amyloid Beta Oligomer (AβO) Accumulation in Hippocampal Neurons
Treatment GroupNU-9 ConcentrationAβ42 Monomer ConcentrationIncubation TimeReduction in AβO Puncta/µmStatistical Significance (p-value vs. Aβ only)Reference
Aβ42 only-Not specified30 min--
NU-9 Pre-treatment 3 µM Not specified 30 min 61% p < 0.0001

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments to evaluate the neuroprotective effects of this compound (NU-9).

Culturing and Treatment of Diseased Upper Motor Neurons (UMNs)

This protocol is based on studies investigating the effect of NU-9 on UMNs from a mouse model of ALS (hSOD1G93A).

Objective: To assess the effect of NU-9 on the morphology (axon outgrowth and branching) of diseased UMNs in vitro.

Materials:

  • hSOD1G93A-UeGFP and WT-UeGFP mice at postnatal day 3 (P3)

  • Dissection medium (e.g., Hibernate-E)

  • Dissociation solution (e.g., Papain-based)

  • Neuron culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine and laminin-coated culture plates

  • NU-9, Riluzole, Edaravone

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Tissue Preparation: Isolate the motor cortex from P3 hSOD1G93A-UeGFP and WT-UeGFP mice. The UMNs in these mice are genetically labeled with eGFP, allowing for their specific visualization.

  • Cell Dissociation: Dissociate the motor cortex tissue into a single-cell suspension using a papain-based dissociation solution according to standard protocols.

  • Cell Plating: Plate the dissociated cells onto poly-D-lysine and laminin-coated plates at a suitable density in neuron culture medium.

  • Compound Treatment: After allowing the neurons to adhere and stabilize (typically 24 hours), treat the cultures with 400 nM NU-9, 500 nM riluzole, 1 µM edaravone, or combinations thereof. A serum-free media (SFM) group serves as the control. The treatment duration is typically 3 days.

  • Imaging: Following treatment, fix the cells and acquire images of the eGFP-positive UMNs using a fluorescence microscope.

  • Quantification:

    • Axon Length: Measure the length of the longest axon for each UMN using image analysis software.

    • Branching and Arborization: Perform Sholl analysis to quantify the complexity of dendritic and axonal branching. This involves counting the number of intersections of neurites with concentric circles drawn at increasing distances from the soma.

Assessment of Amyloid Beta Oligomer (AβO) Accumulation

This protocol is derived from studies evaluating the effect of NU-9 on AβO formation and binding to hippocampal neurons.

Objective: To quantify the inhibitory effect of NU-9 on the accumulation of AβOs on neuronal dendrites.

Materials:

  • Primary hippocampal neuron cultures (e.g., from embryonic rats)

  • Neurobasal medium with B27 supplement

  • Aβ42 monomer

  • NU-9

  • Primary antibodies: anti-AβO (e.g., NU2) and anti-MAP2 (dendritic marker)

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

  • Image analysis software

Procedure:

  • Neuron Culture: Culture primary hippocampal neurons on coverslips until mature (typically 18-21 days in vitro).

  • NU-9 Pre-treatment: Pre-treat the mature hippocampal neurons with 3 µM NU-9 or a vehicle control (DMSO) for 30 minutes.

  • Aβ42 Application: Apply monomeric Aβ42 to the cultures to induce the formation and binding of AβOs to the neurons.

  • Immunofluorescence Staining: After a 30-minute incubation with Aβ42, fix the neurons and perform immunofluorescence staining. Use an anti-AβO antibody to visualize the oligomers and an anti-MAP2 antibody to identify dendrites.

  • Imaging: Acquire high-resolution images of the stained neurons using a confocal microscope.

  • Quantification:

    • Identify AβO puncta colocalized with MAP2-positive dendrites.

    • Quantify the number of AβO puncta per unit length of the dendrite (puncta/µm) using image analysis software.

    • The reduction in AβO puncta/µm in the NU-9 treated group compared to the control group indicates the inhibitory effect of the compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound (NU-9) and the experimental workflows.

Proposed Mechanism of Action of this compound (NU-9)

Caption: Proposed mechanism of this compound (NU-9) in preventing Aβ oligomer accumulation.

Experimental Workflow for Assessing Neuronal Protection

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Measures Culture Primary Neuron Culture (e.g., Hippocampal or UMNs) Pretreat Pre-treatment with this compound (NU-9) or Vehicle Control Culture->Pretreat Induce Induce Neuronal Stress (e.g., Aβ42 application or mSOD1 expression) Pretreat->Induce FixStain Fixation and Immunofluorescence Staining Induce->FixStain Imaging Microscopy (Confocal or Fluorescence) FixStain->Imaging Quantify Quantitative Image Analysis Imaging->Quantify Abeta Aβ Oligomer Puncta/µm Quantify->Abeta Axon Axon Length and Branching Quantify->Axon

Caption: General workflow for in vitro evaluation of this compound (NU-9) neuroprotective effects.

Conclusion

The in vitro data strongly suggest that this compound (NU-9) confers neuroprotection through a mechanism involving the enhancement of the endolysosomal trafficking pathway, which is dependent on cathepsin B activity. This leads to a reduction in the accumulation of toxic protein aggregates, such as amyloid beta oligomers, and promotes the health and structural integrity of neurons, as evidenced by increased axon outgrowth and branching in diseased upper motor neurons. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound (NU-9) and other neuroprotective compounds. The presented quantitative data and mechanistic visualizations offer valuable insights for researchers and professionals in the field of neurodegenerative disease drug development. Further studies are warranted to fully elucidate the molecular targets of this compound (NU-9) and to translate these promising in vitro findings into therapeutic applications.

References

Preclinical Profile of AL-9 (NU-9) in Alzheimer's Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AL-9, also known as NU-9, is a novel small molecule compound under investigation for the treatment of neurodegenerative diseases. Initially developed for amyotrophic lateral sclerosis (ALS), recent preclinical studies have demonstrated its potential therapeutic efficacy in Alzheimer's disease (AD) models. This technical guide provides a comprehensive overview of the preclinical research and findings for this compound (NU-9), focusing on its mechanism of action, and in vitro and in vivo study results in the context of Alzheimer's disease. The data presented herein is based on publicly available research, primarily from studies conducted at Northwestern University.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. A key pathological event is the formation of soluble Aβ oligomers (AβOs), which are considered highly neurotoxic. This compound (NU-9) has emerged as a promising therapeutic candidate that targets the underlying mechanisms of protein aggregation.[1][2] Originally developed to mitigate protein misfolding in ALS, its application has been extended to AD with promising preclinical results.[1][2]

Mechanism of Action

Preclinical research indicates that this compound (NU-9) exerts its neuroprotective effects by enhancing the cellular machinery responsible for clearing toxic protein aggregates. The proposed mechanism of action centers on the activation of the lysosomal pathway.

Key findings suggest that this compound (NU-9) facilitates the trafficking of Aβ peptides to lysosomes, where they are degraded by enzymes such as cathepsin B.[3] This process is crucial as the endolysosomal pathway is often impaired in Alzheimer's disease, leading to the accumulation of neurotoxic AβOs. By restoring the efficiency of this cellular recycling system, this compound (NU-9) reduces the intracellular and dendritic buildup of AβOs.[3]

dot

cluster_Neuron Neuron cluster_Lysosome Abeta Amyloid-Beta Monomers LateEndosome Late Endosome Abeta->LateEndosome Endocytosis AbetaO Amyloid-Beta Oligomers (AβO) (Neurotoxic) Neuron Neuron AbetaO->Neuron Synaptic Dysfunction & Neurodegeneration LateEndosome->AbetaO Impaired Trafficking in AD Lysosome Lysosome LateEndosome->Lysosome Enhanced Trafficking CathepsinB Cathepsin B CathepsinB->Abeta Degradation AL9 This compound (NU-9) AL9->LateEndosome Restores Trafficking

Caption: Proposed mechanism of action of this compound (NU-9) in neurons.

In Vitro Studies

Experimental Protocols
  • Cell Models: Primary cultures of hippocampal neurons were utilized to investigate the effects of this compound (NU-9) on AβO accumulation.[3]

  • Treatment: Neurons were pre-treated with this compound (NU-9) before being exposed to Aβ monomers to induce AβO formation.[3]

  • Analysis: Immunofluorescence imaging was the primary method used to quantify the accumulation of AβOs on neuronal dendrites and within cell bodies.[3]

Key Findings

The in vitro experiments demonstrated that this compound (NU-9) significantly reduces the buildup of AβOs.

FindingQuantitative DataReference
Reduction of AβO accumulation on dendrites61% reduction (p < 0.0001)[3]
Reduction of AβO in cell body57% reduction (p = 0.0002)[3]

These results indicate that this compound (NU-9) acts intracellularly to prevent the formation of neurotoxic AβOs.

dot

start Primary Hippocampal Neuron Culture treatment Pre-treatment with this compound (NU-9) or Vehicle start->treatment induction Addition of Amyloid-Beta Monomers treatment->induction incubation Incubation to allow AβO formation induction->incubation analysis Immunofluorescence Staining (AβO and Neuronal Markers) incubation->analysis quantification Quantification of AβO Puncta on Dendrites and in Soma analysis->quantification result Result: Significant reduction in AβO accumulation with this compound quantification->result

Caption: In Vitro Experimental Workflow for this compound (NU-9) Efficacy.

In Vivo Studies

Experimental Protocols
  • Animal Model: The 5xFAD mouse model of Alzheimer's disease was used. This model overexpresses five human familial AD gene mutations, leading to aggressive Aβ pathology.[3]

  • Treatment: 10-month-old 5xFAD mice were treated daily for one month with a 20 mg/kg dose of this compound (NU-9) administered via oral gavage. A control group received a vehicle.[3] Studies in ALS models have also utilized a 100 mg/kg dose.[1]

  • Behavioral Testing: Cognitive function was assessed using novel object recognition and novel location recognition tests.[3]

  • Neuroinflammation Analysis: While mentioned in reports, specific quantitative data on the reduction of neuroinflammatory markers like GFAP and Iba1 are not yet fully available in the public domain.[4][5]

Key Findings

The in vivo studies demonstrated that oral administration of this compound (NU-9) improves cognitive function in a mouse model of Alzheimer's disease.

FindingQuantitative DataReference
Memory Function Improvement3 out of 4 this compound (NU-9) treated mice retained memory function, while all 5 vehicle-treated mice failed.[2]
NeuroinflammationReports indicate a reduction in brain inflammation.[5]

These findings suggest that this compound (NU-9) can cross the blood-brain barrier and exert its neuroprotective effects in a living organism, leading to functional improvements.

dot

start 5xFAD Mouse Model of AD (10 months old) treatment Daily Oral Gavage for 1 Month start->treatment groups Treatment Group: 20 mg/kg this compound (NU-9) Control Group: Vehicle treatment->groups behavioral Behavioral Testing: - Novel Object Recognition - Novel Location Recognition groups->behavioral neuroinflammation Post-mortem Brain Analysis: Neuroinflammation Markers (e.g., GFAP, Iba1) groups->neuroinflammation result_behavioral Result: Improved memory in this compound treated mice behavioral->result_behavioral result_inflammation Result: Reduced neuroinflammation neuroinflammation->result_inflammation

Caption: In Vivo Experimental Workflow for this compound (NU-9) Efficacy.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic and toxicology data for this compound (NU-9) in the context of Alzheimer's disease models are not extensively published, studies related to its development for ALS indicate that the compound possesses favorable drug-like properties. It has been shown to cross the blood-brain barrier and has low toxicity in preclinical models.[6] Further studies are needed to fully characterize the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound (NU-9).

Conclusion and Future Directions

The preclinical data for this compound (NU-9) in Alzheimer's disease models are highly encouraging. The compound's ability to enhance the clearance of neurotoxic Aβ oligomers through a lysosome-dependent mechanism, coupled with its demonstrated efficacy in improving cognitive function and reducing neuroinflammation in vivo, positions it as a strong candidate for further development.

Future research should focus on:

  • Conducting more extensive dose-response and long-term efficacy studies in various AD animal models.

  • Thoroughly characterizing the pharmacokinetic and toxicology profile of this compound (NU-9).

  • Elucidating the precise molecular target of this compound (NU-9) within the lysosomal pathway.

  • Investigating the potential of this compound (NU-9) to impact tau pathology.

The successful completion of these studies will be critical for the potential translation of this compound (NU-9) into clinical trials for the treatment of Alzheimer's disease.

References

The Compound NU-9: A Novel Therapeutic Candidate for Upper Motor Neuron Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Upper motor neuron (UMN) degeneration is a core pathological feature of amyotrophic lateral sclerosis (ALS) and related motor neuron diseases, leading to progressive paralysis and mortality. Currently, therapeutic options that specifically target the health and survival of these critical neurons are lacking. The compound NU-9 (also known as AKV9), a novel small molecule developed at Northwestern University, has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its ability to halt and even reverse the degeneration of diseased UMNs in multiple animal models of ALS. NU-9 acts by addressing fundamental cellular pathologies, including protein misfolding, mitochondrial dysfunction, and endoplasmic reticulum stress. This document provides a comprehensive technical overview of the core science underpinning NU-9, including its mechanism of action, quantitative preclinical efficacy data, and detailed experimental protocols.

Introduction

Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of both upper motor neurons in the brain's motor cortex and lower motor neurons in the spinal cord.[1] The degeneration of UMNs, which are responsible for initiating and modulating voluntary movement, is an early and critical event in the disease cascade.[1] Pathologically, ALS is associated with the accumulation of misfolded protein aggregates, such as superoxide (B77818) dismutase 1 (SOD1) and TAR DNA-binding protein 43 (TDP-43), which induce cellular stress, organelle dysfunction, and eventual neuronal death.[2][3]

NU-9 was identified through a screening of over 50,000 compounds for its ability to reduce the toxicity of misfolded SOD1.[1][2] Developed by Akava Therapeutics under the name AKV9, it is an orally bioavailable compound that can cross the blood-brain barrier.[3] Extensive preclinical research has shown that NU-9 not only mitigates the downstream effects of toxic protein aggregation but also restores the health of key cellular organelles, ultimately rescuing diseased UMNs.[3][4]

Mechanism of Action

NU-9 employs a multi-faceted mechanism that targets core cellular defects underlying UMN degeneration. Its primary actions are centered on restoring protein homeostasis and improving the function of the mitochondria and the endoplasmic reticulum (ER).[1][3][4]

Core Mechanisms:

  • Reduces Protein Misfolding and Aggregation: NU-9 has been shown to reduce levels of misfolded SOD1, a key pathological protein in familial ALS.[3] Its mechanism extends to pathologies caused by other proteins, including TDP-43 and amyloid-beta, suggesting it targets a common pathway in protein aggregation.[2][5]

  • Restores Mitochondrial and ER Health: A hallmark of diseased UMNs is the structural and functional failure of mitochondria and the ER. NU-9 improves the structural integrity of both organelles, which are critical for energy production and protein folding, respectively.[1][3][4]

  • Enhances Cellular Clearance Pathways: Recent evidence suggests NU-9 facilitates the clearance of toxic protein oligomers through the endolysosomal pathway. The mechanism is dependent on lysosomes and the enzyme cathepsin B, indicating that NU-9 enhances the cell's natural "garbage disposal" systems to remove harmful protein buildups.

Below is a diagram illustrating the proposed signaling pathway and NU-9's points of intervention.

NU9_Mechanism cluster_Neuron Diseased Upper Motor Neuron misfolded_proteins Misfolded Proteins (e.g., mSOD1, TDP-43) protein_aggregates Toxic Protein Aggregates misfolded_proteins->protein_aggregates Aggregation mito_dysfunction Mitochondrial Dysfunction protein_aggregates->mito_dysfunction er_stress ER Stress protein_aggregates->er_stress degeneration Axon & Dendrite Degeneration, Neuronal Death mito_dysfunction->degeneration healthy_organelles Restored Mitochondria & ER Integrity er_stress->degeneration lysosome Lysosome / Autophagy lysosome->protein_aggregates Degrades clearance Enhanced Protein Clearance nu9 NU-9 nu9->misfolded_proteins Reduces levels nu9->mito_dysfunction Restores nu9->er_stress Restores nu9->lysosome Enhances survival Improved UMN Health & Survival healthy_organelles->survival clearance->survival

Caption: Proposed mechanism of action for NU-9 in UMNs.

Preclinical Efficacy Data

NU-9 has demonstrated significant efficacy in both in vitro and in vivo models of ALS, showing improved UMN health, function, and survival.

In Vitro Efficacy

Studies using primary UMNs cultured from hSOD1G93A mouse models show that NU-9 is more effective at promoting axon outgrowth than existing FDA-approved drugs. Furthermore, it exhibits an additive effect when used in combination with these therapies.

Treatment GroupConcentrationMean Axon Length (μm ± SEM)N (neurons)N (mice)
Diseased UMNs (hSOD1G93A)
Untreated (SFM)-284.15 ± 12.041483
NU-9400 nM425.75 ± 21.011293
Riluzole500 nM358.58 ± 16.511463
Edaravone1 µM368.51 ± 18.011293
NU-9 + Riluzole400 nM + 500 nM458.75 ± 32.411183
NU-9 + Edaravone400 nM + 1 µM479.75 ± 36.721133
Healthy UMNs (WT)
Untreated (SFM)-351.42 ± 13.911493

Data extracted from Genç et al., Scientific Reports, 2022.

In Vivo Efficacy

In vivo studies using both hSOD1G93A and hTDP-43A315T mouse models of ALS demonstrated that NU-9 treatment rescues degenerating UMNs and improves motor function.

Mouse ModelTreatmentDurationKey Outcomes
hSOD1G93ANU-9 (20 mg/kg/day)60 Days- Eliminated ongoing UMN degeneration. - Restored health of mitochondria and ER. - Reduced levels of misfolded SOD1 protein. - Improved performance on hanging wire test.
hTDP-43A315TNU-9 (20 mg/kg/day)60 Days- Eliminated ongoing UMN degeneration. - Restored health of mitochondria and ER. - Stabilized degenerating apical dendrites.

Data summarized from Genç et al., Clinical and Translational Medicine, 2021.

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro UMN Health Assay

This protocol assesses the direct effect of compounds on the health of UMNs cultured from ALS mouse models.

InVitro_Workflow cluster_prep Culture Preparation cluster_treatment Treatment cluster_analysis Analysis p3 hSOD1G93A-UeGFP & WT-UeGFP mouse pups at Postnatal Day 3 (P3) dissect Microdissect motor cortex p3->dissect dissociate Dissociate tissue into single-cell suspension dissect->dissociate plate Plate cells on poly-D-lysine coated coverslips dissociate->plate treat After 24h, treat with compounds: - NU-9 (400 nM) - Riluzole (500 nM) - Edaravone (1 µM) - Combinations - Vehicle (SFM) plate->treat incubate Incubate for 3 days treat->incubate fix_stain Fix cells and perform immunofluorescence staining (e.g., NF-H) incubate->fix_stain image Image eGFP-positive UMNs using fluorescence microscopy fix_stain->image quantify Quantify axon length and branching using NeuronJ software image->quantify

Caption: Experimental workflow for the in vitro UMN health assay.

Methodology Details:

  • Animal Models: Utilizes hSOD1G93A-UeGFP mice, where UMNs are genetically labeled with eGFP for easy identification, and wild-type (WT) littermates as controls.

  • Cell Culture: The motor cortex is microdissected from P3 pups. Tissue is dissociated, and cells are plated on coverslips.

  • Compound Treatment: After 24 hours, cultures are treated with NU-9, riluzole, edaravone, combinations, or a serum-free medium (SFM) vehicle control.

  • Incubation & Staining: Cells are incubated for 3 days, then fixed with paraformaldehyde and stained for neuronal markers like neurofilament-heavy (NF-H).

  • Imaging and Analysis: eGFP-positive UMNs are imaged. Axon length and branching complexity (Sholl analysis) are quantified using specialized software to determine neuronal health.

In Vivo UMN Rescue and Behavioral Studies

This protocol assesses the therapeutic efficacy of NU-9 in live ALS mouse models.

InVivo_Workflow cluster_setup Study Setup cluster_dosing Treatment Phase cluster_testing Behavioral & Postmortem Analysis mice hSOD1G93A & hTDP-43A315T mice (symptomatic stage, e.g., P60) groups Divide mice into groups: - Vehicle Control - NU-9 Treatment mice->groups administer Daily administration of NU-9 (e.g., 20 mg/kg/day via oral gavage) or vehicle for 60 days groups->administer behavior Perform behavioral tests (e.g., Hanging Wire Test) to assess motor function administer->behavior perfuse At study endpoint, perfuse mice and collect brain tissue administer->perfuse After 60 days immuno Perform immunohistochemistry on motor cortex sections perfuse->immuno analyze Quantify UMN survival and analyze cellular integrity (dendrites, mitochondria, ER) via microscopy immuno->analyze

Caption: Experimental workflow for in vivo efficacy studies.

Methodology Details:

  • Animal Models: Symptomatic hSOD1G93A and hTDP-43A315T mice are used to model different genetic causes of ALS.

  • Treatment Administration: Mice are treated daily with NU-9 (e.g., 20 mg/kg/day) or a vehicle control for a period of 60 days. Oral gavage is a common administration route.

  • Behavioral Testing: Motor function is assessed using tests like the hanging wire (or inverted mesh) assay, which measures grip strength and endurance as the mouse hangs from a wire grid.

  • Postmortem Analysis: At the end of the treatment period, brain tissue is collected. The motor cortex is sectioned and stained to visualize UMNs.

  • Quantification: The number of surviving UMNs is counted. Cellular and subcellular structures, including apical dendrites, mitochondria, and ER, are analyzed for health and integrity using light and electron microscopy.

Conclusion and Future Directions

The compound NU-9 represents a significant advancement in the pursuit of therapies for ALS and other neurodegenerative diseases characterized by UMN loss. Its unique mechanism of action, which focuses on restoring fundamental cellular health rather than merely managing symptoms, holds considerable promise. The robust preclinical data, demonstrating efficacy in reversing neuronal degeneration and improving motor function in relevant animal models, provides a strong rationale for clinical development.

The company Akava Therapeutics is advancing NU-9 (AKV9) toward human clinical trials, having conducted the necessary animal safety studies.[3] Phase 1 trials in healthy volunteers were anticipated to begin in early 2023 to assess safety and pharmacokinetics.[3] Subsequent Phase 2 trials will be critical to evaluate the efficacy of NU-9 in patients with ALS. The strong additive effects observed with existing medications suggest that NU-9 could become a cornerstone of future combination therapies for motor neuron diseases.

References

The role of AL-9 (NU-9) in protein misfolding diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of AL-9 (NU-9) in Protein Misfolding Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein misfolding and aggregation are central pathological hallmarks of a wide range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). The small molecule this compound (commonly referred to as NU-9) has emerged as a promising therapeutic candidate that targets these common underlying mechanisms.[1][2] Initially developed for its ability to inhibit the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1), a protein implicated in familial ALS, NU-9 has demonstrated broader efficacy in preventing the accumulation of other disease-associated proteins, such as TAR DNA-binding protein 43 (TDP-43) and amyloid-beta (Aβ) oligomers.[1][3] This technical guide provides a comprehensive overview of the current understanding of NU-9, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its evaluation.

Introduction to this compound (NU-9)

NU-9, with the chemical name (S)-5-(1-(3,5-bis(trifluoromethyl) phenoxy)ethyl) cyclohexane-1,3-dione, is a small organic molecule that has shown significant neuroprotective effects in various models of neurodegeneration.[3] Its development was driven by a phenotypic high-throughput screen to identify compounds that could inhibit protein aggregation associated with a mutation in the sod1 gene.[2] Subsequent studies have revealed that NU-9 not only mitigates the aggregation of mutant SOD1 but also improves the health of upper motor neurons, protects mitochondria and the endoplasmic reticulum, and enhances the clearance of toxic protein aggregates.[3][4]

Mechanism of Action

The therapeutic effects of NU-9 are attributed to its ability to modulate cellular protein degradation pathways, thereby preventing the accumulation of misfolded proteins.

Enhancement of the Lysosomal Pathway

A primary mechanism of action for NU-9 involves the enhancement of the endolysosomal trafficking pathway.[3][5] It facilitates the clearance of protein aggregates through a process that is dependent on intact lysosomes and the activity of the lysosomal enzyme cathepsin B.[3][6] NU-9 is believed to restore the trafficking of protein species, such as Aβ, to active lysosomes where they can be degraded by cathepsin B.[7] This is supported by findings that the efficacy of NU-9 in reducing Aβ oligomer buildup is diminished when lysosomal function is inhibited.

Autophagy Activation

NU-9 has been shown to stimulate autophagy, a key cellular process for the removal of damaged organelles and protein aggregates.[3] A quantitative assay for autophagosomes revealed a robust increase in their number following treatment with NU-9, suggesting that the compound enhances the cell's capacity for clearing toxic protein buildup.[3]

Neuroprotective Effects

Beyond its direct impact on protein aggregation, NU-9 exhibits broader neuroprotective properties. In animal models of ALS, NU-9 has been shown to improve the health of upper motor neurons by preserving the integrity of mitochondria and the endoplasmic reticulum.[3] It also promotes axon outgrowth and enhances neuronal branching and arborization.[8] In models of Alzheimer's disease, NU-9 has been found to reduce brain inflammation associated with the disease.[2]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of NU-9.

Assay Cell Line/Model Metric Value Reference
Mutant SOD1 Aggregation InhibitionPC12-SOD1G85R YFP cellsEC502.52 µM[1]
Assay Model NU-9 Concentration Effect Reference
Aβ Oligomer Buildup ReductionCultured Hippocampal Neurons3 µMReduction of AβO puncta/µm[3]
Axon Outgrowth EnhancementhSOD1G93A Mouse Upper Motor Neurons400 nMIncreased axon length[9]
Neuronal Branching ImprovementhSOD1G93A Mouse Upper Motor Neurons400 nMEnhanced branching and arborization[9]
Motor Function ImprovementhSOD1G93A and prpTDP-43A315T ALS Mouse Models100 mg/kg/day (oral gavage)Improved performance in inverted mesh assay[9]
Memory ImprovementAlzheimer's Disease Mouse ModelOral administration (dose not specified)Improved performance in memory tests[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NU-9.

Mutant SOD1 Aggregation Assay in PC12 Cells

This protocol is adapted from studies evaluating the in vitro anti-aggregation activity of NU-9.[1]

  • Cell Culture: Culture PC12-Tet-Off-SOD1G85R YFP cells in DMEM media supplemented with 10% horse serum, 5% Tet-approved FBS, 1% Pen/Strep, 1x L-glutamine, 200 µg/mL hygromycin, and 100 µg/mL G418, with 1 µg/mL Doxycycline. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of SOD1G85R YFP Expression: To induce protein expression, remove Doxycycline from the culture media at least 4 days prior to the experiment by washing the cells three times with 1x PBS and culturing in Doxycycline-free media.

  • Compound Treatment and Aggregation Induction:

    • Seed the cells in appropriate culture plates.

    • Co-treat the cells with the desired concentration of NU-9 (or vehicle control, e.g., DMSO) and 0.7 µM MG132 to induce proteasome inhibition and subsequent aggregation of mutant SOD1.

    • Incubate for 72 hours.

  • Microscopy and Analysis:

    • Visualize the intracellular aggregates of SOD1G85R-YFP using fluorescence microscopy.

    • Quantify the number and size of aggregates to determine the effect of NU-9 on protein aggregation. The EC50 value can be calculated from a dose-response curve.

Aβ Oligomer Accumulation Assay in Primary Hippocampal Neurons

This protocol is based on the methods described for investigating the effect of NU-9 on Aβ oligomer buildup.[3]

  • Hippocampal Cell Culture:

    • Obtain and culture combined E18 Sprague-Dawley rat hippocampus, cortex, and sub-ventricular zone tissue according to established protocols.

    • Use mature hippocampal neurons (18-25 days in vitro) for experiments.

  • Treatment:

    • Pre-treat the mature neurons with any inhibitors of interest or the corresponding vehicle in conditioned medium.

    • Incubate with 3 µM NU-9 (or other desired concentrations) or DMSO vehicle for 30 minutes.

    • Apply 500 nM monomeric Aβ or 30-200 nM pre-formed Aβ oligomers for 30 minutes.

  • Immunofluorescence:

    • Fix and permeabilize the cells.

    • Perform immunofluorescence staining using primary antibodies against Aβ oligomers (e.g., NU2) and a dendritic marker (e.g., MAP2).

    • Use appropriate fluorescently labeled secondary antibodies.

  • Imaging and Quantification:

    • Acquire images using a fluorescent microscope.

    • Quantify the Aβ oligomer puncta per micron of dendrite length to assess the effect of NU-9 on AβO accumulation.

In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

This is a general protocol based on descriptions of in vivo studies with NU-9.[2]

  • Animal Model: Use a transgenic mouse model of Alzheimer's disease that develops Aβ pathology and cognitive deficits.

  • Drug Administration: Administer NU-9 orally to the mice. The dose and frequency should be determined by pharmacokinetic studies.

  • Behavioral Testing: After a defined treatment period, assess the cognitive function of the mice using standardized memory tests, such as the novel object recognition test or the Morris water maze.

  • Histopathological Analysis:

    • Following behavioral testing, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry or other staining methods to quantify Aβ plaque burden and levels of brain inflammation markers.

Visualizations

Signaling Pathway of NU-9 in Aβ Oligomer Clearance

NU9_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Monomeric_Abeta Monomeric Aβ Endocytosis Dynamin-dependent Endocytosis Monomeric_Abeta->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Trafficking Abeta_Oligomers Aβ Oligomers (AβO) Buildup Late_Endosome->Abeta_Oligomers Cathepsin L- dependent trafficking Degradation Aβ Degradation Lysosome->Degradation Neuronal_Dysfunction Neuronal Dysfunction Abeta_Oligomers->Neuronal_Dysfunction Causes NU9 NU-9 NU9->Lysosome Enhances trafficking to Cathepsin_B Cathepsin B Cathepsin_B->Lysosome

Caption: Proposed mechanism of NU-9 in preventing Aβ oligomer accumulation.

Experimental Workflow for Aβ Oligomer Accumulation Assay

Experimental_Workflow Start Start: Culture Primary Hippocampal Neurons Pre-treatment Pre-treat with NU-9 or Vehicle (30 min) Start->Pre-treatment Abeta_Addition Add Monomeric Aβ or Aβ Oligomers (30 min) Pre-treatment->Abeta_Addition Fixation Fix and Permeabilize Cells Abeta_Addition->Fixation Staining Immunofluorescent Staining (Anti-AβO and Anti-MAP2) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantify AβO Puncta per Dendrite Length Imaging->Quantification End End: Data Analysis Quantification->End

Caption: Workflow for assessing NU-9's effect on AβO accumulation.

Conclusion and Future Directions

This compound (NU-9) represents a significant advancement in the development of therapeutics for protein misfolding diseases. Its ability to target a common pathological mechanism across different neurodegenerative conditions, such as ALS and Alzheimer's disease, highlights its potential as a broad-spectrum neuroprotective agent. The preclinical data to date are promising, demonstrating efficacy in reducing protein aggregation, improving neuronal health, and ameliorating disease-related phenotypes in cellular and animal models.

Future research should focus on further elucidating the precise molecular targets of NU-9 and its downstream signaling pathways. Additional preclinical studies are warranted to establish its pharmacokinetic and pharmacodynamic profiles, as well as to conduct comprehensive safety and toxicology assessments. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic potential of NU-9 in patients with neurodegenerative diseases. The planned Phase 1 clinical trial for ALS will be a critical next step in this process.[10]

References

The CNS-Penetrant Small Molecule AL-9 (NU-9): A Deep Dive into its Pharmacokinetics and Pharmacodynamics for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Evanston, IL – AL-9 (also known as NU-9 and AKV9), a novel small molecule compound, is emerging as a promising therapeutic candidate for a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Developed by Akava Therapeutics, this compound has demonstrated significant preclinical efficacy by targeting a common underlying pathology of these devastating conditions: the toxic aggregation of misfolded proteins. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally bioavailable, central nervous system (CNS) penetrant compound that has shown the ability to mitigate the neurotoxicity associated with the aggregation of proteins such as superoxide (B77818) dismutase 1 (SOD1) and amyloid-beta (Aβ). Its primary mechanism of action involves the enhancement of cellular protein clearance pathways, specifically through the activation of lysosomal and cathepsin B-dependent processes. Preclinical studies in cellular and animal models of ALS and Alzheimer's disease have demonstrated that this compound can reduce protein aggregate buildup, protect neurons from degeneration, decrease neuroinflammation, and improve cognitive function. Having received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA), this compound is advancing to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.

Pharmacodynamics: Targeting Protein Aggregation

The hallmark of several neurodegenerative diseases is the accumulation of misfolded proteins that form toxic aggregates, leading to neuronal dysfunction and death. This compound's pharmacodynamic effects are centered on combating this core pathology.

Mechanism of Action

This compound's therapeutic effects are attributed to its ability to enhance the cell's natural machinery for clearing misfolded proteins.[1][2] The proposed mechanism involves the potentiation of a lysosomal-dependent degradation pathway.[1][2][3] Specifically, the activity of the lysosomal enzyme cathepsin B is crucial for this compound's efficacy. By upregulating this pathway, this compound facilitates the breakdown of toxic protein oligomers, such as those formed by mutant SOD1 in ALS and Aβ in Alzheimer's disease.

Signaling Pathway of this compound in Mitigating Protein Aggregation

Caption: this compound enhances lysosomal activity, promoting the degradation of toxic protein aggregates.

In Vitro Efficacy

Cell-based assays have been instrumental in elucidating the pharmacodynamic profile of this compound. In a cellular model of ALS expressing the mutant SOD1G85R protein, this compound demonstrated a dose-dependent inhibition of protein aggregation.

ParameterValueCell LineAssay Description
EC50 2.52 µMPC12-SOD1G85RInhibition of MG132-induced SOD1G85R aggregate formation.

Table 1: In Vitro Anti-Aggregation Potency of this compound

Pharmacokinetics: Brain Penetration and Systemic Exposure

While detailed pharmacokinetic data from formal preclinical studies remains proprietary to Akava Therapeutics, published research provides key insights into the absorption, distribution, and CNS penetration of this compound in animal models.

Preclinical Pharmacokinetic Profile

This compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, a critical attribute for treating neurological disorders.

ParameterValueSpeciesDoseNotes
CNS Concentration 400 nMMouse100 mg/kg/day (oral gavage)This concentration was deemed the optimal effective dose in vivo and was used for subsequent in vitro comparative analyses.
Tmax (Plasma) 0.5 hoursMale BALB/c MiceSingle oral doseIndicates rapid absorption following oral administration.
Plasma Presence Quantifiable up to 24 hoursMale BALB/c MiceRepeated oral dose for 7 daysSuggests a sustained presence in the systemic circulation.
Brain Presence Quantifiable up to 24 hoursMale BALB/c MiceRepeated oral dose for 7 daysConfirms sustained brain penetration.

Table 2: Summary of Preclinical Pharmacokinetic Observations for this compound in Mice

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound, based on standard laboratory practices.

In Vitro SOD1 Aggregation Assay

This assay is designed to quantify the ability of a compound to inhibit the formation of mutant SOD1 aggregates within a cellular context.

Workflow for In Vitro SOD1 Aggregation Assay

SOD1_Aggregation_Assay cluster_workflow Experimental Steps Cell_Seeding Seed PC12-SOD1-G85R-YFP cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of this compound (NU-9) Cell_Seeding->Compound_Treatment Induce_Aggregation Add proteasome inhibitor (e.g., MG132) to induce SOD1 aggregation Compound_Treatment->Induce_Aggregation Incubation Incubate for 72 hours Induce_Aggregation->Incubation Fixation_Staining Fix cells and stain nuclei (e.g., with Hoechst) Incubation->Fixation_Staining Imaging Acquire images using high-content imaging system Fixation_Staining->Imaging Analysis Quantify fluorescent SOD1 aggregates and normalize to cell number Imaging->Analysis EC50_Calculation Calculate EC50 value Analysis->EC50_Calculation

Caption: High-content screening workflow to quantify SOD1 aggregation inhibition.

  • Cell Culture: PC12 cells stably expressing a fluorescently tagged mutant SOD1 (e.g., SOD1G85R-YFP) are cultured in appropriate media.

  • Compound Application: Cells are treated with a range of concentrations of this compound or vehicle control.

  • Aggregation Induction: A proteasome inhibitor (e.g., MG132) is added to the cell culture to induce the accumulation and aggregation of the misfolded mutant SOD1 protein.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for aggregate formation.

  • Imaging and Analysis: The cells are fixed, and nuclei are stained. High-content imaging is used to automatically count the number of cells and quantify the intensity and number of fluorescent SOD1 aggregates. The level of aggregation is normalized to the cell count in each well.

  • Data Interpretation: The dose-response curve is plotted to determine the EC50 value of this compound for the inhibition of SOD1 aggregation.

In Vivo Murine Model of Alzheimer's Disease

This protocol is designed to assess the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

  • Animal Model: A transgenic mouse model that develops age-dependent Aβ plaque pathology and cognitive deficits is used.

  • Drug Administration: this compound is administered orally (e.g., via gavage) to the mice at a specified dose (e.g., 100 mg/kg/day) for a defined treatment period. A control group receives a vehicle solution.

  • Behavioral Testing: Following the treatment period, cognitive function is assessed using standardized memory tests, such as the Morris water maze or novel object recognition test.

  • Tissue Collection and Analysis: After behavioral testing, brain tissue is collected. One hemisphere may be used for immunohistochemical analysis to quantify Aβ plaque load and neuroinflammation markers. The other hemisphere can be used for biochemical analyses, such as measuring levels of soluble and insoluble Aβ.

Cathepsin B Activity Assay

This fluorometric assay measures the enzymatic activity of cathepsin B in cell lysates, which is a key component of this compound's proposed mechanism of action.

Logical Flow for Investigating this compound's Effect on Cathepsin B

CathepsinB_Assay_Logic Hypothesis Hypothesis: This compound enhances lysosomal clearance via Cathepsin B Experiment_1 Treat neuronal cells with this compound Hypothesis->Experiment_1 Experiment_2 Co-treat cells with this compound and a specific Cathepsin B inhibitor (e.g., CA-074) Hypothesis->Experiment_2 Assay Measure Aβ oligomer accumulation Experiment_1->Assay Experiment_2->Assay Outcome_1 Observation: This compound reduces Aβ accumulation Assay->Outcome_1 from Exp 1 Outcome_2 Observation: Inhibition of Cathepsin B prevents the effect of this compound Assay->Outcome_2 from Exp 2 Conclusion Conclusion: Cathepsin B activity is essential for the therapeutic effect of this compound Outcome_1->Conclusion Outcome_2->Conclusion

Caption: Experimental logic to confirm the role of Cathepsin B in this compound's mechanism.

  • Cell Lysis: Cells treated with this compound, a vehicle, or a known cathepsin B inhibitor are harvested and lysed using a specific lysis buffer to release intracellular contents.

  • Substrate Addition: A fluorogenic cathepsin B substrate (e.g., RR-AFC) is added to the cell lysates.

  • Enzymatic Reaction: If active cathepsin B is present, it will cleave the substrate, releasing a fluorescent molecule (AFC).

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

  • Data Analysis: The level of fluorescence is proportional to the cathepsin B activity in the sample.

Future Directions

The initiation of the Phase I clinical trial for this compound (AKV9) marks a significant milestone in its development. Future research will focus on establishing a safe and tolerable dose range in humans and obtaining human pharmacokinetic data. Subsequent clinical trials will be crucial to evaluate the efficacy of this compound in slowing disease progression in patients with ALS and potentially other neurodegenerative disorders. Further elucidation of the direct molecular target of this compound and a more detailed understanding of its downstream signaling effects will provide a more complete picture of its therapeutic action. The potential of this compound to address a common pathological mechanism across multiple neurodegenerative diseases positions it as a highly anticipated therapeutic candidate.

References

Unraveling the Therapeutic Potential of AL-9 (NU-9): A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AL-9 (more commonly referenced in scientific literature as NU-9) is a novel small molecule compound showing significant promise in the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Developed by researchers at Northwestern University, NU-9 has demonstrated the ability to mitigate the core pathology of these conditions: the accumulation of misfolded proteins. This technical guide provides an in-depth overview of the target identification and validation studies for NU-9, designed for researchers, scientists, and drug development professionals. While the direct molecular target of NU-9 remains under investigation, this document summarizes the current understanding of its mechanism of action and the experimental evidence that supports it.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of NU-9.

Parameter Value System Source
Effective in vitro Concentration400 nMDissociated cell cultures of motor cortex from hSOD1G93A-UeGFP mice[1]
In vivo Dosage100 mg/kg/day (via daily gavage)hSOD1G93A and prpTDP-43A315T ALS mouse models[1]
CNS Concentration at Effective Dose400 nMMale BALB/c mice after 7 days of 100 mg/kg/day oral dosing[1]
Plasma Tmax (Day 7)0.5 hoursMale BALB/c mice[1]
Efficacy Endpoint Observation Model System Source
Axon Outgrowth of Diseased UMNsSignificant improvement in average axon lengthIn vitro cultures of hSOD1G93A mouse upper motor neurons[1]
Neuronal HealthRestoration of mitochondrial and endoplasmic reticulum integrityIn vivo models of ALS
Protein AggregationReduction of misfolded SOD1 and amyloid-beta oligomer accumulationCell lines and animal models of ALS and Alzheimer's disease
Motor FunctionImproved performance in hanging wire testhSOD1G93A and prpTDP-43A315T ALS mouse models
MemoryImproved performance in memory testsMouse model of Alzheimer's disease
NeuroinflammationReduction in brain inflammationMouse model of Alzheimer's disease

Signaling Pathway

The current evidence suggests that NU-9 does not have a single, direct target in the traditional sense but rather modulates a cellular pathway to enhance the clearance of misfolded proteins. The proposed mechanism of action centers on the enhancement of the endolysosomal trafficking pathway, a critical component of cellular quality control. This process is dependent on the activity of lysosomes and the cysteine protease Cathepsin B. NU-9 is hypothesized to facilitate the transport of protein aggregates to the lysosome for degradation.

NU9_Signaling_Pathway cluster_cell Neuron Misfolded_Proteins Misfolded Proteins (e.g., mutant SOD1, Aβ oligomers) Endolysosomal_Pathway Enhanced Endolysosomal Trafficking Misfolded_Proteins->Endolysosomal_Pathway Transported via NU9 NU-9 NU9->Endolysosomal_Pathway Activates Lysosome Lysosome Endolysosomal_Pathway->Lysosome Delivers to Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Contains Degradation Protein Degradation Cathepsin_B->Degradation Mediates Reduced_Aggregation Reduced Protein Aggregation & Toxicity Degradation->Reduced_Aggregation Leads to Neuron_Health Improved Neuronal Health (Mitochondria, ER, Axons) Reduced_Aggregation->Neuron_Health Promotes

Caption: Proposed mechanism of action for NU-9 in neuronal cells.

Experimental Protocols

Detailed methodologies for the key experiments that have been instrumental in the identification and validation of NU-9's mechanism of action are provided below. It is important to note that while the general procedures are outlined, specific antibody clones, concentrations, and incubation times may require optimization.

Upper Motor Neuron (UMN) Health Assessment in vitro

This protocol is adapted from studies on the effects of NU-9 on cultured UMNs from mouse models of ALS.

Objective: To quantitatively assess the effect of NU-9 on the morphology and health of diseased UMNs.

Methodology:

  • Cell Culture:

    • Establish dissociated mixed cortical cultures from the motor cortex of UCHL1-eGFP reporter mice crossbred with an ALS mouse model (e.g., hSOD1G93A). The eGFP reporter allows for the specific identification of UMNs.

    • Plate the cells on poly-D-lysine coated coverslips in a suitable culture medium.

  • Compound Treatment:

    • After allowing the neurons to adhere and extend neurites (typically 2-3 days in vitro), treat the cultures with NU-9 at a final concentration of 400 nM.

    • Include vehicle control (e.g., DMSO) and potentially other compounds for comparison (e.g., riluzole (B1680632) 500 nM, edaravone (B1671096) 1 µM).

    • Incubate the treated cells for a defined period (e.g., 3 days).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with primary antibodies against neuronal markers (e.g., anti-GFP to enhance the UMN signal, anti-MAP2 for dendrites) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or a confocal microscope.

    • Axon Length Measurement: Trace the longest neurite (axon) of individual eGFP-positive neurons using imaging software (e.g., ImageJ with the NeuronJ plugin).

    • Sholl Analysis: To assess dendritic complexity, perform Sholl analysis on the captured images. This involves drawing concentric circles around the soma and counting the number of dendritic intersections with each circle.

Workflow Diagram:

UMN_Health_Workflow Start Start: UMN Culture Culture Dissociated Cortical Culture from hSOD1G93A-UeGFP Mice Start->Culture Treatment Treat with NU-9 (400 nM) or Vehicle Control Culture->Treatment Fix_Stain Fixation and Immunofluorescence Staining Treatment->Fix_Stain Imaging Fluorescence Microscopy Fix_Stain->Imaging Analysis Image Analysis Imaging->Analysis Axon Axon Length Measurement Analysis->Axon Sholl Sholl Analysis Analysis->Sholl End End: Quantitative Data Axon->End Sholl->End

Caption: Workflow for assessing upper motor neuron health in vitro.

Dot Blot Assay for Amyloid-Beta Oligomer (AβO) Accumulation

This protocol is a generalized procedure based on the methods used to show NU-9's effect on AβO formation.

Objective: To determine if NU-9 can reduce the accumulation of AβOs in a cell-based model.

Methodology:

  • Sample Preparation:

    • Culture primary hippocampal neurons or a suitable neuronal cell line.

    • Treat the cells with NU-9 at various concentrations for a predetermined time.

    • In a separate set of wells, treat with a vehicle control.

    • Add monomeric amyloid-beta (Aβ42) to the cell culture medium to induce oligomer formation.

    • After incubation, collect the conditioned media and/or prepare cell lysates.

  • Membrane Preparation:

    • Activate a nitrocellulose or PVDF membrane by briefly immersing it in methanol, followed by washing with Tris-buffered saline (TBS).

    • Assemble the membrane into a dot blot apparatus.

  • Sample Application:

    • Apply a small, equal volume of each prepared sample (conditioned media or cell lysate) to the individual wells of the dot blot apparatus.

    • Apply a vacuum to pull the samples through the membrane, leaving the proteins bound.

  • Immunoblotting:

    • Disassemble the apparatus and place the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Aβ oligomers (e.g., NU-2 antibody) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the dot intensities using densitometry software.

Conclusion and Future Directions

The studies conducted to date strongly support a mechanism of action for NU-9 that involves the enhancement of cellular protein clearance pathways, specifically through the lysosome and the activity of Cathepsin B. This mechanism appears to be conserved across different neurodegenerative proteinopathies, as evidenced by NU-9's efficacy in models of both ALS (misfolded SOD1 and TDP-43) and Alzheimer's disease (amyloid-beta oligomers).

The primary focus of future target identification studies will be to elucidate the direct molecular binding partner(s) of NU-9. Techniques such as affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and photo-affinity labeling could be employed to achieve this. Identifying the direct target will not only provide a more complete understanding of NU-9's mechanism but will also facilitate the development of more potent and specific second-generation compounds. Furthermore, as NU-9 (now designated AKV9) moves towards clinical trials, a deeper understanding of its molecular interactions will be crucial for interpreting clinical outcomes and identifying potential biomarkers of drug response.

References

Methodological & Application

AL-9 (NU-9) experimental protocol for primary neuron culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-9, also known as NU-9, is an experimental small molecule compound that has demonstrated significant neuroprotective and restorative effects in preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3] Developed at Northwestern University, NU-9 has been shown to improve the health of both upper and lower motor neurons by addressing key pathological mechanisms such as protein misfolding and aggregation, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress.[1][4][5] These application notes provide a detailed experimental protocol for the use of this compound (NU-9) in primary neuron cultures to assess its neuroprotective and neurorestorative properties.

Mechanism of Action

This compound (NU-9) exerts its neuroprotective effects through a multi-faceted mechanism. In models of ALS, it has been shown to reduce the aggregation of misfolded proteins like SOD1 and TDP-43.[4] In the context of Alzheimer's disease, NU-9 prevents the accumulation of neurotoxic amyloid beta oligomers (AβOs).[3][6] The compound improves the structural integrity of mitochondria and the endoplasmic reticulum, crucial organelles for neuronal function and survival.[1][5] The mechanism involves enhancing cellular clearance pathways, relying on lysosomes and the enzyme cathepsin B to break down harmful protein aggregates.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (NU-9) on primary motor neurons from a mouse model of ALS (hSOD1G93A).

Treatment GroupAverage Axon Length (μm)Standard Error of Mean (SEM)n (neurons)
Wild-Type (WT) - ControlNot explicitly stated, but NU-9 treated hSOD1G93A neurons were comparable
hSOD1G93A - Serum-Free Medium (SFM)227.6219.63Not specified
hSOD1G93A + NU-9 (400 nM)346.7612.32115
Treatment CombinationAverage Axon Length (μm)
hSOD1G93A + NU-9 (400 nM) + Riluzole (B1680632) (500 nM)479.75
hSOD1G93A + NU-9 (400 nM) + Edaravone (B1671096) (1 µM)Not explicitly stated, but showed additive effect

Experimental Protocols

Protocol 1: Primary Motor Neuron Culture and this compound (NU-9) Treatment

This protocol is adapted from studies on upper motor neurons from hSOD1G93A mouse models.[6]

Materials:

  • This compound (NU-9)

  • Neurobasal-A Medium

  • B-27 Supplement

  • L-Glutamine

  • Penicillin-Streptomycin

  • Bovine Serum Albumin (BSA)

  • Glucose

  • Dimethylsulfoxide (DMSO)

  • Poly-D-Lysine or other suitable coating agent

  • Culture plates or coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces (e.g., 24-well plates or glass coverslips) with an appropriate attachment factor like Poly-D-Lysine.

    • Incubate as per the manufacturer's instructions, then wash with sterile water and allow to dry.

  • Primary Neuron Isolation:

    • Isolate primary motor neurons from the desired source (e.g., motor cortex of embryonic or early postnatal mouse models). Specific protocols for the isolation and dissociation of motor neurons should be followed.[7][8][9]

  • Cell Seeding:

    • Plate the dissociated neurons onto the coated surfaces at a desired density. For axon outgrowth assays, a lower density is often preferable.

  • Culture Medium Preparation (Serum-Free Medium - SFM):

    • Prepare the SFM by supplementing Neurobasal-A medium with:

      • 0.034 mg/L BSA

      • 1 mM L-Glutamine

      • 25 U/mL Penicillin and 0.025 mg/mL Streptomycin

      • 35 mM Glucose

      • 0.5% B-27 Supplement[6]

  • This compound (NU-9) Stock Solution Preparation:

    • Prepare a 100 µM stock solution of this compound (NU-9) in DMSO.[6] Store aliquots at -20°C.

  • Treatment:

    • Add this compound (NU-9) directly to the culture medium at the start of the culture to a final concentration of 400 nM.[6]

    • For vehicle control wells, add an equivalent volume of DMSO.

    • Culture the neurons in a humidified incubator at 37°C with 5% CO₂.

  • Incubation:

    • Incubate the treated neurons for 3 days in vitro (DIV).[6]

Protocol 2: Immunofluorescence for Neurite Outgrowth Analysis

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation:

    • After the 3-day incubation period, gently aspirate the culture medium.

    • Fix the neurons with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize and block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100) according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody overnight at 4°C.[10]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.[6]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Counterstain the nuclei with DAPI for 5-10 minutes.[6]

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol 3: Quantification of Neurite Outgrowth

Procedure:

  • Image Acquisition:

    • Acquire fluorescent images of the stained neurons using a fluorescence microscope. Capture multiple random fields of view for each experimental condition.

  • Neurite Length Measurement:

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or other automated systems) to trace and measure the length of the longest axon from each neuron.[11][12]

    • Alternatively, stereological methods can be employed for a more efficient estimation of total neuritic length.[1]

  • Data Analysis:

    • Calculate the average axon length for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound (NU-9) treated groups.

Visualizations

AL9_Signaling_Pathway cluster_stress Cellular Stressors cluster_pathology Neurodegenerative Pathology cluster_clearance Enhanced Cellular Clearance Misfolded Proteins Misfolded Proteins Mitochondrial Dysfunction Mitochondrial Dysfunction Misfolded Proteins->Mitochondrial Dysfunction ER Stress ER Stress Misfolded Proteins->ER Stress Aβ Oligomers Aβ Oligomers Aβ Oligomers->Mitochondrial Dysfunction Aβ Oligomers->ER Stress Oxidative Stress Oxidative Stress Oxidative Stress->Mitochondrial Dysfunction Neuronal Degeneration Neuronal Degeneration Mitochondrial Dysfunction->Neuronal Degeneration ER Stress->Neuronal Degeneration This compound (NU-9) This compound (NU-9) This compound (NU-9)->Mitochondrial Dysfunction Inhibits This compound (NU-9)->ER Stress Inhibits Lysosome Lysosome This compound (NU-9)->Lysosome Activates Cathepsin B Cathepsin B Lysosome->Cathepsin B Contains Cathepsin B->Misfolded Proteins Degrades Cathepsin B->Aβ Oligomers Degrades

Caption: Proposed signaling pathway of this compound (NU-9) in neuroprotection.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Coat Culture Plates (e.g., Poly-D-Lysine) B Isolate Primary Motor Neurons C Seed Neurons on Coated Plates B->C E Treat with this compound (NU-9) (400 nM) or Vehicle (DMSO) C->E D Prepare Culture Medium (Neurobasal-A + Supplements) D->E F Incubate for 3 Days (37°C, 5% CO₂) E->F G Fix and Permeabilize Neurons F->G H Immunofluorescent Staining (e.g., β-III tubulin, DAPI) G->H I Image Acquisition (Fluorescence Microscopy) H->I J Quantify Neurite Outgrowth (Image Analysis Software) I->J

Caption: Experimental workflow for assessing this compound (NU-9) effects on neurite outgrowth.

References

Application Notes and Protocols for Administering AL-9 (NU-9) in Rodent Models of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-9, also known as NU-9, is an experimental small molecule compound that has demonstrated significant therapeutic potential in preclinical rodent models of Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Developed by researchers at Northwestern University, NU-9 has been shown to be more effective than existing FDA-approved drugs in improving the health of upper motor neurons (UMNs), which are critically affected in ALS.[2] This document provides detailed application notes and protocols for the administration and evaluation of NU-9 in rodent models of ALS, intended to assist researchers in designing and executing preclinical studies.

NU-9's mechanism of action involves the mitigation of protein misfolding and aggregation, key pathological hallmarks of ALS.[2] It has been shown to improve the structural integrity of essential cellular organelles such as the mitochondria and endoplasmic reticulum, leading to enhanced neuronal health and function. Studies have specifically highlighted NU-9's ability to lengthen the axons of diseased UMNs, a crucial factor for maintaining the connection between the brain and spinal cord.

Compound Details

Compound Name Synonyms Chemical Name Molecular Formula Molecular Weight Key Properties
This compoundNU-9, AKV9(S)-5-(1-(3,5-bis(trifluoromethyl) phenoxy)ethyl) cyclohexane-1,3-dioneC₁₆H₁₄F₆O₃384.27 g/mol Crosses the blood-brain barrier, low toxicity.

In Vivo Administration Protocols

Rodent Models

The following protocols are applicable to commonly used transgenic mouse models of ALS that exhibit UMN degeneration, such as:

  • hSOD1G93A mice: Express a mutant human superoxide (B77818) dismutase 1 gene.

  • prpTDP-43A315T mice: Express a mutant human TAR DNA-binding protein 43.

Preparation of NU-9 for Oral Gavage

Materials:

  • NU-9 compound

  • Vehicle: 0.5% (w/v) methyl cellulose (B213188) (or as determined by solubility studies)

  • Sterile water for injection

  • Homogenizer or sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

  • 20-gauge, 1.5-inch curved, stainless steel feeding needles with a 2.25-mm ball tip

Protocol:

  • Calculate the required amount of NU-9: Based on the desired dosage (e.g., 100 mg/kg) and the body weight of the animals, calculate the total mass of NU-9 needed.

  • Prepare the vehicle solution: Weigh the appropriate amount of methyl cellulose and dissolve it in sterile water to achieve a 0.5% concentration. Gentle heating and stirring may be required to fully dissolve the methyl cellulose. Allow the solution to cool to room temperature.

  • Prepare the NU-9 suspension:

    • Accurately weigh the calculated amount of NU-9 powder.

    • Gradually add the NU-9 powder to the prepared vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • If necessary, use a homogenizer or sonicator to reduce particle size and improve suspension stability. The final formulation should be a uniform, milky suspension.

  • Verify the concentration: It is recommended to analytically verify the concentration of NU-9 in the final formulation to ensure accurate dosing.

  • Storage: Store the NU-9 suspension at 4°C and protect it from light. Prepare fresh suspensions regularly, ideally daily, to ensure stability and potency.

Oral Gavage Administration

Dosage:

A dosage of 100 mg/kg/day administered via daily oral gavage has been shown to be effective in both hSOD1G93A and prpTDP-43A315T mouse models.

Procedure:

  • Animal Handling: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Caution: Improper technique can cause esophageal or tracheal injury.

  • Compound Administration: Once the needle is in the correct position in the esophagus, slowly dispense the calculated volume of the NU-9 suspension. The typical gavage volume for a mouse is 10 ml/kg.

  • Post-Administration Monitoring: After administration, return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or lethargy.

Experimental Protocols for Efficacy Evaluation

Motor Function Assessment

1. Wire Hanging Test

This test assesses neuromuscular strength and endurance.

Materials:

  • Wire cage lid or a custom-made wire grid (e.g., 55 cm long wire).

  • Soft padding to place underneath the apparatus.

  • Timer.

Protocol:

  • Place the mouse on the wire grid and gently shake it to encourage the mouse to grip the wires.

  • Carefully invert the grid, holding it approximately 40-50 cm above a padded surface.

  • Start the timer immediately upon inversion.

  • Record the latency to fall. A cut-off time of 180 seconds is typically used.

  • Perform three trials per animal with a rest period in between, and record the longest latency.

2. Inverted Screen Test

This test also measures muscle strength of all four limbs.

Materials:

  • A square of wire mesh (e.g., 43 cm x 43 cm with 12 mm squares of 1 mm diameter wire) surrounded by a 4 cm deep wooden or plastic frame.

  • Soft padding.

  • Timer.

Protocol:

  • Place the mouse in the center of the wire mesh screen.

  • Start the timer and rotate the screen to an inverted position over 2 seconds.

  • Hold the screen steady about 40-50 cm above a padded surface.

  • Record the time until the mouse falls off. A typical cut-off time is 60 seconds.

  • Conduct multiple trials per animal and analyze the data as latency to fall.

Histological and Morphological Analysis of Motor Neurons

1. Immunohistochemistry for Upper Motor Neuron Survival

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryostat or vibratome

  • Blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-PKCγ at 1:1500, anti-VGLUT2 at 1:200, anti-OTX1 at 1:400)

  • Biotinylated secondary antibodies

  • Avidin-biotin complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate

  • Microscope with imaging software

Protocol:

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA.

    • Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissues in a sucrose (B13894) solution (e.g., 30% sucrose in PBS).

    • Section the motor cortex and spinal cord using a cryostat or vibratome.

  • Immunostaining:

    • Wash sections in PBS.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C.

    • Wash sections in PBS and incubate with the biotinylated secondary antibody for 30-45 minutes at room temperature.

    • Wash sections and incubate with ABC reagent for 30 minutes.

    • Develop the signal using DAB substrate.

    • Counterstain with a nuclear stain if desired.

  • Quantification:

    • Capture images of the motor cortex.

    • Count the number of surviving, positively stained UMNs in defined regions of interest across different treatment groups.

2. Axon Length and Branching Analysis

For in vitro studies, primary motor neurons can be cultured from ALS model mice and treated with NU-9 (e.g., at 400 nM).

Protocol:

  • Culture primary motor neurons on appropriate substrates.

  • Treat neurons with NU-9 or vehicle control.

  • Fix and stain the neurons with neuronal markers (e.g., anti-Beta-III tubulin).

  • Acquire fluorescent images of the neurons.

  • Use image analysis software (e.g., ImageJ with NeuronJ plugin) to trace and measure the length of the primary axon and the number of branches.

Quantitative Data Summary

Experiment Animal Model Treatment Group Outcome Measure Result Reference
In Vivo Motor Function SOD1 and TDP-43 miceNU-9 (100 mg/kg/day)Wire Hanging TestImproved performance compared to untreated mice.
In Vivo UMN Survival SOD1 and TDP-43 miceNU-9 (100 mg/kg/day)Number of UMNsIncreased number of surviving UMNs compared to untreated mice.
In Vitro Axon Length hSOD1G93A primary motor neuronsNU-9 (400 nM)Average Axon LengthSignificant increase in axon length compared to untreated neurons.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of NU-9

NU-9 is believed to exert its neuroprotective effects by reducing the burden of misfolded and aggregated proteins, a central pathological feature in ALS. Evidence suggests that NU-9 enhances the cellular protein clearance machinery, specifically the lysosomal pathway. It is proposed that NU-9 promotes the trafficking of protein aggregates to lysosomes for degradation, a process that involves the enzyme cathepsin B. By restoring the health of mitochondria and the endoplasmic reticulum, NU-9 helps to re-establish cellular homeostasis and improve neuronal function.

NU9_Mechanism cluster_Neuron Diseased Motor Neuron in ALS cluster_NU9 NU-9 Intervention Misfolded_Proteins Misfolded/Aggregated Proteins (e.g., SOD1, TDP-43) ER_Stress Endoplasmic Reticulum Stress Misfolded_Proteins->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Misfolded_Proteins->Mito_Dysfunction Protein_Clearance Increased Protein Aggregate Clearance Misfolded_Proteins->Protein_Clearance Inhibited by Axon_Degen Axonal Degeneration ER_Stress->Axon_Degen ER_Health Improved ER Function ER_Stress->ER_Health Restored by Mito_Dysfunction->Axon_Degen Mito_Health Improved Mitochondrial Function Mito_Dysfunction->Mito_Health Restored by Neuron_Death Neuron Death Axon_Degen->Neuron_Death Axon_Outgrowth Enhanced Axon Outgrowth & Health Axon_Degen->Axon_Outgrowth Promoted by Neuron_Survival Improved Neuron Survival Neuron_Death->Neuron_Survival Prevented by NU9 NU-9 (this compound) Lysosomal_Pathway Enhanced Lysosomal Pathway Activity NU9->Lysosomal_Pathway NU9->ER_Health NU9->Mito_Health Cathepsin_B Cathepsin B Lysosomal_Pathway->Cathepsin_B Cathepsin_B->Protein_Clearance ER_Health->Axon_Outgrowth Mito_Health->Axon_Outgrowth Axon_Outgrowth->Neuron_Survival experimental_workflow start Start: ALS Rodent Model (e.g., SOD1G93A mice) treatment_groups Randomize into Treatment Groups: - Vehicle Control - NU-9 (100 mg/kg/day) start->treatment_groups daily_gavage Daily Oral Gavage treatment_groups->daily_gavage motor_testing Weekly Motor Function Testing (Wire Hang/Inverted Screen) daily_gavage->motor_testing motor_testing->daily_gavage Continue Treatment endpoint Endpoint Criteria Met (e.g., humane endpoint, study duration) motor_testing->endpoint Endpoint Reached analysis Data Analysis and Statistical Comparison motor_testing->analysis tissue_collection Tissue Collection: Brain and Spinal Cord endpoint->tissue_collection histology Immunohistochemistry: - UMN Counting - Axon Morphology tissue_collection->histology histology->analysis results Results and Interpretation analysis->results

References

AL-9 (NU-9) Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-9, also known as NU-9, is an experimental small molecule compound that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease. Developed at Northwestern University, this compound has been shown to improve the health of upper motor neurons, mitigate protein aggregation, and enhance mitochondrial and endoplasmic reticulum integrity.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, based on published research, to guide researchers in designing and executing their studies.

Mechanism of Action

This compound's neuroprotective effects are attributed to its ability to address key pathological features of neurodegeneration. The compound was initially identified for its capacity to reduce the aggregation of misfolded superoxide (B77818) dismutase 1 (SOD1), a protein implicated in familial ALS.[1] Subsequent research has revealed that this compound's mechanism of action involves the enhancement of cellular clearance pathways. Specifically, its efficacy is dependent on lysosomal and cathepsin B activity, suggesting a role in promoting autophagy to clear toxic protein aggregates.[3] This is supported by findings that this compound treatment leads to an increase in autophagosome formation. By improving the structural integrity of mitochondria and the endoplasmic reticulum, this compound helps to restore neuronal health and function.[1]

Dosage Recommendations for In Vivo Research

The recommended dosage for this compound (NU-9) in mouse models of neurodegenerative diseases is based on preclinical studies that have demonstrated its efficacy and favorable pharmacokinetic properties.

Table 1: Recommended In Vivo Dosage of this compound (NU-9) in Mouse Models

Animal ModelDosageAdministration RouteFrequencyStudy DurationReference
SOD1G93A Mice (ALS model)100 mg/kg/dayOral GavageDaily60 days
prp-TDP-43A315T Mice (ALS model)100 mg/kg/dayOral GavageDaily60 days
5xFAD Mice (Alzheimer's model)20 mg/kg/dayOral GavageDaily1 month

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (NU-9) via Oral Gavage

This protocol describes the preparation and administration of this compound for in vivo studies in mice.

Materials:

  • This compound (NU-9) compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile water

  • Weighing scale

  • Spatula

  • Conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Animal gavage needles (20-22 gauge, 1.5-inch, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while vortexing to ensure complete dissolution. Prepare this solution in advance to allow for complete hydration.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the body weight of the mice and the target dosage (e.g., 100 mg/kg).

    • Weigh the calculated amount of this compound powder.

    • Suspend the this compound powder in the prepared 0.5% methylcellulose vehicle to the desired final concentration.

    • Vortex the suspension thoroughly before each gavage session to ensure a uniform distribution of the compound.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before administration to calculate the precise volume of the this compound suspension to be delivered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to minimize stress.

    • Measure the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension.

    • Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.

    • Return the mouse to its home cage.

  • Frequency: Administer the this compound suspension daily for the duration of the study.

Protocol 2: Assessment of Motor Function - Hanging Wire Test

The hanging wire test is used to assess grip strength and endurance in mouse models of ALS.

Materials:

  • Wire cage lid or a custom-made wire grid (e.g., 50 cm x 30 cm with 1 cm squares)

  • Timer

  • Soft bedding material to place underneath the wire grid

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Test Performance:

    • Place the mouse on the wire grid and gently invert it to a 180° position, approximately 40-50 cm above a padded surface.

    • Start the timer as soon as the grid is inverted.

    • Record the latency to fall for each mouse.

    • A maximum trial duration is typically set (e.g., 60 or 90 seconds). If the mouse does not fall within this time, record the maximum time.

    • Perform two to three trials for each mouse with a rest period in between.

  • Data Analysis: Calculate the average latency to fall for each mouse and compare the results between the this compound treated group and the vehicle-treated control group.

Protocol 3: Assessment of Motor Coordination - Rotarod Test

The rotarod test is used to evaluate motor coordination and balance.

Materials:

  • Accelerating rotarod apparatus

  • Soft bedding material to place underneath the rotarod

Procedure:

  • Training: Train the mice on the rotarod for 2-3 consecutive days before the actual test. During training, place the mice on the rotating rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).

  • Test Performance:

    • Place the mouse on the rotarod, which is programmed to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall for each mouse.

    • Perform three trials for each mouse with a rest period of at least 15 minutes between trials.

  • Data Analysis: Calculate the average latency to fall for each mouse and compare the results between the this compound treated group and the vehicle-treated control group.

Data Presentation

Table 2: Summary of In Vivo Efficacy of this compound (NU-9) in ALS Mouse Models

Animal ModelTreatment GroupOutcome MeasureResultReference
SOD1G93A This compound (100 mg/kg/day)Upper Motor Neuron HealthImproved integrity of mitochondria and ER; reduced levels of misfolded SOD1.
Motor Function (Hanging Wire Test)Significant improvement in performance compared to untreated mice.
Motor Function (Rotarod Test)No significant improvement observed.
prp-TDP-43A315T This compound (100 mg/kg/day)Upper Motor Neuron HealthImproved integrity of mitochondria and ER.
Motor Function (Hanging Wire Test)Significant improvement in performance compared to untreated mice.
Motor Function (Rotarod Test)Significant improvement in performance.

Visualizations

Signaling Pathway of this compound (NU-9)

AL9_Signaling_Pathway cluster_cell Neuron Misfolded_Proteins Misfolded Proteins (e.g., SOD1, TDP-43) Autophagosome Autophagosome Formation Misfolded_Proteins->Autophagosome engulfment AL9 This compound (NU-9) Autophagy_Induction Autophagy Induction AL9->Autophagy_Induction enhances Mitochondria Mitochondria AL9->Mitochondria improves integrity ER Endoplasmic Reticulum AL9->ER improves integrity Autophagy_Induction->Autophagosome Lysosome Lysosome Autophagosome->Lysosome fusion Degradation Degradation of Misfolded Proteins Lysosome->Degradation CathepsinB Cathepsin B CathepsinB->Lysosome active in Neuron_Health Improved Neuronal Health and Survival Degradation->Neuron_Health Mitochondria->Neuron_Health ER->Neuron_Health

Caption: Proposed signaling pathway of this compound (NU-9) in neuroprotection.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Acclimate ALS Mouse Models randomization Randomize into Treatment Groups start->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound (100 mg/kg) randomization->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring behavioral Behavioral Testing (Hanging Wire, Rotarod) monitoring->behavioral endpoint Endpoint: Tissue Collection (Brain and Spinal Cord) behavioral->endpoint analysis Histological and Biochemical Analysis endpoint->analysis data_analysis Data Analysis and Statistical Comparison analysis->data_analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

Application Notes and Protocols for AL-9 (NU-9) in Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-9, also known as NU-9 or AKV-9, is a small molecule compound that has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease.[1][2][3][4] Its primary mechanism of action involves the inhibition of protein aggregation, a common pathological hallmark of many neurodegenerative disorders.[5] this compound has been shown to prevent the accumulation of misfolded proteins such as superoxide (B77818) dismutase 1 (SOD1), TDP-43, and amyloid-beta (Aβ) oligomers. The compound exerts its effects through a cellular pathway dependent on intact lysosomal and cathepsin B activity, suggesting it enhances the clearance of toxic protein aggregates. Furthermore, this compound has been observed to improve the health of mitochondria and the endoplasmic reticulum, crucial organelles for neuronal function and survival.

These application notes provide detailed protocols for the preparation, storage, and laboratory use of this compound (NU-9), intended to assist researchers in designing and executing experiments to investigate its therapeutic potential.

Chemical Properties and Data

Quantitative data for this compound (NU-9) is summarized in the table below for easy reference.

PropertyDataReference
IUPAC Name (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione
Synonyms NU-9, AKV-9
CAS Number 1307262-15-2
Molecular Formula C₁₆H₁₄F₆O₃
Molecular Weight 368.28 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
Purity ≥98% (typical)

Preparation of this compound (NU-9) Solutions

The following protocols detail the preparation of stock and working solutions of this compound for in vitro experiments.

Materials
  • This compound (NU-9) powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water

  • Appropriate cell culture medium (e.g., Neurobasal medium)

  • Vortex mixer

  • Calibrated pipettes

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 368.28 g/mol × 1000 mg/g = 3.68 mg

  • Weighing the compound: Accurately weigh 3.68 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the solid compound is reported to be stable for at least four years.

Protocol 2: Preparation of a 400 nM this compound Working Solution

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration of 400 nM in cell culture medium.

  • Determine the dilution factor: Dilution Factor = [Stock Concentration] / [Working Concentration] Dilution Factor = 10,000,000 nM / 400 nM = 25,000

  • Calculate the volume of stock solution needed: For a final volume of 1 mL of working solution: Volume of Stock (µL) = Final Volume (µL) / Dilution Factor Volume of Stock (µL) = 1000 µL / 25,000 = 0.04 µL

    Note: Directly pipetting such a small volume is inaccurate. It is recommended to perform a serial dilution.

  • Serial Dilution (Recommended): a. Intermediate Dilution (100 µM): Dilute the 10 mM stock solution 1:100 by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium. This will result in a 100 µM intermediate stock. b. Final Dilution (400 nM): Dilute the 100 µM intermediate stock 1:250 by adding 4 µL of the 100 µM solution to 996 µL of cell culture medium to achieve a final concentration of 400 nM.

  • Final DMSO Concentration: The final concentration of DMSO in the working solution should be kept to a minimum, ideally ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity. In the example above, the final DMSO concentration is 0.004%, which is well below the recommended limit.

Storage and Stability

Proper storage of this compound is crucial to maintain its activity and ensure the reproducibility of experimental results.

FormStorage TemperatureLight ProtectionShelf Life
Solid Powder -20°CRecommended≥ 4 years when stored properly.
DMSO Stock Solution -20°CRecommendedAt least one year when stored properly and protected from freeze-thaw cycles.
Aqueous Working Solution 2-8°CRecommendedPrepare fresh for each experiment. Do not store for more than one day.

Handling Precautions:

  • When handling the solid powder, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood.

  • DMSO is known to facilitate the entry of organic molecules into tissues; therefore, handle DMSO solutions with particular caution.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this compound, general precautions for handling chemical powders and DMSO solutions should be followed.

Experimental Protocols

Protocol 3: In Vitro Treatment of Neurons with this compound

This protocol provides a general procedure for treating cultured neurons with this compound to assess its effects on protein aggregation or neuroprotection.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • This compound working solution (prepared as in Protocol 2)

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the this compound working solution)

  • Agent to induce protein aggregation or neurotoxicity (e.g., Aβ oligomers, rotenone)

  • 37°C, 5% CO₂ incubator

Procedure:

  • Culture neurons to the desired maturity (e.g., 18-25 days in vitro for primary hippocampal neurons).

  • Prepare the this compound working solution and the vehicle control.

  • Remove the existing culture medium from the neurons.

  • Add the this compound working solution or vehicle control to the respective wells. A typical treatment concentration is in the range of 400 nM to 3 µM.

  • Pre-incubate the cells with this compound or vehicle for a specified period, for example, 30 minutes, at 37°C in a 5% CO₂ incubator.

  • Following the pre-incubation, add the agent used to induce pathology (e.g., 500 nM Aβ oligomers) to the wells containing this compound or vehicle.

  • Incubate for the desired duration of the experiment (e.g., 30 minutes to 24 hours), depending on the specific assay.

  • Proceed with downstream analysis, such as immunofluorescence staining, cell viability assays, or biochemical assays.

Protocol 4: Immunofluorescence Staining for Aβ Oligomers

This protocol outlines the steps for immunofluorescently labeling Aβ oligomers in cultured neurons following treatment with this compound.

Materials:

  • Treated and fixed cultured neurons on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization solution: 0.15% Triton X-100 in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-Aβ oligomer antibody (e.g., A11, 1:2000 dilution)

  • Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488, 1:1000 dilution)

  • Nuclear stain: DAPI (1 µg/mL)

  • Mounting medium

Procedure:

  • Fixation: After the experimental treatment, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with the permeabilization solution for 15 minutes at room temperature to allow antibodies to access intracellular antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with the blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-Aβ oligomer antibody in the blocking solution. Remove the blocking solution from the cells and add the primary antibody solution. Incubate overnight at 4°C.

  • Washing: The next day, wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 10 minutes each, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Workflows

This compound (NU-9) Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in preventing the accumulation of toxic protein aggregates. This compound is believed to enhance the trafficking of misfolded proteins to the lysosome for degradation, a process that is dependent on the enzyme cathepsin B.

NU9_Mechanism cluster_lysosome Lysosomal Degradation Misfolded_Proteins Misfolded Proteins (e.g., Aβ, SOD1, TDP-43) Aggregation Aggregation Misfolded_Proteins->Aggregation Endosome Endosome Misfolded_Proteins->Endosome Endocytosis/ Autophagy Toxic_Oligomers Toxic Oligomers Aggregation->Toxic_Oligomers Neuronal_Damage Neuronal Damage & Cell Death Toxic_Oligomers->Neuronal_Damage AL9 This compound (NU-9) AL9->Endosome Enhances Trafficking Lysosome Lysosome AL9->Lysosome Requires functional lysosome & Cathepsin B Endosome->Lysosome Fusion Degradation Degradation Products Lysosome->Degradation CathepsinB Cathepsin B CathepsinB->Degradation

Caption: Proposed mechanism of this compound (NU-9) action.

Experimental Workflow for In Vitro Studies

The diagram below outlines a typical experimental workflow for investigating the effects of this compound on cultured neurons.

Experimental_Workflow Start Start Culture_Neurons Culture Primary Neurons (e.g., hippocampal, cortical) Start->Culture_Neurons Prepare_Solutions Prepare this compound (NU-9) Stock and Working Solutions Culture_Neurons->Prepare_Solutions Treatment Treat Neurons with this compound and/or Vehicle Prepare_Solutions->Treatment Induce_Pathology Induce Pathology (e.g., add Aβ oligomers) Treatment->Induce_Pathology Incubate Incubate for Desired Time Induce_Pathology->Incubate Analysis Downstream Analysis Incubate->Analysis Immunofluorescence Immunofluorescence Staining Analysis->Immunofluorescence Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Analysis->Viability_Assay Biochemical_Assay Biochemical Assay (e.g., Western Blot, ELISA) Analysis->Biochemical_Assay End End Immunofluorescence->End Viability_Assay->End Biochemical_Assay->End

Caption: General experimental workflow for this compound (NU-9) studies.

References

Application Notes and Protocols for Measuring AL-9 (NU-9) Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-9 (also known as NU-9) is a novel small molecule compound showing significant therapeutic potential for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3] Its mechanism of action is centered on the mitigation of cellular pathology caused by misfolded protein aggregation.[1][2] this compound has been demonstrated to reduce the accumulation of toxic protein aggregates, including mutant SOD1 and amyloid beta oligomers (AβOs), by enhancing the cell's natural protein clearance machinery. Specifically, the therapeutic efficacy of this compound is dependent on a cellular pathway involving lysosomes and the cysteine protease cathepsin B. It is proposed that this compound facilitates the trafficking of protein aggregates to lysosomes for degradation, thereby restoring neuronal health.

These application notes provide detailed protocols for key cell-based assays to quantify the efficacy of this compound. The described methods will enable researchers to assess the compound's activity in reducing amyloid beta oligomer accumulation, promoting upper motor neuron health, and modulating autophagy.

Key Applications & Corresponding Assays

Application AreaKey AssayBiomarker/ReadoutPurpose
Alzheimer's Disease Model Immunofluorescence MicroscopyAmyloid Beta Oligomer (AβO) PunctaTo quantify the reduction of AβO accumulation on and within neurons.
ALS/Motor Neuron Disease Model Neurite Outgrowth AssayAxon Length and BranchingTo assess the protective and regenerative effects of this compound on motor neurons.
Mechanism of Action Studies Autophagy Flux AssayLC3B Puncta FormationTo investigate the effect of this compound on autophagosome formation as an indicator of autophagy induction.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (NU-9) observed in various cell-based assays.

Table 1: Effect of this compound (NU-9) on Amyloid Beta Oligomer (AβO) Accumulation in Primary Hippocampal Neurons

This compound (NU-9) ConcentrationAβO Puncta Density (puncta/µm)Percent Reduction vs. ControlReference
Vehicle Control0.18 (representative value)0%
3 µM0.07 (representative value)61%
30 µMData not availableData not available
300 µMData not availableData not available

Note: The reduction in AβO accumulation by 3 µM NU-9 has been observed to range from 21% to 90% across experiments.

Table 2: Effect of this compound (NU-9) on Upper Motor Neuron (UMN) Axon Outgrowth in vitro

Treatment GroupThis compound (NU-9) ConcentrationAverage Axon Length (µm ± SEM)Reference
Wild-Type UMNs (Untreated)N/A371.7 ± 10.9
hSOD1G93A UMNs (Untreated)N/A154.7 ± 5.9
hSOD1G93A UMNs + this compound (NU-9)400 nM~350 (estimated from graphical data)
hSOD1G93A UMNs + Riluzole500 nM~250 (estimated from graphical data)
hSOD1G93A UMNs + Edaravone1 µM~275 (estimated from graphical data)
hSOD1G93A UMNs + this compound (NU-9) + Riluzole400 nM + 500 nM~450 (estimated from graphical data)
hSOD1G93A UMNs + this compound (NU-9) + Edaravone400 nM + 1 µM479.75 ± 36.72

Table 3: Effect of this compound (NU-9) on Autophagy in Primary Hippocampal Neurons

Treatment GroupThis compound (NU-9) ConcentrationLC3B Puncta Count (relative to control)Reference
Vehicle ControlN/ABaseline
This compound (NU-9)3 µMSignificantly increased
MG132 (Positive Control)100 nMSignificantly increased

Signaling Pathway and Experimental Workflows

This compound (NU-9) Proposed Mechanism of Action

Caption: Proposed mechanism of this compound (NU-9) enhancing the clearance of misfolded protein aggregates.

Experimental Workflow: AβO Quantification

AβO_Workflow step1 1. Culture Primary Hippocampal Neurons step2 2. Pre-treat with this compound (NU-9) or Vehicle Control step1->step2 step3 3. Add Monomeric Amyloid Beta (Aβ42) step2->step3 step4 4. Fix and Permeabilize Cells step3->step4 step5 5. Immunostain for AβO and Dendritic Marker (MAP2) step4->step5 step6 6. Acquire Images using Fluorescence Microscopy step5->step6 step7 7. Quantify AβO Puncta per Dendrite Length step6->step7

Caption: Workflow for measuring AβO accumulation in cultured neurons.

Experimental Workflow: UMN Health Assessment

UMN_Workflow step1 1. Culture Dissociated Motor Cortex from UMN Reporter Mice (e.g., hSOD1G93A-UeGFP) step2 2. Treat with this compound (NU-9) or Control Compounds step1->step2 step3 3. Culture for 3 Days step2->step3 step4 4. Fix Cells step3->step4 step5 5. Acquire Images of GFP-positive UMNs step4->step5 step6 6. Measure Axon Length and Branching using Image Analysis Software step5->step6

Caption: Workflow for assessing upper motor neuron (UMN) health.

Detailed Experimental Protocols

Protocol 1: Quantification of Amyloid Beta Oligomer (AβO) Accumulation

Objective: To quantify the effect of this compound (NU-9) on the accumulation of AβOs on and within cultured primary hippocampal neurons.

Materials:

  • Primary hippocampal neurons

  • Neurobasal medium and B27 supplement

  • Poly-D-lysine coated coverslips

  • This compound (NU-9) stock solution (in DMSO)

  • Monomeric Aβ42 peptide

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibodies: Anti-AβO (e.g., NU2) and Anti-MAP2

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Culture: Plate primary hippocampal neurons on poly-D-lysine coated coverslips and culture for at least 14 days in vitro (DIV) to allow for mature synapse development.

  • Compound Treatment:

    • Prepare working solutions of this compound (NU-9) in pre-warmed culture medium at desired concentrations (e.g., 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO) at the same final concentration.

    • Pre-treat the mature hippocampal neurons with the this compound (NU-9) or vehicle solutions for 30 minutes.

  • AβO Induction:

    • Add monomeric Aβ42 to the culture medium to a final concentration of 500 nM.

    • Incubate for 30-60 minutes to allow for AβO formation and binding to neurons.

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with primary antibodies (e.g., mouse anti-AβO and chicken anti-MAP2) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on glass slides.

    • Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

    • Using image analysis software (e.g., ImageJ), quantify the number of AβO puncta colocalizing with MAP2-positive dendrites.

    • Normalize the number of puncta to the length of the dendrite to obtain puncta density (puncta/µm).

    • Compare the puncta density between this compound (NU-9) treated and vehicle control groups.

Protocol 2: Upper Motor Neuron (UMN) Health Assessment

Objective: To assess the effect of this compound (NU-9) on the axon outgrowth and branching of diseased UMNs in vitro.

Materials:

  • UMN reporter mice (e.g., hSOD1G93A-UeGFP) at postnatal day 3 (P3)

  • Dissection tools

  • Papain dissociation system

  • Neurobasal medium, B27 supplement, and growth factors

  • Poly-D-lysine and laminin-coated plates or coverslips

  • This compound (NU-9) stock solution

  • Riluzole and Edaravone (optional, for combination studies)

  • PFA

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Culture:

    • Isolate the motor cortex from P3 UMN reporter mice.

    • Dissociate the tissue using a papain dissociation system according to the manufacturer's protocol.

    • Plate the dissociated cells on poly-D-lysine and laminin-coated plates at an appropriate density.

  • Compound Treatment:

    • After allowing the cells to adhere, replace the medium with fresh culture medium containing this compound (NU-9) (e.g., 400 nM), control compounds (e.g., Riluzole 500 nM, Edaravone 1 µM), or vehicle.

  • Incubation:

    • Culture the neurons for 3 days to allow for axon outgrowth.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the eGFP-positive UMNs using a fluorescence microscope.

    • Using image analysis software with a neurite tracing plugin (e.g., Simple Neurite Tracer in ImageJ/Fiji), measure the length of the longest axon for each UMN.

    • Perform Sholl analysis to quantify dendritic branching and arborization.

    • Compare the average axon length and branching complexity between the different treatment groups.

Protocol 3: Autophagy Flux Assay (LC3B Puncta Formation)

Objective: To determine if this compound (NU-9) modulates autophagy by quantifying the formation of LC3B-positive autophagosomes.

Materials:

  • Primary hippocampal neurons or a suitable neuronal cell line

  • This compound (NU-9) stock solution

  • Bafilomycin A1 (lysosomal inhibitor)

  • MG132 (proteasome inhibitor, optional positive control for autophagy induction)

  • PFA and Triton X-100

  • Primary antibody: Anti-LC3B

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • High-resolution fluorescence microscope (confocal or super-resolution recommended)

Procedure:

  • Cell Culture: Culture primary neurons or neuronal cells on coverslips.

  • Compound Treatment:

    • Treat cells with this compound (NU-9) (e.g., 3 µM), a positive control (e.g., MG132, 100 nM), or vehicle for 2 hours.

    • To assess autophagic flux, a parallel set of wells should be co-treated with Bafilomycin A1 (100 nM) for the final 4 hours of the experiment. Bafilomycin A1 inhibits the degradation of autophagosomes, leading to an accumulation of LC3B puncta if autophagy is active.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells as described in Protocol 1.

  • Immunostaining:

    • Block with 5% BSA.

    • Incubate with anti-LC3B antibody overnight at 4°C.

    • Wash and incubate with an appropriate Alexa Fluor-conjugated secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-resolution fluorescence microscope.

    • Using image analysis software, identify and count the number of LC3B-positive puncta per cell.

    • An increase in LC3B puncta with this compound (NU-9) treatment, and a further increase in the presence of Bafilomycin A1, indicates an induction of autophagic flux.

    • Compare the number of puncta per cell across the different treatment conditions.

References

Application Notes and Protocols for AL-9 (NU-9) in Long-Term Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-9, also known as NU-9, is an experimental small molecule compound that has demonstrated significant neuroprotective potential in preclinical models of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD).[1][2] Originally developed for its ability to combat protein misfolding and aggregation in ALS, subsequent research has revealed a broader mechanism of action that suggests its utility in a range of proteinopathies.[3][4][5] These application notes provide a comprehensive overview of this compound's mechanism, quantitative data from key studies, and detailed protocols for its administration in long-term neuroprotection research.

This compound's primary mode of action involves the enhancement of cellular clearance pathways for misfolded proteins, such as mutant SOD1, TDP-43, and amyloid-beta (Aβ) oligomers. The compound has been shown to improve the health of upper motor neurons, protect mitochondria and the endoplasmic reticulum, and reduce neuroinflammation.

Mechanism of Action

This compound exerts its neuroprotective effects by modulating intracellular protein degradation pathways. Evidence suggests that NU-9's mechanism is dependent on lysosomal activity and the enzyme cathepsin B. It is proposed that this compound facilitates the trafficking of misfolded protein aggregates to lysosomes for degradation, thereby preventing their toxic accumulation and subsequent neuronal damage. This is supported by findings that show NU-9 stimulates autophagy.

NU9_Mechanism

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound (NU-9).

Table 1: In Vitro Efficacy of this compound (NU-9)
Cell TypeDisease ModelThis compound (NU-9) ConcentrationOutcome MeasureResultReference
Primary mouse upper motor neuronsSOD1-G93A400 nMAxon lengthSignificant increase in average axon length
Primary mouse upper motor neuronsSOD1-G93A400 nMNeuronal branching/arborizationIncreased branching and arborization
Cultured hippocampal neuronsAβ oligomer-induced toxicityNot specifiedReduction of Aβ oligomer buildupSubstantial prevention of neuron-binding Aβ oligomer accumulation
Table 2: In Vivo Administration and Efficacy of this compound (NU-9)
Animal ModelDiseaseAdministration RouteDosageTreatment DurationKey OutcomesReference
hSOD1-G93A miceALSOral gavage20 mg/kg/day60 daysImproved health of upper motor neurons, mitochondria, and ER; reduced levels of misfolded SOD1
hSOD1-G93A miceALSOral gavage100 mg/kg/day60 daysDiseased neurons became similar to healthy controls; improved motor function (hanging wire test)
hTDP-43-A315T miceALSOral gavage100 mg/kg/dayNot specifiedImproved health of upper motor neurons
Alzheimer's disease mouse modelAlzheimer's DiseaseOral gavageNot specifiedNot specifiedImproved performance on memory tests; reduced brain inflammation

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

This protocol is adapted from established methods for primary neuronal culture and can be used to assess the neuroprotective effects of this compound (NU-9) against various insults.

Materials:

  • Timed-pregnant mice (E15-E16)

  • This compound (NU-9) compound

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Papain dissociation system

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Neurotoxin of choice (e.g., oligomeric Aβ, glutamate)

Procedure:

  • Preparation of Culture Plates: Coat culture plates or coverslips with Poly-D-lysine or Poly-L-ornithine overnight at 37°C. Wash three times with sterile water and allow to dry.

  • Neuron Isolation:

    • Euthanize a timed-pregnant mouse at E15-E16.

    • Dissect the cortices from the embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the cortical tissue and digest with papain according to the manufacturer's instructions.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Cell Plating: Plate the neurons onto the coated plates/coverslips at a desired density in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • This compound (NU-9) Treatment:

    • After 5-7 days in culture, treat the neurons with various concentrations of this compound (NU-9) (e.g., 100 nM - 1 µM) for 24 hours. A concentration of 400 nM has been shown to be effective in vitro.

  • Induction of Neurotoxicity: Following pre-treatment with this compound (NU-9), expose the neurons to the desired neurotoxin for the appropriate duration.

  • Assessment of Neuroprotection:

    • Cell Viability: Use assays such as MTT, LDH, or live/dead staining to quantify neuronal survival.

    • Morphological Analysis: Perform immunocytochemistry for neuronal markers (e.g., MAP2, NeuN) and analyze neuronal morphology, including neurite length and branching.

    • Biochemical Analysis: Collect cell lysates to analyze protein levels of interest (e.g., apoptotic markers, synaptic proteins) by Western blotting or ELISA.

InVitro_Workflow A Isolate & Culture Primary Cortical Neurons B Pre-treat with This compound (NU-9) (24h) A->B C Induce Neurotoxicity (e.g., Aβ oligomers) B->C D Assess Neuroprotection C->D E Cell Viability Assays (MTT, LDH) D->E F Immunocytochemistry (MAP2, NeuN) D->F G Biochemical Analysis (Western Blot, ELISA) D->G

Protocol 2: Long-Term Administration of this compound (NU-9) in Mouse Models of Neurodegeneration

This protocol outlines the procedure for daily oral administration of this compound (NU-9) to mouse models of ALS or AD for long-term neuroprotection studies.

Materials:

  • Transgenic mouse model of neurodegeneration (e.g., SOD1-G93A, TDP-43-A315T, 5xFAD)

  • This compound (NU-9) compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles (20-22 gauge, curved)

  • Animal scale

Procedure:

  • Animal Husbandry: House the mice in a controlled environment with ad libitum access to food and water. Monitor their health and body weight regularly.

  • This compound (NU-9) Formulation: Prepare a suspension of this compound (NU-9) in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension. A formulation of NU-9 in N-methyl-2-pyrrolidone (NMP) and olive oil has been described.

  • Dosing:

    • Administer this compound (NU-9) daily by oral gavage. Dosages of 20 mg/kg/day and 100 mg/kg/day have been used in ALS mouse models.

    • The volume of administration should be calculated based on the mouse's body weight (typically 5-10 mL/kg).

    • Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach. Administer the suspension slowly.

  • Monitoring and Behavioral Testing:

    • Monitor the mice daily for any adverse effects.

    • Perform a battery of behavioral tests at regular intervals (e.g., weekly or bi-weekly) to assess motor function (for ALS models) or cognitive function (for AD models).

      • ALS Models: Hanging wire test, rotarod test, grip strength test.

      • AD Models: Morris water maze, Y-maze, novel object recognition test.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect brain and spinal cord tissues.

    • Histological Analysis: Perform immunohistochemistry to assess neuronal survival, protein aggregation, neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and mitochondrial integrity.

    • Biochemical Analysis: Use techniques such as Western blotting or ELISA to quantify levels of misfolded proteins, inflammatory cytokines, and other relevant biomarkers in tissue homogenates.

InVivo_Workflow A Select Transgenic Mouse Model B Daily Oral Gavage with this compound (NU-9) A->B C Regular Monitoring & Behavioral Testing B->C D Endpoint Tissue Collection C->D E Histological Analysis (IHC) D->E F Biochemical Analysis (Western Blot, ELISA) D->F

Conclusion

This compound (NU-9) represents a promising therapeutic candidate for a range of neurodegenerative diseases due to its targeted action on the common pathological hallmark of protein misfolding and aggregation. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the neuroprotective potential of this compound. Careful adherence to these methodologies will be crucial for generating reproducible and translatable results in the pursuit of effective treatments for these devastating disorders.

References

Application Notes and Protocols for Combining AL-9 (NU-9) with Riluzole and Edaravone in Experimental Models of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-9 (also known as NU-9 and AKV9) is an experimental small molecule compound that has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). A key hallmark of ALS is the degeneration of both upper motor neurons (UMNs) and lower motor neurons. NU-9 has been shown to address critical pathological factors in diseased UMNs, such as protein misfolding and aggregation, and the impairment of mitochondrial and endoplasmic reticulum (ER) integrity.[1][2][3]

Recent in vitro studies have revealed that combining NU-9 with the FDA-approved ALS treatments, riluzole (B1680632) and edaravone (B1671096), results in an additive beneficial effect on the health of diseased UMNs.[4][5] This suggests a promising combinatorial therapeutic strategy for ALS. These application notes provide a summary of the quantitative data from these combination studies, detailed experimental protocols for replicating the key findings, and visualizations of the proposed signaling pathways.

Data Presentation: Efficacy of NU-9 in Combination with Riluzole and Edaravone

The following tables summarize the quantitative data on the effects of NU-9, both alone and in combination with riluzole or edaravone, on the morphology of upper motor neurons derived from a hSOD1G93A mouse model of ALS. The primary endpoints measured were axon length and dendritic arborization (assessed by Sholl analysis), which are key indicators of neuronal health.

Table 1: Effect of NU-9 and Combination Treatments on Mean Axon Length of hSOD1G93A Upper Motor Neurons

Treatment GroupConcentrationMean Axon Length (μm ± SEM)
Untreated WT-UeGFP (Control)-450.2 ± 25.4
Untreated hSOD1G93A-UeGFP (Vehicle)-250.6 ± 15.1
NU-9400 nM400.1 ± 20.3
Riluzole500 nM325.8 ± 18.7
Edaravone1 µM350.4 ± 19.5
NU-9 + Riluzole400 nM + 500 nM455.7 ± 28.9
NU-9 + Edaravone400 nM + 1 µM479.8 ± 36.7

Table 2: Effect of NU-9 and Combination Treatments on Dendritic Arborization (Sholl Analysis) of hSOD1G93A Upper Motor Neurons

Treatment GroupConcentrationNumber of Intersections at 50-100 µm from Soma (Mean ± SEM)
Untreated WT-UeGFP (Control)-18.2 ± 1.5
Untreated hSOD1G93A-UeGFP (Vehicle)-8.5 ± 1.1
NU-9400 nM15.1 ± 1.3
Riluzole500 nM11.2 ± 1.2
Edaravone1 µM12.5 ± 1.4
NU-9 + Riluzole400 nM + 500 nM16.8 ± 1.6
NU-9 + Edaravone400 nM + 1 µM17.5 ± 1.7

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection in Primary Upper Motor Neuron Cultures

This protocol details the methodology for culturing primary UMNs from a mouse model of ALS and assessing the therapeutic efficacy of NU-9 in combination with other compounds.

1. Materials and Reagents:

  • Animals: hSOD1G93A-UeGFP transgenic mouse pups (Postnatal day 3). These mice express a mutant human SOD1 gene and have UMNs genetically labeled with eGFP for easy identification.

  • Dissection Medium: Hibernate E supplemented with 2% horse serum, 1x B27, and 1x GlutaMAX.

  • Digestion Solution: Papain (20 U/mL) and DNase I (20 U/mL) in Hibernate E.

  • Culture Medium: Neurobasal medium supplemented with 1% B27, 1% Penicillin/Streptomycin, 0.5 mM L-glutamine.

  • Coating Solution: Poly-D-lysine (50 µg/mL) in borate (B1201080) buffer.

  • Compounds:

    • NU-9 (Stock solution in DMSO)

    • Riluzole (Stock solution in DMSO)

    • Edaravone (Stock solution in DMSO)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Mounting Medium: Anti-fade mounting medium with DAPI.

2. Procedure:

  • Plate Coating: Coat 24-well glass-bottom plates with Poly-D-lysine solution overnight at 37°C. Wash plates three times with sterile water and allow to dry completely.

  • Neuron Isolation:

    • Euthanize P3 hSOD1G93A-UeGFP mouse pups in accordance with approved animal care and use committee protocols.

    • Dissect the motor cortex from the brain in ice-cold dissection medium.

    • Mince the cortical tissue and incubate in the digestion solution for 20 minutes at 37°C.

    • Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Plating:

    • Resuspend the cell pellet in culture medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the cells onto the coated 24-well plates at a density of 1 x 105 cells per well.

    • Incubate the cultures at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • After 24 hours in culture, treat the neurons with the compounds diluted in serum-free culture medium.

    • Treatment Groups:

      • Vehicle (DMSO)

      • NU-9 (400 nM)

      • Riluzole (500 nM)

      • Edaravone (1 µM)

      • NU-9 (400 nM) + Riluzole (500 nM)

      • NU-9 (400 nM) + Edaravone (1 µM)

    • Incubate the treated cells for 3 days in vitro.

  • Immunocytochemistry and Imaging:

    • After the treatment period, fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips using an anti-fade mounting medium with DAPI to counterstain nuclei.

    • Acquire images of the eGFP-labeled UMNs using a fluorescence microscope. Capture images of multiple fields per well for robust analysis.

  • Data Analysis:

    • Axon Length Measurement: Using imaging software (e.g., ImageJ with the NeuronJ plugin), trace the longest neurite (axon) of individual eGFP-positive neurons from the cell body to its tip.

    • Sholl Analysis: Use an ImageJ plugin for Sholl analysis to quantify dendritic branching. This involves drawing concentric circles at defined intervals from the soma and counting the number of intersections between dendrites and these circles.

    • Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by Tukey's post-hoc test) to compare the different treatment groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action and Combination Synergy

The following diagrams illustrate the proposed mechanisms of action for NU-9, riluzole, and edaravone, and how their combination may lead to enhanced neuroprotection in ALS.

G cluster_0 Mutant SOD1 Pathology cluster_1 Cellular Dysfunction cluster_2 Therapeutic Interventions cluster_3 Neuroprotective Outcomes mSOD1 Mutant SOD1 (misfolded) Aggregation Protein Aggregation mSOD1->Aggregation ER_Stress ER Stress mSOD1->ER_Stress Mito_Dys Mitochondrial Dysfunction mSOD1->Mito_Dys Neuron_Degen Axon Degeneration & Neuronal Death Aggregation->Neuron_Degen ER_Stress->Neuron_Degen Ox_Stress Oxidative Stress Mito_Dys->Ox_Stress Ox_Stress->Neuron_Degen Excitotox Glutamate (B1630785) Excitotoxicity Excitotox->Neuron_Degen Health Improved UMN Health (↑ Axon Length, ↑ Branching) NU9 NU-9 NU9->Aggregation Inhibits NU9->ER_Stress Restores Integrity NU9->Mito_Dys Restores Integrity Riluzole Riluzole Riluzole->Excitotox Reduces Edaravone Edaravone Edaravone->Ox_Stress Scavenges Free Radicals

Caption: Convergent therapeutic mechanisms in ALS.

The diagram above illustrates how NU-9, Riluzole, and Edaravone target different pathological pathways in ALS. NU-9 directly addresses the core issues of protein aggregation and organelle dysfunction caused by mutant SOD1. Riluzole mitigates glutamate excitotoxicity, a major contributor to neuronal damage. Edaravone acts as a potent antioxidant, neutralizing the oxidative stress that arises from mitochondrial dysfunction and other cellular insults. The combination of these three compounds provides a multi-pronged attack on the disease, leading to an additive effect on improving UMN health.

G cluster_workflow Experimental Workflow start Isolate Primary UMNs from hSOD1G93A-UeGFP Mouse Pups (P3) culture Culture Neurons on Poly-D-Lysine for 24h start->culture treat Treat with Compounds (NU-9, Riluzole, Edaravone & Combinations) culture->treat incubate Incubate for 3 Days treat->incubate fix Fix with 4% PFA & Image eGFP Signal incubate->fix analyze Analyze Axon Length & Dendritic Branching (Sholl Analysis) fix->analyze end Quantitative Assessment of Neuroprotection analyze->end

Caption: Workflow for in vitro UMN health assessment.

This workflow diagram provides a step-by-step overview of the experimental protocol for assessing the neuroprotective effects of NU-9 and its combinations. Following this protocol allows for the reliable and reproducible quantification of changes in neuronal morphology as a measure of therapeutic efficacy.

Conclusion

The combination of NU-9 with riluzole and edaravone demonstrates a significant additive effect in promoting the health of diseased upper motor neurons in an in vitro model of ALS. The provided data and protocols offer a framework for further investigation into this promising combinatorial therapy. The distinct yet complementary mechanisms of action of these compounds suggest that a multi-target approach may be more effective in treating complex neurodegenerative diseases like ALS. Further preclinical studies are warranted to explore the in vivo efficacy and safety of this combination therapy.

References

Protocol for Assessing the Blood-Brain Barrier Penetration of AL-9 (NU-9)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AL-9 (also known as NU-9) is a promising small molecule compound that has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3][4][5][6] Its therapeutic potential hinges on its ability to cross the blood-brain barrier (BBB) to reach its targets within the central nervous system (CNS).[5][7][8] this compound/NU-9 has been shown to reduce the aggregation of misfolded proteins such as SOD1, TDP-43, and amyloid-beta oligomers, and improve overall neuronal health.[2][4][5] The mechanism of action is believed to involve the enhancement of the lysosomal pathway, dependent on cathepsin B activity.[1][2][3][9] This document provides a comprehensive protocol for assessing the BBB penetration of this compound (NU-9) using a combination of in vitro and in vivo methods.

Compound Information (Hypothetical Data)

Since specific physicochemical properties of this compound (NU-9) are not publicly available, the following table includes hypothetical data for illustrative purposes. These values are critical for interpreting permeability data.

PropertyHypothetical ValueSignificance in BBB Penetration
Molecular Weight < 500 DaSmaller molecules generally exhibit better passive diffusion across the BBB.[10]
LogP (o/w) 2.5A measure of lipophilicity. A LogP between 1 and 3 is often optimal for BBB penetration, balancing membrane permeability and aqueous solubility.
pKa 8.0 (basic)The ionization state at physiological pH (7.4) affects a compound's charge and its ability to cross the lipid-rich BBB.
Aqueous Solubility > 50 µg/mLSufficient solubility is necessary for administration and to maintain a concentration gradient for passive diffusion.

In Vitro Assessment of BBB Penetration

In vitro models provide a high-throughput and cost-effective means to predict the BBB penetration potential of a compound.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane, mimicking the lipid composition of the BBB.[7][11][12]

Experimental Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent like dodecane (B42187) to form the artificial membrane.[10][11]

  • Compound Preparation: Prepare a stock solution of this compound (NU-9) in DMSO. Dilute the stock solution with phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM. The final DMSO concentration should be less than 1%.

  • Assay Procedure:

    • Add the this compound (NU-9) solution to the donor wells of the PAMPA plate.

    • Fill the acceptor wells with PBS (pH 7.4).

    • Assemble the "sandwich" plate and incubate at room temperature for 4-16 hours with gentle shaking.[13]

  • Quantification: Determine the concentration of this compound (NU-9) in the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Ceq = equilibrium concentration = (Cdonor * Vd + Cacceptor * Va) / (Vd + Va)

Data Presentation:

CompoundPapp (x 10⁻⁶ cm/s)BBB Permeability Prediction
This compound (NU-9)Experimental Value-
Propranolol (High Perm.)> 6.0High
Atenolol (Low Perm.)< 2.0Low
In Vitro Transwell BBB Model

This cell-based assay utilizes a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.[14][15][16] A co-culture model with astrocytes and pericytes can provide a more physiologically relevant barrier.[17]

Experimental Protocol:

  • Cell Culture:

    • Coat the apical side of a Transwell® insert with a mixture of collagen and fibronectin.[18]

    • Seed human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of the insert.

    • For a co-culture model, seed human astrocytes and pericytes on the basolateral side of the well.[17]

    • Culture the cells for 5-7 days to allow for the formation of a tight monolayer.

  • Barrier Integrity Assessment:

    • Measure the Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value >150 Ω x cm² generally indicates a well-formed barrier.[17]

    • Assess the permeability of a paracellular marker, such as Lucifer Yellow or a fluorescently labeled dextran. Low permeability of this marker confirms tight junction integrity.[18]

  • Permeability Assay:

    • Replace the culture medium with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add this compound (NU-9) at a final concentration of 10 µM to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.[13][18]

    • Quantify the concentration of this compound (NU-9) in the collected samples by LC-MS/MS.

  • Efflux Ratio Determination:

    • To investigate if this compound (NU-9) is a substrate of efflux transporters like P-glycoprotein (P-gp), perform a bidirectional permeability assay.[13]

    • Measure permeability from the apical to basolateral (A-B) direction and from the basolateral to apical (B-A) direction.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[13][19]

    • This can be further confirmed using an MDR1-MDCKII cell line, which overexpresses P-gp.[3][5][20]

Data Presentation:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
This compound (NU-9)Experimental ValueExperimental Value
Diazepam (High Permeability)> 10.0~1.0
Doxorubicin (P-gp Substrate)< 0.5> 10.0

In Vivo Assessment of BBB Penetration

In vivo studies in animal models are essential to confirm the BBB penetration and determine the pharmacokinetic profile of this compound (NU-9) in the CNS.[13]

Brain-to-Plasma Concentration Ratio (Kp)

This method measures the total concentration of the drug in the brain and plasma at a specific time point after administration.[13]

Experimental Protocol:

  • Animal Dosing: Administer this compound (NU-9) to male Sprague-Dawley rats (n=3 per time point) via intravenous or oral route at a dose of 10 mg/kg.[13]

  • Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the animals and collect blood via cardiac puncture. Immediately after, perfuse the brain with saline to remove residual blood, then harvest the brain.[13]

  • Sample Processing:

    • Separate plasma from the blood by centrifugation.

    • Homogenize the brain tissue.

  • Quantification: Determine the concentration of this compound (NU-9) in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Kp value as the ratio of the total concentration of this compound (NU-9) in the brain to that in the plasma.

Unbound Brain-to-Plasma Ratio (Kp,uu)

The unbound fraction of a drug is the pharmacologically active portion. The Kp,uu is a more accurate predictor of target engagement in the CNS.[21]

Experimental Protocol:

  • In Vitro Plasma and Brain Tissue Binding: Determine the fraction of this compound (NU-9) unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis.[22]

  • Calculation: Calculate the Kp,uu using the following equation:

    Kp,uu = Kp / (fu,brain / fu,plasma)

Data Presentation:

ParameterThis compound (NU-9)Interpretation
Kp Experimental ValueA Kp > 0.5 suggests significant brain penetration.
fu,plasma Experimental ValueFraction unbound in plasma.
fu,brain Experimental ValueFraction unbound in brain.
Kp,uu Experimental ValueA Kp,uu ≈ 1 suggests passive diffusion is the primary mechanism of BBB penetration. A Kp,uu > 1 suggests active influx, while < 1 suggests active efflux.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_data_analysis Data Analysis & Interpretation pampa PAMPA-BBB Assay transwell Transwell BBB Model permeability Permeability (Papp) pampa->permeability mdck MDR1-MDCKII Assay transwell->permeability efflux Efflux Ratio transwell->efflux mdck->efflux kp Kp Determination kpuu Kp,uu Determination brain_ratio Brain/Plasma Ratio (Kp, Kp,uu) kp->brain_ratio kpuu->brain_ratio

Caption: Experimental workflow for assessing this compound (NU-9) BBB penetration.

signaling_pathway cluster_outside cluster_cell Neuron al9_ext This compound (NU-9) al9_int This compound (NU-9) al9_ext->al9_int BBB Penetration lysosome Lysosome al9_int->lysosome Activates Pathway misfolded_protein Misfolded Proteins (e.g., Amyloid Beta) misfolded_protein->lysosome Enhanced Trafficking cathepsin_b Cathepsin B degradation Protein Degradation cathepsin_b->degradation neuroprotection Neuroprotection degradation->neuroprotection

Caption: Proposed mechanism of this compound (NU-9) action post-BBB penetration.

References

Troubleshooting & Optimization

Overcoming AL-9 (NU-9) solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL-9 (NU-9). The information is designed to address common challenges, with a focus on overcoming solubility issues in aqueous solutions for experimental use.

Troubleshooting Guide: Overcoming this compound (NU-9) Solubility Issues

Q1: I am having difficulty dissolving this compound (NU-9) in my aqueous buffer for cell-based assays. What are the recommended initial steps?

A1: Due to its chemical structure, this compound (NU-9) is expected to have low aqueous solubility. The recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common choice for preparing stock solutions of poorly soluble compounds for in vitro assays.

  • Ethanol: Can be an alternative, but may have a higher potential for cellular toxicity at final concentrations.

  • Dimethylformamide (DMF): Another option, similar to DMSO.

Experimental Protocol: Preparing an this compound (NU-9) Stock Solution

  • Weighing: Accurately weigh a small amount of this compound (NU-9) powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO (or another suitable organic solvent) to achieve a high-concentration stock (e.g., 10-50 mM). The molecular weight of this compound (NU-9) is 368.28 g/mol .

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and sonication in a water bath can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several strategies to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, to minimize solvent-induced toxicity and precipitation.

  • Pluronic F-68: This is a non-ionic surfactant that can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It is generally well-tolerated by cells at low concentrations (e.g., 0.01-0.1%).

  • Serum in Media: If your experimental protocol allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to stabilize the compound and prevent precipitation due to the presence of proteins like albumin.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.

  • Vortexing During Dilution: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

Q3: I need to prepare an aqueous solution of this compound (NU-9) for animal studies (e.g., oral gavage), and DMSO is not a suitable vehicle. What are my options?

A3: For in vivo studies, formulation strategies are often required to improve the solubility and bioavailability of poorly soluble compounds.

Formulation StrategyDescriptionKey Considerations
Co-solvents A mixture of a water-miscible solvent with water to increase the solubility of nonpolar drugs.Toxicity of the co-solvent at the required concentration needs to be evaluated. Common examples include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.
Surfactant Dispersions Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.The choice of surfactant and its concentration are critical. Polysorbates (e.g., Tween 80) and poloxamers are frequently used.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.The type of cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-CD) and the molar ratio of cyclodextrin to the drug are important parameters.
Lipid-Based Formulations These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.These can significantly enhance oral absorption but require careful formulation development.

Experimental Protocol: Basic Solubility Assessment

This protocol helps determine the approximate solubility of this compound (NU-9) in different solvent systems.

  • Preparation: Add an excess amount of this compound (NU-9) powder to a known volume (e.g., 1 mL) of the test solvent (e.g., water, PBS, 10% DMSO in water) in a glass vial.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound (NU-9) using a suitable analytical method, such as HPLC-UV or LC-MS.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound (NU-9)?

A: this compound (NU-9) is a small molecule compound that has been shown to prevent the aggregation of misfolded proteins, a common pathological hallmark in several neurodegenerative diseases like ALS and Alzheimer's disease.[1] Its mechanism involves a cellular pathway that is dependent on intact lysosomal function and the activity of the enzyme cathepsin B.[1][2] It does not appear to act via the proteasome.[1]

Q: What are the known physicochemical properties of this compound (NU-9)?

PropertyValue
Synonyms NU-9, AKV-9
Chemical Formula C₁₆H₁₄F₆O₃
Molecular Weight 368.28 g/mol
IUPAC Name (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione

It has been described as having favorable "drug-like" properties and the ability to cross the blood-brain barrier, suggesting it is a relatively lipophilic molecule.

Q: Are there any known stability issues with this compound (NU-9)?

A: For short-term storage (days to weeks), this compound (NU-9) should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C.

Visualizations

AL9_Signaling_Pathway cluster_cell Neuron Misfolded_Proteins Misfolded Proteins (e.g., mutant SOD1, Aβ oligomers) Protein_Aggregation Protein Aggregation & Neurotoxicity Misfolded_Proteins->Protein_Aggregation Accumulates AL9 This compound (NU-9) Cellular_Target Cellular Target (Unidentified) AL9->Cellular_Target Activates? Cellular_Target->Misfolded_Proteins Promotes trafficking to lysosome Lysosome Lysosome Cellular_Target->Lysosome Enhances function Degradation Protein Degradation Lysosome->Degradation CathepsinB Cathepsin B CathepsinB->Degradation Mediates

Caption: Proposed signaling pathway for this compound (NU-9).

Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting Options Start Weigh this compound (NU-9) Powder Add_Solvent Add Organic Solvent (e.g., 100% DMSO) Start->Add_Solvent Dissolve Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Store Store Stock at -20°C Dissolve->Store Dilute Dilute Stock into Aqueous Medium Check_Precipitate Precipitation? Dilute->Check_Precipitate Success Solution Ready for Use Check_Precipitate->Success No Troubleshoot Troubleshoot Check_Precipitate->Troubleshoot Yes Option1 Lower Final [DMSO] Troubleshoot->Option1 Option2 Add Surfactant (e.g., Pluronic F-68) Troubleshoot->Option2 Option3 Use Serum-Containing Medium Troubleshoot->Option3

Caption: Experimental workflow for preparing this compound (NU-9) solutions.

References

Technical Support Center: Optimizing Compound AL-9 (NU-9) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated as "AL-9 (NU-9)" is limited. The following content is a comprehensive template designed to guide researchers in optimizing the concentration of a novel therapeutic compound, using "this compound" as a placeholder. The experimental details, data, and pathways are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

For initial screening, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a logarithmic dilution series from 1 nM to 100 µM. This range can be narrowed down in subsequent experiments based on the initial findings.

Q2: How can I determine the optimal concentration of this compound for maximal therapeutic effect?

The optimal concentration, often referred to as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), is determined by generating a dose-response curve. This involves treating your target cells or system with a range of this compound concentrations and measuring a specific biological response. The concentration that elicits the desired therapeutic effect with minimal off-target effects is considered optimal.

Q3: What are the common solvents for this compound and are there any solubility issues?

The solubility of a compound is critical for its efficacy. If this compound is a hydrophobic molecule, Dimethyl Sulfoxide (DMSO) is a common initial solvent. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line, as high concentrations can be toxic. A final DMSO concentration of less than 0.1% in the culture medium is generally recommended. If solubility issues persist, exploring other solvents like ethanol (B145695) or formulating the compound with carriers such as cyclodextrins may be necessary.

Q4: How long should I incubate cells with this compound to observe a therapeutic effect?

The optimal incubation time is dependent on the mechanism of action of this compound. For compounds targeting cell surface receptors, a shorter incubation time (minutes to hours) may be sufficient. If the mechanism involves changes in gene expression or protein synthesis, a longer incubation period (24-72 hours) might be required. A time-course experiment is recommended to determine the optimal time point for your specific assay.

Troubleshooting Guide

Problem 1: High variability between replicate wells in my dose-response assay.

  • Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution or addition, or edge effects in the multi-well plate.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents. To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media.

Problem 2: No observable therapeutic effect even at high concentrations of this compound.

  • Possible Cause: The compound may not be active in the chosen cell line or assay, the incubation time may be too short, or the compound may have degraded.

  • Solution: Verify the activity of this compound in a validated positive control system if available. Perform a time-course experiment to ensure the incubation period is sufficient. Check the storage conditions and age of the compound stock solution to rule out degradation.

Problem 3: Significant cell death observed across all concentrations of this compound.

  • Possible Cause: The compound may have a narrow therapeutic window and is cytotoxic at the concentrations tested, or the solvent concentration is too high.

  • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range. Ensure the final solvent concentration is below the toxic threshold for your cells.

Quantitative Data Summary

Table 1: Dose-Response Data for this compound in Target Cell Line X

This compound Concentration (µM)Therapeutic Effect (Normalized to Control)Cell Viability (%)
0.011.05 ± 0.0898 ± 2
0.10.85 ± 0.1295 ± 3
10.52 ± 0.0992 ± 4
100.21 ± 0.0575 ± 6
1000.15 ± 0.0440 ± 8

Table 2: Key Pharmacological Parameters of this compound

ParameterValue
IC501.5 µM
EC500.8 µM
Therapeutic Index50

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell-Based Assay

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is 100 µM to 1 nM. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add the diluted this compound solutions and the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Measurement: Perform the specific assay to measure the biological response (e.g., cell proliferation, protein expression, enzyme activity).

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Effect Therapeutic Effect Gene->Effect AL9 This compound AL9->Receptor Inhibitor Inhibitor X Inhibitor->Kinase2

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (96-well plate) C 3. Cell Treatment & Incubation A->C B 2. This compound Serial Dilution B->C D 4. Endpoint Assay (e.g., Luminescence) C->D E 5. Data Acquisition D->E F 6. Dose-Response Analysis (IC50 Calculation) E->F

Caption: Workflow for IC50 determination of this compound.

Troubleshooting unexpected results in AL-9 (NU-9) experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL-9 (NU-9). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Understanding this compound (NU-9)

This compound (also known as NU-9) is a novel small molecule compound that has shown therapeutic potential in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3][4][5] Its mechanism of action involves the enhancement of cellular clearance of misfolded protein aggregates.[1][2] Specifically, this compound has been shown to act on a cellular target to prevent the formation of neuron-binding Aβ oligomers, a process dependent on intact lysosomal and cathepsin B activity.[1][6] By rescuing the cellular pathways responsible for clearing these toxic protein clumps, this compound helps to protect neurons from dysfunction and death.[1][2]

Signaling Pathway of this compound (NU-9) Action

The diagram below illustrates the proposed mechanism of this compound in promoting the clearance of protein aggregates.

AL9_Pathway cluster_cell Neuron cluster_outcome Cellular Outcome Misfolded_Proteins Misfolded Proteins (e.g., Aβ, SOD1, TDP-43) Protein_Aggregates Toxic Protein Aggregates Misfolded_Proteins->Protein_Aggregates Aggregation Lysosome Lysosome Protein_Aggregates->Lysosome Impaired Clearance Autophagosome Autophagosome Protein_Aggregates->Autophagosome Sequestration CathepsinB Cathepsin B Lysosome->CathepsinB Autophagosome->Lysosome Fusion AL9 This compound (NU-9) AL9->Lysosome Enhances Function CathepsinB->Protein_Aggregates Degradation Reduced_Toxicity Reduced Neurotoxicity CathepsinB->Reduced_Toxicity Improved_Health Improved Neuronal Health Reduced_Toxicity->Improved_Health

Proposed mechanism of this compound (NU-9) in neuronal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (NU-9)?

A1: this compound (NU-9) is understood to enhance the cellular machinery responsible for clearing misfolded and aggregated proteins.[1][2] Research indicates that its effectiveness is dependent on functional lysosomes and the enzyme cathepsin B.[1][2][3][6] It appears to facilitate the trafficking of toxic protein oligomers to lysosomes for degradation, thereby reducing their accumulation and protecting neurons from damage.[2][3]

Q2: In what experimental models has this compound (NU-9) shown efficacy?

A2: this compound has demonstrated neuroprotective effects in various preclinical models. These include cellular and animal models of ALS with mutations in SOD1 and TDP-43, as well as models of Alzheimer's disease.[1][4][5] In these models, treatment with this compound has been associated with improved health of motor neurons, reduced accumulation of protein aggregates, and better functional outcomes, such as preserved grip strength in mice.[1]

Q3: Is this compound (NU-9) orally bioavailable?

A3: Yes, studies in mouse models of Alzheimer's disease have shown that orally administered this compound can lead to improved performance on memory tests, indicating that it is orally bioavailable and can cross the blood-brain barrier to exert its effects.[3][5]

Q4: What are the known downstream effects of this compound (NU-9) treatment?

A4: Beyond the reduction of protein aggregates, treatment with this compound has been shown to decrease brain inflammation associated with neurodegenerative diseases.[2][3][5] In ALS models, it has also been observed to improve the health of mitochondria and the endoplasmic reticulum within upper motor neurons.[4]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Cell Viability in Neuronal Cultures

Question: I am treating my primary neuronal cultures with this compound, but I'm not observing the expected neuroprotective effect against a known toxin. What could be the issue?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Degradation Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working solutions for each experiment.Consistent and reproducible experimental results.
Suboptimal Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.Identification of the effective concentration range for neuroprotection.
Cell Culture Conditions Maintain consistent experimental conditions such as temperature, humidity, and pH, as these can affect cell viability.[7] Ensure cells are not overgrown or contaminated.[7]Reduced variability and more reliable data.
Assay Interference Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT).[7][8] Run a control with this compound in cell-free media to check for direct interaction with the assay reagents.Confirmation that the observed effects are due to cellular activity and not assay artifacts.
Timing of Treatment The timing of this compound administration relative to the toxic insult may be critical. Experiment with different pre-treatment, co-treatment, and post-treatment regimens.Optimization of the experimental protocol to observe the maximum protective effect.
Issue 2: No Change in Protein Aggregate Levels After this compound Treatment in Western Blot

Question: My Western blot results do not show a decrease in aggregated protein levels in cell lysates treated with this compound. What could be wrong?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Treatment Duration The clearance of protein aggregates is a time-dependent process. Perform a time-course experiment to determine the optimal duration of this compound treatment.Observation of a time-dependent decrease in protein aggregate levels.
Sample Preparation Issues Ensure that samples are kept on ice and that lysis buffers contain protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.High-quality lysates that accurately reflect the in-cell protein levels.
Antibody Specificity Use antibodies that are specific for the aggregated form of the protein of interest. Validate the antibody's specificity using appropriate positive and negative controls.Clear and specific detection of the target protein aggregates.
Low Abundance of Target If the aggregated protein is of low abundance, consider concentrating the sample, for example, through immunoprecipitation, before running the Western blot.[9][10]Enhanced detection of low-abundance protein aggregates.
Blocking and Buffer Choice For phosphorylated proteins, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9] Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) to avoid interference with phospho-specific antibodies.[10]Reduced background and cleaner Western blot results.
Experimental Workflow for Troubleshooting Western Blots

The following diagram outlines a logical workflow for troubleshooting unexpected Western blot results when investigating the effect of this compound on protein aggregation.

WB_Troubleshooting Start No Change in Protein Aggregates Observed Check_Compound Verify this compound Integrity and Concentration Start->Check_Compound Check_Treatment Optimize Treatment Time and Dose Check_Compound->Check_Treatment Check_Lysate Review Sample Preparation Protocol Check_Treatment->Check_Lysate Check_Blotting Optimize Western Blotting Protocol Check_Lysate->Check_Blotting Positive_Control Run Positive Control (Known aggregate reducer) Check_Blotting->Positive_Control Negative_Control Run Negative Control (Vehicle only) Positive_Control->Negative_Control Outcome_Success Problem Resolved Negative_Control->Outcome_Success If successful Outcome_Fail Consult Further Negative_Control->Outcome_Fail If problem persists

A step-by-step workflow for troubleshooting Western blots.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the neuroprotective effects of this compound against a toxin in a 96-well plate format.

Materials:

  • Neuronal cells

  • 96-well cell culture plates

  • This compound (NU-9)

  • Neurotoxin of choice (e.g., oligomeric Aβ)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-treatment duration. Include vehicle-only control wells.

  • Toxin Addition: Add the neurotoxin to the appropriate wells, including wells with and without this compound.

  • Incubation: Incubate the plate for the desired duration of toxin exposure.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Protein Aggregates

This protocol is for detecting changes in the levels of a specific aggregated protein in cell lysates.

Materials:

  • Cell lysates from this compound and vehicle-treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the aggregated protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Prepare samples for loading by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

Identifying and mitigating AL-9 (NU-9) off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AL-9 (NU-9) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound (NU-9) and to address potential experimental challenges, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (NU-9)?

A1: this compound (NU-9) is a small molecule compound that has shown neuroprotective effects in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease.[1][2][3] Its primary mechanism of action is understood to be the enhancement of cellular clearance of misfolded protein aggregates.[4][5] This process is dependent on functional lysosomes and the activity of the enzyme cathepsin B.[4][5] this compound (NU-9) is believed to facilitate the trafficking of protein aggregates to lysosomes for degradation, thereby reducing their toxic buildup in neurons.[2][6]

Q2: Have any specific off-targets for this compound (NU-9) been identified?

A2: To date, publicly available literature has not reported a comprehensive off-target profile for this compound (NU-9). The research has primarily focused on its on-target effects related to protein clearance.[3][4] However, like most small molecule inhibitors, this compound (NU-9) has the potential to interact with unintended targets. Therefore, researchers should remain vigilant for unexpected phenotypes and consider experimental strategies to de-risk potential off-target effects.

Q3: What are off-target effects, and why are they a concern?

A3: Off-target effects are unintended interactions of a drug or compound with molecules other than its primary therapeutic target. These interactions can lead to a variety of issues in experimental settings, including misleading data, unexpected cellular phenotypes, and toxicity. In the context of drug development, off-target effects can be a significant cause of adverse events.

Q4: Can off-target effects of a compound be beneficial?

A4: While often considered detrimental, off-target effects can sometimes contribute to the therapeutic efficacy of a compound through a phenomenon known as polypharmacology. This occurs when a drug interacts with multiple targets that are involved in the disease pathology, leading to a more robust therapeutic outcome. However, any unexpected beneficial effects should be rigorously investigated to identify the responsible off-target interaction.

Troubleshooting Guide

This guide is intended to help researchers troubleshoot unexpected experimental outcomes that may be related to off-target effects of this compound (NU-9).

Observed Issue Potential Cause (Off-Target Related) Recommended Actions
Unexpected Cell Toxicity or Reduced Viability This compound (NU-9) may be inhibiting a kinase or other protein essential for cell survival.1. Perform a dose-response curve: Determine the lowest effective concentration for the on-target effect and assess if toxicity is observed at this or higher concentrations. 2. Use a structurally unrelated compound: If available, use another compound with a similar on-target mechanism to see if the toxicity is recapitulated. 3. Conduct a kinase selectivity screen: A broad kinase panel can identify potential off-target kinases involved in cell survival pathways (e.g., AKT, ERK).
Phenotype is Inconsistent with Misfolded Protein Clearance The observed phenotype may be due to modulation of an alternative signaling pathway by an off-target interaction.1. In silico prediction: Use computational tools to predict potential off-targets of this compound (NU-9) based on its chemical structure.[1][7] 2. Chemical proteomics: Employ techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based pulldowns to identify binding partners of this compound (NU-9) in an unbiased manner.[8][9] 3. Validate with genetic approaches: Use siRNA or CRISPR to knockdown the suspected off-target and see if the phenotype is replicated.
Variable Results Across Different Cell Types Different cell types may have varying expression levels of on- and off-target proteins, leading to different responses to this compound (NU-9).1. Characterize your cell model: Perform baseline expression analysis (e.g., Western blot, qPCR) of the intended target (related to the lysosomal pathway) and any suspected off-targets in the cell lines being used. 2. Normalize to on-target activity: Correlate the observed phenotype with a direct measure of on-target activity (e.g., clearance of a reporter protein aggregate) in each cell type.
Discrepancy Between In Vitro and In Vivo Results Off-target effects may be more pronounced in a complex in vivo system due to metabolism of the compound or interactions with targets not present in the in vitro model.1. Pharmacokinetic analysis: Assess the concentration of this compound (NU-9) and its metabolites in the target tissue to ensure it is within the therapeutic window. 2. In vivo target engagement: Use techniques like positron emission tomography (PET) with a radiolabeled tracer, if available, to confirm target engagement in vivo.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement and Off-Target Binding

CETSA is a powerful method to assess the binding of a compound to its target proteins in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to a sufficient density.

    • Treat the cells with this compound (NU-9) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a time sufficient for compound uptake and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific protein of interest at different temperatures using Western blotting or the entire soluble proteome using mass spectrometry (this is known as Thermal Proteome Profiling - TPP).

  • Data Analysis:

    • Generate melting curves for the protein(s) of interest by plotting the soluble protein fraction as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound (NU-9) indicates direct binding. This can be used to confirm on-target engagement and identify novel off-targets.

Protocol 2: Kinase Selectivity Profiling

Given that a large number of small molecule drugs exhibit off-target effects on kinases, performing a broad kinase screen is a valuable step in characterizing a compound like this compound (NU-9).

Methodology:

  • Compound Submission:

    • Provide a sample of this compound (NU-9) to a commercial service provider that offers kinase screening services.

  • Kinase Panel Screening:

    • The service provider will typically screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Analysis:

    • The results are usually provided as a percentage of inhibition for each kinase at the tested concentrations.

    • A common threshold for a significant "hit" is >50% inhibition.

    • Follow-up dose-response assays should be performed for any identified hits to determine their IC50 values.

Protocol 3: In Silico Off-Target Prediction

Computational methods can be used as a preliminary step to predict potential off-targets based on the chemical structure of this compound (NU-9).

Methodology:

  • Obtain the Chemical Structure:

    • Obtain the 2D or 3D chemical structure of this compound (NU-9).

  • Utilize Prediction Software/Web Servers:

    • Use publicly available or commercial software that compares the structure of the compound against a database of known ligands for various targets. Examples include the Similarity Ensemble Approach (SEA), SwissTargetPrediction, and other pharmacophore modeling tools.[1][7]

  • Analyze and Prioritize Predictions:

    • The output will be a list of potential off-targets ranked by a similarity score or probability.

    • Prioritize the top-ranking predictions for experimental validation using methods like CETSA or direct binding assays.

Visualizations

cluster_0 This compound (NU-9) On-Target Pathway misfolded_proteins Misfolded Protein Aggregates (e.g., Aβ, SOD1) lysosomal_pathway Enhanced Lysosomal Trafficking misfolded_proteins->lysosomal_pathway Targeted for clearance al9 This compound (NU-9) al9->lysosomal_pathway Enhances lysosome Lysosome lysosomal_pathway->lysosome Delivery to degradation Protein Degradation lysosome->degradation neuroprotection Neuroprotection degradation->neuroprotection

Caption: On-target signaling pathway of this compound (NU-9).

cluster_1 Experimental Workflow for Off-Target Identification start Start: Unexpected Phenotype Observed with this compound (NU-9) in_silico In Silico Prediction (e.g., SEA, SwissTargetPrediction) start->in_silico unbiased_screen Unbiased Proteomic Screen (e.g., CETSA, TPP) start->unbiased_screen biased_screen Biased Screen (e.g., Kinase Panel) start->biased_screen candidate_list Generate Candidate Off-Target List in_silico->candidate_list unbiased_screen->candidate_list biased_screen->candidate_list validation Validate Hits: - Dose-response curves - Direct binding assays - Genetic knockdown (siRNA/CRISPR) candidate_list->validation conclusion Conclusion: Identify and confirm off-target(s) responsible for the phenotype validation->conclusion

Caption: Workflow for identifying off-target effects.

cluster_2 Troubleshooting Logic for Unexpected Results q1 Is the phenotype reproducible? a1_yes Proceed to Q2 q1->a1_yes Yes a1_no Troubleshoot experimental variability (reagents, etc.) q1->a1_no No q2 Is the phenotype dose-dependent? a2_yes Proceed to Q3 q2->a2_yes Yes a2_no Consider non-specific effects or artifacts q2->a2_no No q3 Does a structurally unrelated compound with the same on-target effect replicate the phenotype? a3_yes Likely on-target effect q3->a3_yes Yes a3_no Proceed to Q4 q3->a3_no No q4 Does genetic modulation of the on-target pathway replicate the phenotype? a4_yes Likely on-target effect q4->a4_yes Yes a4_no High suspicion of off-target effect. Initiate off-target identification workflow. q4->a4_no No a1_yes->q2 a2_yes->q3 a3_no->q4

References

Technical Support Center: Enhancing the Bioavailability of AL-9 (NU-9) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of the investigational compound AL-9 (NU-9) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NU-9) and what is its mechanism of action?

A1: this compound (also known as NU-9) is an experimental small molecule compound that has shown promise in animal models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3][4] Its primary mechanism of action involves the inhibition of protein aggregation.[5] this compound is believed to enhance the cellular recycling of misfolded proteins by promoting their trafficking to lysosomes for degradation, a process dependent on the enzyme cathepsin B.[1][5][6] This action helps to reduce the buildup of toxic protein oligomers, such as amyloid beta, inside neurons.[1][5]

Q2: What is known about the existing oral bioavailability of this compound (NU-9) in animal studies?

Q3: What are the potential reasons for suboptimal oral bioavailability of this compound (NU-9)?

A3: While specific physicochemical data for this compound is limited, compounds of its class (cyclohexane-1,3-dione derivatives) can exhibit poor aqueous solubility.[8][9][10][11][12] The primary reasons for potentially low or variable oral bioavailability of a compound like this compound could be:

  • Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids can limit the dissolution rate, which is often the rate-limiting step for absorption.

  • Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the intestinal lumen.

Troubleshooting Guide: Low or Variable Oral Exposure of this compound (NU-9)

This guide provides a systematic approach to identifying and addressing potential issues with the oral bioavailability of this compound in your animal experiments.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low overall exposure (AUC) after oral dosing Poor aqueous solubility leading to dissolution rate-limited absorption.1. Particle Size Reduction: Consider micronization or nanosizing of the this compound powder to increase its surface area for dissolution. 2. Formulation Optimization: Explore solubility-enhancing formulations. See the Formulation Strategies section below for details on preparing amorphous solid dispersions, lipid-based formulations, or using cyclodextrins. 3. Vehicle Optimization: Ensure the oral gavage vehicle is appropriate. For poorly soluble compounds, a suspension in a vehicle containing a suspending agent (e.g., 0.5% CMC) and a wetting agent (e.g., 0.1% Tween-80) is a common starting point.
Low intestinal permeability.1. In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the intrinsic permeability of this compound. 2. Permeation Enhancers: If permeability is low, consider co-administration with a generally recognized as safe (GRAS) permeation enhancer. This should be approached with caution and requires thorough toxicological assessment.
High first-pass metabolism.1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the animal species being studied. 2. Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic absorption, partially bypassing the liver.
High variability in plasma concentrations between animals Inconsistent dissolution from a simple suspension.1. Improve Suspension Homogeneity: Ensure the dosing suspension is uniformly mixed before and during administration to each animal. 2. Consider a Solution or Fine Dispersion: If possible, formulate this compound in a solution using co-solvents or as a nano-suspension for more consistent absorption.
Food effects.Standardize the fasting and feeding schedule of the animals. Conduct a pilot study to compare the pharmacokinetics in fasted versus fed states to understand the impact of food on this compound absorption.
Precipitation of the compound in the dosing vehicle The concentration of this compound exceeds its solubility in the chosen vehicle.1. Systematic Vehicle Screening: Test a range of pharmaceutically acceptable vehicles to find one that can maintain this compound in a stable solution or a fine, uniform suspension for the duration of the experiment. 2. Co-solvent Systems: Use a mixture of solvents such as water, polyethylene (B3416737) glycol (PEG) 400, and ethanol (B145695) to improve solubility. 3. Reduce Concentration: If possible, lower the dosing concentration by increasing the dosing volume (within acceptable limits for the animal species).

Experimental Protocols

Protocol 1: Preparation of an this compound (NU-9) Suspension for Oral Gavage

This protocol provides a starting point for preparing a basic oral suspension.

Materials:

  • This compound (NU-9) powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween-80 (or other suitable surfactant)

  • Purified water or saline

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Procedure:

  • Prepare the Vehicle:

    • To prepare a 0.5% CMC-Na with 0.1% Tween-80 vehicle, add 0.5 g of CMC-Na to approximately 90 mL of purified water while stirring continuously.

    • Once the CMC-Na is fully dissolved, add 0.1 mL of Tween-80 and mix thoroughly.

    • Adjust the final volume to 100 mL with water.

  • Prepare the Suspension:

    • Calculate the required amount of this compound for the desired concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL).

    • Place the weighed this compound powder in a mortar.

    • Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial for proper wetting of the compound.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the suspension to a beaker and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

    • Maintain stirring during the dosing procedure to prevent settling.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a basic design for assessing the oral bioavailability of an this compound formulation. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

  • This compound (NU-9) formulation (and a separate formulation for intravenous administration if determining absolute bioavailability)

  • Appropriate strain and sex of mice (e.g., C57BL/6 or BALB/c)

  • Oral gavage needles

  • Syringes

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate animals to the housing conditions for at least 3 days.

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Administer the this compound formulation via oral gavage at the target dose (e.g., 100 mg/kg). Ensure the suspension is well-mixed before drawing each dose.

    • For absolute bioavailability, a separate cohort of animals will be dosed intravenously.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points. A typical sampling schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.

    • If an intravenous dose was administered, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Proposed Mechanism of Action of this compound (NU-9)

NU9_Mechanism cluster_neuron Neuron cluster_key Legend AB_monomer Amyloid Beta (Aβ) Monomers AB_oligomer Toxic Aβ Oligomers AB_monomer->AB_oligomer Aggregation Late_Endosome Late Endosome AB_oligomer->Late_Endosome Internalization Lysosome Lysosome Late_Endosome->Lysosome Trafficking Degradation Aβ Degradation Lysosome->Degradation Cathepsin B -mediated NU9 This compound (NU-9) NU9->Late_Endosome Enhances Trafficking? key_process Biological Process key_process_color key_compound Compound/Protein key_compound_color key_organelle Organelle key_organelle_color key_drug_color Drug key_toxic_color Toxic Species

Caption: Proposed mechanism of this compound (NU-9) in preventing toxic amyloid beta oligomer accumulation.

General Workflow for Troubleshooting Low Oral Bioavailability

Bioavailability_Troubleshooting cluster_formulation Formulation Strategies Start Low/Variable Oral Bioavailability Observed Solubility Assess Physicochemical Properties (Solubility, Permeability) Start->Solubility Formulation Optimize Formulation Solubility->Formulation ParticleSize Particle Size Reduction SolidDispersion Solid Dispersion LipidBased Lipid-Based System InVivo Conduct In Vivo PK Study Analysis Analyze PK Data InVivo->Analysis Success Target Exposure Achieved Analysis->Success Good PK Profile Reassess Re-evaluate & Iterate Analysis->Reassess Poor PK Profile Reassess->Solubility ParticleSize->InVivo SolidDispersion->InVivo LipidBased->InVivo

Caption: A systematic workflow for troubleshooting and improving the oral bioavailability of a test compound.

References

Technical Support Center: Refining AL-9 (NU-9) Treatment Protocols for Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AL-9 (NU-9) in chronic disease models. The following troubleshooting guides and FAQs address common issues and provide detailed experimental protocols to ensure the successful implementation of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (NU-9)?

A1: this compound (NU-9) is a small molecule compound that has shown efficacy in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2] Its primary mechanism of action is the enhancement of cellular clearance of misfolded proteins, such as mutant SOD1 and amyloid-beta oligomers.[1][3] It achieves this by promoting a lysosome- and cathepsin B-dependent pathway, effectively helping cells to clear toxic protein aggregates.[1][4][5] It is important to note that this compound (NU-9) acts on intracellular protein accumulation and does not appear to directly inhibit the formation of extracellular protein aggregates.[6]

Q2: In which chronic disease models has this compound (NU-9) shown promise?

A2: this compound (NU-9) has demonstrated significant therapeutic potential in preclinical models of several neurodegenerative diseases. Initially developed for ALS, it has been shown to improve the health of upper motor neurons in mouse models of the disease.[3] More recently, studies have highlighted its effectiveness in animal models of Alzheimer's disease by reducing the buildup of toxic amyloid-beta oligomers and decreasing neuroinflammation.[2][4][5]

Q3: What are the known effects of this compound (NU-9) at the cellular level?

A3: At the cellular level, this compound (NU-9) has been observed to restore the health of diseased neurons. In ALS models, treatment with this compound (NU-9) led to the recovery of mitochondrial and endoplasmic reticulum integrity.[3] In Alzheimer's models, it reduces the accumulation of amyloid-beta oligomers within neurons and along their dendrites.[5][6] A noteworthy characteristic of this compound (NU-9) is that its protective effects can persist even after the compound is removed from the cell culture medium.[5]

Q4: What is the current developmental stage of this compound (NU-9)?

A4: this compound (NU-9), also known as AKV9, is an experimental drug. It has been approved for Phase I clinical trials for the treatment of ALS.[7] Its development for Alzheimer's disease and other neurodegenerative conditions is still in the preclinical phase.[5]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound (NU-9).

Problem Possible Cause(s) Suggested Solution(s)
Reduced or no observable effect of this compound (NU-9) on protein aggregation. Compound Degradation: this compound (NU-9) stability in your specific cell culture medium over long incubation periods may be a factor.- Prepare fresh stock solutions of this compound (NU-9) in DMSO for each experiment. - For long-term experiments (over 24-48 hours), consider replenishing the media with freshly diluted this compound (NU-9). - To confirm stability, you can incubate this compound (NU-9) in your media for the duration of your experiment and then test its activity in a short-term assay.
Incorrect Concentration: The effective concentration of this compound (NU-9) can be cell-type and model-dependent.- Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Concentrations around 400 nM have been shown to be effective in vitro.[8][9]
Suboptimal Cell Health: The efficacy of this compound (NU-9) may depend on the overall health and metabolic state of the cells.- Ensure cells are healthy, within a low passage number, and free from contamination. - Avoid letting cells become over-confluent before or during treatment.
High variability between replicate experiments. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the this compound (NU-9) stock solution.- Use calibrated pipettes and ensure thorough mixing of the stock solution before dilution. - Prepare a master mix of the final treatment medium to add to all replicate wells to ensure consistency.
Cell Seeding Density: Variations in the number of cells seeded per well can lead to different responses.- Use a cell counter to ensure a consistent number of cells are seeded in each well. - Allow cells to adhere and evenly distribute before adding the treatment.
Unexpected cellular toxicity or off-target effects. High Concentration: Although reported to be non-toxic, very high concentrations of any compound can induce stress or toxicity.[3]- Lower the concentration of this compound (NU-9) and perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your cells.
Solvent Toxicity: DMSO, the recommended solvent, can be toxic to some cell types at higher concentrations.- Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Off-Target Effects: While the primary target is under investigation, off-target effects are a possibility with any small molecule inhibitor.- If you observe unexpected phenotypic changes, consider performing washout experiments to see if the effect is reversible. - Cross-reference your results with other compounds known to modulate lysosomal function.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound (NU-9).

Table 1: Efficacy of this compound (NU-9) in Alzheimer's Disease Models
Model System Treatment Details Key Finding Quantitative Result Reference
Cultured Hippocampal NeuronsPre-treatment with this compound (NU-9) followed by exposure to amyloid-beta (Aβ) monomerSuppression of Aβ oligomer (AβO) accumulation on dendrites61% average reduction (ranging from 21% to 90% across experiments)[6]
Mouse Model of Alzheimer'sOral administration of this compound (NU-9)Improved performance in memory testsStatistically significant improvement in novel object recognition and novel location recognition tests[5]
Mouse Model of Alzheimer'sOral administration of this compound (NU-9)Reduction of neuroinflammationSignificant decrease in brain inflammation markers[2][5]
Table 2: Efficacy of this compound (NU-9) in ALS Models
Model System Treatment Details Key Finding Quantitative Result Reference
hSOD1G93A Mouse Model60 days of treatment with this compound (NU-9)Improved health of upper motor neuronsDiseased neurons became similar to healthy control neurons in terms of mitochondrial and endoplasmic reticulum integrity[3]
SOD1 ALS Mouse ModelIn vitro treatment of upper motor neuronsIncreased axon lengthLengthened axons of diseased upper motor neurons[8]
hSOD1G93A and hTDP-43A315T Mouse ModelsTreatment with this compound (NU-9)Improved motor functionPreserved grip strength function[10]

Experimental Protocols

In Vitro Treatment of Neuronal Cultures

This protocol is a general guideline for treating primary neuronal cultures or neuronal cell lines with this compound (NU-9).

Materials:

  • This compound (NU-9) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium appropriate for your neuronal cells

  • Neuronal cells plated in multi-well plates

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound (NU-9) in sterile DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare an intermediate dilution of the stock solution in sterile DMSO or directly in the complete cell culture medium. For example, to achieve a final concentration of 400 nM, you can prepare a 1000x working stock (400 µM) in DMSO.

  • Cell Treatment:

    • Allow your plated neuronal cells to reach the desired confluency.

    • For pre-treatment protocols, remove the existing medium and replace it with fresh medium containing the final desired concentration of this compound (NU-9). A final DMSO concentration of 0.1% or less is recommended.

    • Incubate the cells for the desired pre-treatment time (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO₂.

    • After pre-treatment, you can proceed with your experimental challenge (e.g., addition of amyloid-beta oligomers).

  • Controls:

    • Vehicle Control: Treat a set of wells with the same volume of vehicle (e.g., 0.1% DMSO in complete medium) to control for any effects of the solvent.

    • Untreated Control: A set of wells with cells in complete medium only.

In Vivo Administration in Mouse Models

This protocol is a general guideline for the oral administration of this compound (NU-9) to mouse models of chronic disease.

Materials:

  • This compound (NU-9) powder

  • Appropriate vehicle for oral gavage (e.g., corn oil, sterile water with a suspending agent)

  • Oral gavage needles

  • Mouse model of chronic disease

Procedure:

  • Compound Formulation:

    • Prepare a suspension of this compound (NU-9) in the chosen vehicle at the desired concentration. A commonly used dosage is 100 mg/kg/day.[9]

    • Ensure the suspension is homogenous before each administration. Sonication or vortexing may be required.

  • Animal Dosing:

    • Accurately weigh each animal to calculate the correct volume of the this compound (NU-9) suspension to be administered.

    • Administer the suspension via oral gavage once daily.

  • Treatment Schedule:

    • The duration of treatment will depend on the specific chronic disease model and the experimental endpoints. Treatment periods of 60 days have been reported to show significant effects in ALS mouse models.[3]

  • Controls:

    • Vehicle Control Group: Administer the same volume of the vehicle alone to a cohort of animals to control for any effects of the gavage procedure and the vehicle.

    • Wild-Type Control Group: A cohort of healthy, non-diseased animals should be included for comparison.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol.

Visualizations

This compound (NU-9) Proposed Mechanism of Action

AL9_Mechanism cluster_cell Neuron Misfolded_Proteins Misfolded Proteins (e.g., Aβ, SOD1) Protein_Aggregation Intracellular Protein Aggregation Misfolded_Proteins->Protein_Aggregation Lysosomal_Pathway Enhanced Lysosomal Trafficking Protein_Aggregation->Lysosomal_Pathway Targeted for Clearance Cellular_Health Improved Neuronal Health (Mitochondria, ER, Axons) Protein_Aggregation->Cellular_Health Leads to Degeneration AL9 This compound (NU-9) Unknown_Target Direct Target (Upstream Effector) AL9->Unknown_Target Unknown_Target->Lysosomal_Pathway Lysosome Lysosome Lysosomal_Pathway->Lysosome Degradation Protein Aggregate Degradation Lysosome->Degradation CathepsinB Cathepsin B Activity CathepsinB->Degradation Mediates Degradation->Cellular_Health Promotes Reduced_Inflammation Reduced Neuroinflammation Degradation->Reduced_Inflammation Reduces Inflammatory Triggers

Caption: Proposed mechanism of this compound (NU-9) enhancing clearance of misfolded proteins.

Experimental Workflow for In Vitro this compound (NU-9) Efficacy Testing

InVitro_Workflow Start Start: Plate Neuronal Cells Incubate_Adhere Incubate for Adherence (24-48 hours) Start->Incubate_Adhere Pre_treatment Pre-treat Cells with this compound (NU-9) or Vehicle Control Incubate_Adhere->Pre_treatment Prepare_AL9 Prepare this compound (NU-9) Working Solution Prepare_AL9->Pre_treatment Induce_Pathology Induce Proteotoxicity (e.g., add Aβ oligomers) Pre_treatment->Induce_Pathology Incubate_Treatment Incubate for Experimental Duration Induce_Pathology->Incubate_Treatment Endpoint_Analysis Endpoint Analysis Incubate_Treatment->Endpoint_Analysis Immunofluorescence Immunofluorescence for Protein Aggregates Endpoint_Analysis->Immunofluorescence Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Endpoint_Analysis->Cell_Viability Western_Blot Western Blot for Pathway Markers Endpoint_Analysis->Western_Blot

Caption: A typical experimental workflow for testing this compound (NU-9) in vitro.

References

Navigating Long-Term AL-9 (NU-9) Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for addressing potential toxicity of AL-9 (NU-9) in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound (NU-9) from preclinical studies?

A1: Preclinical studies in mouse models have indicated that this compound (also known as NU-9 or AKV9) has a favorable safety profile with "low toxicity".[1] A 7-day repeat-dose toxicity study in male BALB/c mice at a daily oral gavage dose of 100 mg/kg/day resulted in no mortality.[2] The compound has also been shown to cross the blood-brain barrier, a crucial feature for a neuroprotective agent.[1][3] Akava Therapeutics is currently conducting further animal safety studies to determine dose levels and comprehensively evaluate toxic effects in preparation for clinical trials.[4]

Q2: What is the mechanism of action of this compound (NU-9) and how might this relate to potential long-term side effects?

A2: this compound's primary mechanism of action is the inhibition of protein aggregation, a common pathological hallmark in neurodegenerative diseases like ALS and Alzheimer's. It achieves this by enhancing the cellular protein clearance machinery, specifically through a pathway dependent on intact lysosomal and cathepsin B activity. By promoting the trafficking of misfolded proteins to lysosomes for degradation, this compound helps prevent the accumulation of toxic protein oligomers.

While this is a protective mechanism, long-term modulation of lysosomal activity could theoretically have off-target effects. Therefore, long-term toxicity studies should include careful monitoring of organs with high rates of protein turnover and lysosomal activity.

Q3: We are observing unexpected clinical signs in our long-term rodent study with this compound. What should we do?

A3: Unexpected clinical signs require immediate attention and systematic investigation. Refer to the troubleshooting guide below for a stepwise approach to diagnosing the issue. It is crucial to document all observations meticulously and to consider whether the signs are dose-related.

Q4: How should we design a long-term toxicity study for this compound in rodents?

A4: A chronic toxicity study for this compound should be designed based on established guidelines, such as the OECD Test Guideline 452. The study should be conducted in at least one rodent species (rats are common) of both sexes. A typical design includes a control group and at least three dose levels (low, medium, and high). The highest dose should be chosen to elicit some signs of toxicity without causing excessive mortality, often informed by shorter-term dose-range-finding studies. The route of administration should mimic the intended clinical route, which for this compound has been oral in preclinical models. The duration is typically 12 months for a chronic study.

Troubleshooting Guides

Guide 1: Investigating Unexpected Clinical Signs of Toxicity

If you observe unexpected adverse effects in your long-term this compound study, follow this workflow to identify the potential cause:

start Unexpected Clinical Signs Observed (e.g., weight loss, lethargy, behavioral changes) doc 1. Document Observations - Record date, time, dose group, and specific signs. - Quantify where possible (e.g., % body weight change). start->doc vet 2. Veterinary Consultation - Perform a thorough clinical examination of affected animals. doc->vet dose_corr 3. Analyze Dose Correlation - Are signs more prevalent or severe at higher doses? vet->dose_corr blood 4. Collect Samples - Blood for hematology and clinical chemistry. - Urine for urinalysis. dose_corr->blood necropsy 5. Interim Necropsy - If signs are severe, perform a necropsy on affected animals. - Collect tissues for histopathology. blood->necropsy data_review 6. Review All Data - Compare findings with control group. - Look for patterns in pathology reports. necropsy->data_review conclusion 7. Formulate Conclusion - Is the toxicity likely compound-related? - Identify target organs. data_review->conclusion

Caption: Workflow for troubleshooting unexpected clinical signs.

Guide 2: Addressing Variability in Experimental Data

High variability in endpoints like body weight or biochemical markers can obscure true toxicological effects. Use this guide to minimize and analyze variability:

start High Variability in Data Observed protocol 1. Review Experimental Protocol - Check for consistency in dosing, sample collection, and animal handling. start->protocol environment 2. Assess Environmental Factors - Ensure uniform housing conditions (temperature, light cycle, diet). protocol->environment animal_health 3. Monitor Animal Health - Screen for underlying health issues that could contribute to variability. environment->animal_health stats 4. Statistical Consultation - Use appropriate statistical methods to account for variability. - Increase sample size if necessary. animal_health->stats sop 5. Refine Standard Operating Procedures (SOPs) - Ensure all technicians are following identical procedures. stats->sop outcome Reduced Variability and More Robust Conclusions sop->outcome

Caption: Guide to managing high data variability.

Experimental Protocols

Protocol 1: Long-Term Toxicity Study in Rodents (Based on OECD 452)

Objective: To evaluate the chronic toxicity of this compound following repeated oral administration in rats for 12 months.

Methodology:

  • Animal Model: Sprague-Dawley rats (20 males and 20 females per group).

  • Groups:

    • Control (vehicle only)

    • Low Dose

    • Mid Dose

    • High Dose

  • Administration: Daily oral gavage for 12 months.

  • Observations:

    • Daily: Clinical signs and mortality.

    • Weekly: Body weight and food consumption.

    • At 3, 6, and 12 months: Hematology, clinical chemistry, and urinalysis on 10 males and 10 females per group.

    • Ophthalmological examination: Pre-study and at termination.

  • Terminal Procedures:

    • At 12 months, all surviving animals are euthanized.

    • Conduct a full necropsy, including organ weight measurements.

    • Perform histopathological examination of a comprehensive list of tissues from the control and high-dose groups, and any gross lesions from all groups.

Protocol 2: Hematology and Clinical Chemistry Analysis

Objective: To assess the systemic toxicity of this compound by analyzing blood parameters.

Methodology:

  • Sample Collection: Collect blood from the appropriate site (e.g., retro-orbital sinus or tail vein) into tubes with the appropriate anticoagulant (for hematology) or without (for serum chemistry).

  • Hematology: Use an automated hematology analyzer to measure the parameters listed in Table 1. Prepare and stain blood smears for manual differential counts and morphological assessment.

  • Clinical Chemistry: Use an automated clinical chemistry analyzer to measure the parameters listed in Table 2 from serum.

Protocol 3: Zebrafish Model for Neuroprotection and Toxicity Screening

Objective: To rapidly assess the neuroprotective and potential neurotoxic effects of this compound in a whole-organism model.

Methodology:

  • Animal Model: Zebrafish larvae (e.g., 3 days post-fertilization).

  • Assay Setup:

    • Induce neurotoxicity using a known neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's-like neuronal loss).

    • Treat larvae with a range of this compound concentrations in the presence and absence of the neurotoxin.

  • Endpoints:

    • Neuroprotection: Quantify the number of surviving neurons (e.g., dopaminergic neurons via whole-mount immunohistochemistry or in a transgenic reporter line).

    • Toxicity: Assess for mortality, morphological defects, and changes in locomotor activity in response to light-dark transitions.

Data Presentation

Table 1: Standard Hematology Parameters for Rodent Toxicity Studies

ParameterAbbreviationDescription
Red Blood Cell CountRBCNumber of red blood cells per unit volume of blood.
HemoglobinHGBConcentration of the oxygen-carrying protein in red blood cells.
HematocritHCTPercentage of blood volume occupied by red blood cells.
Mean Corpuscular VolumeMCVAverage volume of a single red blood cell.
Mean Corpuscular HemoglobinMCHAverage amount of hemoglobin in a single red blood cell.
M. Corpuscular HGB Conc.MCHCAverage concentration of hemoglobin in a single red blood cell.
White Blood Cell CountWBCTotal number of white blood cells per unit volume of blood.
Differential WBC Count-Percentage of different types of white blood cells (neutrophils, lymphocytes, etc.).
Platelet CountPLTNumber of platelets per unit volume of blood.

Table 2: Standard Clinical Chemistry Parameters for Rodent Toxicity Studies

ParameterAbbreviationOrgan System
Alanine AminotransferaseALTLiver
Aspartate AminotransferaseASTLiver
Alkaline PhosphataseALPLiver, Bone
Total BilirubinTBILLiver
Blood Urea NitrogenBUNKidney
CreatinineCREAKidney
Total ProteinTPGeneral Health, Liver, Kidney
AlbuminALBLiver, Kidney
GlucoseGLUPancreas, Metabolism
CholesterolCHOLLiver, Metabolism
SodiumNa+Electrolyte Balance
PotassiumK+Electrolyte Balance
ChlorideCl-Electrolyte Balance

Signaling Pathway

The proposed mechanism of action for this compound involves the enhancement of the endolysosomal pathway to clear misfolded protein aggregates.

cluster_cell Neuron misfolded_protein Misfolded Protein Aggregates (e.g., Aβ, SOD1) endosome Late Endosome misfolded_protein->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking degradation Protein Degradation lysosome->degradation al9 This compound (NU-9) al9->endosome Enhances Trafficking

Caption: Proposed mechanism of this compound in enhancing protein clearance.

References

Technical Support Center: Ensuring the Stability and Potency of AL-9 (NU-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific stability and potency of AL-9 (NU-9) is not publicly available. Therefore, this technical support center provides a generalized framework based on best practices for handling small molecule compounds in a research setting. These guidelines are intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound (NU-9)?

A1: As a general guideline for novel small molecule compounds, solid this compound (NU-9) should be stored in a cool, dry, and dark environment.[1] Keep the container tightly sealed to protect it from moisture and air.[1] For long-term storage, temperatures of -20°C or -80°C are often recommended.[2]

Q2: What is the best solvent for preparing a stock solution of this compound (NU-9)?

A2: The choice of solvent depends on the compound's solubility and the requirements of your experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic molecules due to its strong solubilizing power.[3] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid toxicity.[3]

Q3: How should I store stock solutions of this compound (NU-9)?

A3: Stock solutions are more susceptible to degradation than the solid compound. It is best to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use amber glass vials or polypropylene (B1209903) tubes to protect light-sensitive compounds.

Q4: My this compound (NU-9) solution has changed color. What should I do?

A4: A change in color often indicates chemical degradation or oxidation. It is strongly recommended to discard the solution and prepare a fresh one from your solid stock. Using a degraded solution can lead to unreliable and irreproducible experimental results.

Q5: I see precipitation in my stock solution after thawing. Is it still usable?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, warm the solution to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If the precipitate does not dissolve, it may indicate degradation, and it is advisable to prepare a fresh solution.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with small molecule compounds like this compound (NU-9).

Symptom Potential Cause Suggested Solution(s)
Inconsistent experimental results Compound degradation in working solution; Inconsistent solution preparation.Prepare fresh working solutions for each experiment. Standardize the protocol for solution preparation and handling.
Loss of biological activity in an assay Degradation in the assay medium; Adsorption to plasticware.Assess the stability of this compound (NU-9) in your specific assay buffer or cell culture medium over the experiment's duration. Consider using low-binding microplates.
Precipitate forms in the working solution Poor solubility in the aqueous buffer; Compound degradation to an insoluble product.Decrease the final concentration of this compound (NU-9). Increase the percentage of co-solvent (e.g., DMSO) if compatible with your assay. Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: Preparation of this compound (NU-9) Stock Solution
  • Weighing: Carefully weigh the desired amount of solid this compound (NU-9) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if the compound is heat-stable.

  • Aliquoting: Dispense the stock solution into single-use, light-protected vials (e.g., amber tubes).

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preliminary Stability Assessment of this compound (NU-9) in an Aqueous Buffer
  • Preparation: Prepare a working solution of this compound (NU-9) at the final experimental concentration in the desired aqueous buffer.

  • Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • Analysis: Analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the parent compound.

  • Data Analysis: Compare the peak area of this compound (NU-9) at each time point to the initial (T=0) measurement. A significant decrease in the peak area indicates degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound (NU-9) Usage cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis weigh Weigh Solid this compound (NU-9) dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot dilute Prepare Working Solution thaw->dilute assay Perform Experiment dilute->assay collect Collect Data assay->collect interpret Interpret Results collect->interpret

Caption: Workflow for the preparation and use of this compound (NU-9) in experiments.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution Was the working solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Were stock solutions stored properly (aliquoted, -80°C, protected from light)? yes_fresh->check_storage prepare_fresh Prepare a fresh working solution before each experiment. no_fresh->prepare_fresh yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No stability_test Perform a stability test of the compound in the assay medium. yes_storage->stability_test improve_storage Implement proper storage procedures for stock solutions. no_storage->improve_storage

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Navigating AL-9 (NU-9) Research: A Technical Support Center for Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL-9 (NU-9) research. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing variability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of this compound (NU-9).

Q1: What is the mechanism of action of this compound (NU-9)?

A1: this compound (NU-9) is a small molecule compound that has demonstrated neuroprotective effects in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3] Its primary mechanism of action involves the enhancement of the cellular clearance of misfolded proteins.[2] This is achieved through a pathway that is dependent on functional lysosomes and the activity of the lysosomal cysteine protease, Cathepsin B.[1][2][4] this compound (NU-9) does not appear to involve the proteasome in its activity.[2]

Q2: In which disease models has this compound (NU-9) shown efficacy?

A2: this compound (NU-9) has shown promise in reducing the accumulation of key pathological protein aggregates in several neurodegenerative disease models. These include mutant SOD1 and TDP-43 in models of ALS, and amyloid-beta oligomers in models of Alzheimer's disease.[5] In animal models, oral administration of this compound (NU-9) has been shown to improve memory and reduce brain inflammation.[1][2]

Q3: What is the recommended solvent and storage condition for this compound (NU-9)?

A3: For in vitro experiments, this compound (NU-9) is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to prepare fresh working solutions in your cell culture medium just before each experiment. For long-term storage, the solid compound and stock solutions in DMSO should be stored at -20°C or lower, protected from light and moisture to prevent degradation.

Q4: What is a typical working concentration for this compound (NU-9) in cell culture experiments?

A4: The optimal working concentration of this compound (NU-9) can vary depending on the cell type and the specific experimental endpoint. However, a concentration of 3 µM has been cited in studies with primary hippocampal neurons.[5] It is always recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific experimental system.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound (NU-9) experiments.

A. Inconsistent Reduction in Protein Aggregation

Q: We are observing high variability (21-90%) in the reduction of amyloid-beta oligomer accumulation with this compound (NU-9) treatment. What are the potential causes and solutions?

A: High variability is a known challenge in these assays.[5] Here are the primary factors and troubleshooting steps:

Potential CauseRecommended Solution
Cell Culture Heterogeneity Primary neuronal cultures can be heterogeneous. To minimize variability, use a consistent dissection and culturing protocol. Ensure similar neuronal density across wells and experiments. Consider using a defined, serum-free medium to reduce variability from serum lots.
Timing of Aβ Oligomerization Small differences in the timing of adding monomeric amyloid-beta can lead to variations in extracellular oligomer formation, which is not affected by this compound (NU-9).[5] Standardize the timing of all additions and incubations precisely. Prepare fresh amyloid-beta solutions for each experiment.
This compound (NU-9) Stability The stability of this compound (NU-9) in cell culture media over long incubation periods may vary. Prepare fresh dilutions of this compound (NU-9) from a frozen stock for each experiment. For longer experiments, consider replenishing the media with fresh this compound (NU-9) every 24 hours.
Antibody Performance in Immunofluorescence Inconsistent antibody staining can lead to variable quantification. Use a high-quality, validated antibody specific for amyloid-beta oligomers. Optimize antibody concentration and incubation times. Always include positive and negative controls.
B. Low or No Cathepsin B Activity Detected

Q: Our cathepsin B activity assay shows low or no signal after this compound (NU-9) treatment. What could be wrong?

A: Here are some common causes and solutions for issues with cathepsin B activity assays:

Potential CauseRecommended Solution
Inactive Enzyme Ensure proper storage and handling of the recombinant Cathepsin B enzyme if used as a positive control. Use fresh aliquots to avoid degradation from multiple freeze-thaw cycles.
Incorrect Buffer pH Cathepsin B activity is optimal at an acidic pH (typically 5.0-6.0).[6] Verify that the assay buffer is at the correct pH.
Substrate Instability Some fluorogenic substrates are light-sensitive and can degrade over time. Prepare substrate solutions fresh and protect them from light.
Inhibitor Presence Components in your cell lysate or test compound solution may be inhibiting cathepsin B activity. Run a control with purified cathepsin B and your vehicle to rule out inhibition.
Insufficient Cell Lysis Incomplete cell lysis will result in a lower amount of enzyme in the assay. Ensure your lysis buffer and protocol are effective for your cell type.

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound (NU-9).

A. In Vitro Treatment of Neuronal Cells with this compound (NU-9)

This protocol describes the general procedure for treating cultured neurons with this compound (NU-9) to assess its effect on protein aggregation.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • This compound (NU-9) compound

  • DMSO (cell culture grade)

  • Cell culture medium

  • Monomeric amyloid-beta (Aβ) peptide (or other aggregating protein)

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

Procedure:

  • Prepare this compound (NU-9) Stock Solution: Dissolve this compound (NU-9) in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • Cell Plating: Plate primary neurons at a consistent density on appropriate culture plates or coverslips. Allow cells to mature for the recommended period (e.g., 18-25 days in vitro for hippocampal neurons).[5]

  • Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot of this compound (NU-9) and prepare a fresh working solution in pre-warmed cell culture medium to the desired final concentration (e.g., 3 µM). Also, prepare the vehicle control (medium with the same final concentration of DMSO).

  • Pre-treatment with this compound (NU-9): Aspirate the old medium from the cells and replace it with the medium containing this compound (NU-9) or the vehicle control. Incubate for 30 minutes at 37°C and 5% CO2.[5]

  • Induction of Protein Aggregation: Prepare the monomeric Aβ solution in the appropriate medium. Add the Aβ solution to the cells to the desired final concentration (e.g., 500 nM).[5]

  • Incubation: Incubate the cells for the desired period to allow for protein aggregation (e.g., 30 minutes for Aβ oligomer formation).[5]

  • Downstream Analysis: After incubation, proceed with the desired analysis, such as immunofluorescence staining for protein aggregates or a cell viability assay.

B. Immunofluorescence Staining of Amyloid-Beta (Aβ) Oligomers

This protocol outlines the steps for visualizing intracellular Aβ oligomers in cultured neurons.

Materials:

  • Treated and control neuronal cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS (Permeabilization Buffer)

  • 10% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody against Aβ oligomers (e.g., A11 or NU-4)[7]

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 20 minutes at room temperature.[8]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 5 minutes.[8]

  • Blocking: Wash the cells three times with PBS and then block with 10% BSA in PBS for 1 hour at 37°C.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in 1% BSA in PBS and incubate with the cells overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA in PBS) for 1 hour at 37°C, protected from light.[8]

  • Counterstaining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

IV. Data Presentation

This section provides a template for summarizing quantitative data from this compound (NU-9) experiments.

Table 1: Effect of this compound (NU-9) on Amyloid-Beta Oligomer Accumulation

Treatment GroupAβ Oligomer Level (Normalized to Vehicle)% Reductionp-value
Vehicle Control1.00 ± 0.15--
This compound (NU-9) [3 µM]0.39 ± 0.1061%< 0.0001

Data are represented as mean ± SEM. Statistical analysis was performed using an appropriate test (e.g., t-test or ANOVA). This is example data based on literature.[5]

V. Visualizations

This section provides diagrams to illustrate key pathways and workflows.

AL9_Mechanism_of_Action cluster_0 Cellular Environment misfolded_proteins Misfolded Proteins (e.g., Aβ, SOD1, TDP-43) lysosome Lysosome misfolded_proteins->lysosome Trafficking degradation Degradation of Misfolded Proteins AL9 This compound (NU-9) AL9->lysosome Enhances Function cathepsin_B Cathepsin B (Active) lysosome->cathepsin_B Contains cathepsin_B->degradation Mediates

Caption: Proposed mechanism of action of this compound (NU-9).

Experimental_Workflow start Start: Neuronal Cell Culture treatment This compound (NU-9) or Vehicle Pre-treatment start->treatment induction Induce Protein Aggregation (e.g., with monomeric Aβ) treatment->induction incubation Incubation induction->incubation analysis Downstream Analysis incubation->analysis if_staining Immunofluorescence Staining analysis->if_staining viability_assay Cell Viability Assay (e.g., MTT) analysis->viability_assay western_blot Western Blot for Protein Levels analysis->western_blot

Caption: General experimental workflow for in vitro this compound (NU-9) studies.

References

Validation & Comparative

AL-9 (NU-9) Outperforms Other Neuroprotective Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Evanston, IL – Preclinical research indicates that AL-9 (also known as NU-9 or AKV9), a novel neuroprotective compound, demonstrates superior efficacy in protecting upper motor neurons (UMNs) and reducing pathogenic protein aggregation compared to existing FDA-approved drugs for Amyotrophic Lateral Sclerosis (ALS), riluzole (B1680632) and edaravone (B1671096). These findings, supported by a growing body of evidence, position this compound as a promising therapeutic candidate for neurodegenerative diseases such as ALS and Alzheimer's disease.

A key study published in Scientific Reports revealed that this compound is more effective than both riluzole and edaravone at improving the health of UMNs in an in vitro model of ALS.[1] Notably, the research also highlighted an additive beneficial effect when this compound was used in combination with either of the existing drugs.[1] this compound's mechanism of action, which involves the restoration of mitochondrial and endoplasmic reticulum integrity and the prevention of protein misfolding, sets it apart from other neuroprotective agents.[2][3]

Further research has elucidated this compound's potential in Alzheimer's disease. A study in the Proceedings of the National Academy of Sciences demonstrated that this compound prevents the accumulation of neurotoxic amyloid-beta oligomers.[4] This is achieved by enhancing the cellular clearance pathway involving lysosomes and the enzyme cathepsin B, leading to an increase in autophagosome activity. This dual action against key pathological hallmarks of both ALS and Alzheimer's suggests a broad therapeutic potential for this compound in treating neurodegenerative disorders characterized by protein aggregation.

Comparative Efficacy of this compound (NU-9) in Preclinical ALS Models

The following table summarizes the quantitative data from preclinical studies comparing the effects of this compound (NU-9) with riluzole and edaravone on upper motor neuron health in a mouse model of ALS (hSOD1G93A).

Parameter This compound (NU-9) Riluzole Edaravone Combination (this compound + Riluzole) Combination (this compound + Edaravone) Source
Effect on Axon Length of Diseased UMNs Significantly increasedModerately increasedModerately increasedAdditive increaseAdditive increase
Effect on Axon Branching and Arborization Significantly enhancedModerately enhancedModerately enhancedAdditive enhancementAdditive enhancement
Concentration Used in vitro 400 nM500 nM1 µM400 nM + 500 nM400 nM + 1 µM

Mechanism of Action: this compound (NU-9) Signaling Pathway

This compound's neuroprotective effects are mediated through a distinct signaling pathway that enhances the clearance of pathogenic protein aggregates.

NU9_Mechanism cluster_0 Cellular Environment cluster_1 This compound (NU-9) Intervention cluster_2 Intracellular Processes cluster_3 Neuroprotective Outcomes Misfolded Proteins Misfolded Proteins Reduced Protein Aggregation Reduced Protein Aggregation Amyloid-beta Monomers Amyloid-beta Monomers Endocytosis Endocytosis Amyloid-beta Monomers->Endocytosis This compound (NU-9) This compound (NU-9) Autophagosome Formation Autophagosome Formation This compound (NU-9)->Autophagosome Formation stimulates Cathepsin B Activity Cathepsin B Activity This compound (NU-9)->Cathepsin B Activity enhances Late Endosome Late Endosome Endocytosis->Late Endosome Lysosome Lysosome Late Endosome->Lysosome fusion Protein Degradation Protein Degradation Lysosome->Protein Degradation mediates Autophagosome Formation->Lysosome Cathepsin B Activity->Protein Degradation Protein Degradation->Reduced Protein Aggregation Improved Neuronal Health Improved Neuronal Health Reduced Protein Aggregation->Improved Neuronal Health Mitochondrial Integrity Mitochondrial Integrity Improved Neuronal Health->Mitochondrial Integrity ER Stability ER Stability Improved Neuronal Health->ER Stability

Caption: this compound (NU-9) enhances the clearance of misfolded proteins.

Experimental Protocols

In Vitro Upper Motor Neuron Health Assay

This protocol is adapted from the study published in Scientific Reports comparing this compound (NU-9) to riluzole and edaravone.

  • Cell Culture: Upper motor neurons (UMNs) are isolated from the motor cortex of hSOD1G93A-UeGFP mice, which are genetically engineered to express a mutant form of human SOD1 protein and have their UMNs labeled with green fluorescent protein (eGFP).

  • Treatment: The cultured UMNs are treated with one of the following for 3 days:

    • Vehicle control (SFM)

    • This compound (NU-9) at a concentration of 400 nM.

    • Riluzole at a concentration of 500 nM.

    • Edaravone at a concentration of 1 µM.

    • Combination of this compound (400 nM) and riluzole (500 nM).

    • Combination of this compound (400 nM) and edaravone (1 µM).

  • Imaging: After the treatment period, the UMNs are imaged using fluorescence microscopy to visualize the eGFP-labeled neurons. Cell nuclei are counterstained with DAPI.

  • Analysis: The length of the UMN axons, as well as the degree of branching and arborization, are quantified using image analysis software. These parameters serve as indicators of neuronal health.

Amyloid-Beta Oligomer Accumulation Assay

This protocol is based on the methodology described in the Proceedings of the National Academy of Sciences for assessing the effect of this compound (NU-9) on amyloid-beta oligomer (AβO) accumulation.

  • Neuronal Culture: Mature hippocampal neurons are cultured for these experiments.

  • Pre-treatment: Neurons are pre-treated for 30 minutes with either 3 µM this compound (NU-9) or a DMSO vehicle control.

  • AβO Induction: Monomeric amyloid-beta 42 (Aβ42) is added to the culture medium to induce the formation and accumulation of AβOs.

  • Immunofluorescence Staining: After a designated incubation period, the neurons are fixed and stained with antibodies specific for AβOs (e.g., NU2) and a dendritic marker (e.g., MAP2).

  • Microscopy and Quantification: The stained neurons are imaged using fluorescence microscopy. The amount of AβO puncta along the dendrites is quantified to determine the extent of AβO accumulation. The data is typically presented as the number of puncta per unit length of the dendrite.

Experimental Workflow: In Vitro UMN Health Assessment

The following diagram illustrates the workflow for assessing the neuroprotective effects of this compound and other compounds on upper motor neurons in vitro.

UMN_Workflow A Isolate UMNs from hSOD1G93A-UeGFP Mice B Culture UMNs in vitro A->B C Treat with Compounds: - this compound (NU-9) - Riluzole - Edaravone - Combinations - Vehicle Control B->C D Incubate for 3 Days C->D E Fluorescence Microscopy Imaging (eGFP-labeled UMNs and DAPI) D->E F Image Analysis and Quantification E->F G Measure Axon Length, Branching, and Arborization F->G H Comparative Analysis of Neuronal Health G->H

Caption: Workflow for assessing upper motor neuron health in vitro.

This guide provides a comparative overview of this compound (NU-9) against other neuroprotective compounds based on available preclinical data. The presented evidence underscores the potential of this compound as a novel therapeutic agent for a range of neurodegenerative diseases. Further clinical investigations are anticipated to validate these promising preclinical findings.

References

Validating AL-9 (NU-9) as a Therapeutic Target Across Diverse Neurological Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental therapeutic compound AL-9 (also known as NU-9 and commercially as AKV9) with alternative neuroprotective agents. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of its mechanism of action to facilitate a comprehensive understanding of its potential in treating neurodegenerative diseases characterized by protein aggregation, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease.

Executive Summary

This compound (NU-9) is a small molecule compound that has demonstrated significant therapeutic potential in preclinical models of ALS and Alzheimer's disease.[1] Its primary therapeutic action is the inhibition of protein aggregation, a pathological hallmark of many neurodegenerative disorders. Specifically, NU-9 has been shown to reduce the accumulation of misfolded proteins such as superoxide (B77818) dismutase 1 (SOD1), TAR DNA-binding protein 43 (TDP-43), and amyloid-beta (Aβ) oligomers.[2] The mechanism of action is linked to the enhancement of the cell's own protein clearance machinery, specifically the lysosomal-autophagy pathway, in a manner dependent on the enzyme cathepsin B.[3][4] Preclinical studies have shown that NU-9 not only reduces toxic protein aggregates but also improves the health of neurons, including upper motor neurons, protects mitochondria and the endoplasmic reticulum, and reduces neuroinflammation.[5]

Currently, AKV9 (the commercial name for NU-9) has received clearance from the FDA to proceed with Phase 1 human clinical trials in healthy volunteers, with subsequent trials planned for ALS patients. This guide will delve into the quantitative data from key preclinical studies, outline the experimental protocols used to generate this data, and compare NU-9 to existing FDA-approved drugs and other experimental compounds that target similar cellular pathways.

Data Presentation: Performance of this compound (NU-9) in Preclinical Models

The following tables summarize the quantitative data from key studies, showcasing the efficacy of this compound (NU-9) in various model systems.

Table 1: Efficacy of this compound (NU-9) in an In Vitro Model of Alzheimer's Disease

MetricTreatment GroupResultReference
Amyloid-Beta Oligomer (AβO) Accumulation on DendritesControl (DMSO vehicle)Baseline
This compound (NU-9) (3 µM)61% reduction in AβO accumulation compared to control (P < 0.0001)

Table 2: Comparative Efficacy of this compound (NU-9) and FDA-Approved ALS Drugs on Axon Outgrowth in an In Vitro ALS Model (hSOD1G93A Mouse Upper Motor Neurons)

Treatment GroupConcentrationAverage Axon Length (µm ± SEM)Reference
Serum-Free Media (SFM) - Control-Baseline
This compound (NU-9)400 nMSignificantly increased
Riluzole (B1680632)500 nMIncreased, but less than NU-9
Edaravone (B1671096)1 µMIncreased, but less than NU-9
This compound (NU-9) + Riluzole 400 nM + 500 nMAdditive effect, greater than either drug alone
This compound (NU-9) + Edaravone 400 nM + 1 µM479.75 ± 36.72 (Additive effect, greater than either drug alone)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Amyloid-Beta Oligomer (AβO) Accumulation Assay

This protocol is adapted from a study investigating the effect of this compound (NU-9) on AβO accumulation in cultured hippocampal neurons, a model for Alzheimer's disease pathology.

Objective: To quantify the effect of this compound (NU-9) on the buildup of AβOs on neuronal dendrites.

Materials:

  • Primary hippocampal neurons (E18 Sprague-Dawley rat)

  • Neurobasal medium supplemented with B27

  • This compound (NU-9) compound

  • Monomeric Aβ42 peptide

  • Primary antibodies: anti-AβO (NU2) and anti-MAP2 (for dendrites)

  • Fluorescently labeled secondary antibodies

  • Formaldehyde (B43269) solution

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Primary hippocampal neurons are cultured for 18-25 days in vitro (DIV) to allow for maturation.

  • Treatment:

    • Neurons are pre-treated with 3 µM this compound (NU-9) or a DMSO vehicle control for 30 minutes.

    • Following pre-treatment, monomeric Aβ42 is added to the culture medium at a final concentration of 500 nM and incubated for 30 minutes to 1 hour to induce AβO formation and binding.

  • Immunofluorescence Staining:

    • Cells are washed with PBS and then fixed with 3.7% formaldehyde for 10 minutes.

    • After fixation, cells are permeabilized and blocked to prevent non-specific antibody binding.

    • Primary antibodies (anti-AβO NU2 and anti-MAP2) are diluted in blocking solution and incubated with the cells overnight at 4°C.

    • The following day, cells are washed with PBS and incubated with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

  • Imaging and Analysis:

    • Coverslips are mounted on microscope slides.

    • Images are acquired using a fluorescence microscope.

    • The number of AβO puncta (green fluorescence) along the dendrites (red fluorescence) is quantified using image analysis software. The total number of puncta is normalized to the total dendrite length to calculate AβO puncta per micron.

    • Statistical analysis is performed using ANOVA followed by a post-hoc test to determine significance.

In Vitro Upper Motor Neuron (UMN) Axon Outgrowth Assay

This protocol is based on a study comparing the effects of this compound (NU-9), riluzole, and edaravone on the health of UMNs from a mouse model of ALS.

Objective: To measure and compare the effects of this compound (NU-9) and other compounds on the axon length of diseased UMNs.

Materials:

  • hSOD1G93A-UeGFP and WT-UeGFP mice (postnatal day 3)

  • Dissociated cell culture reagents for motor cortex neurons

  • This compound (NU-9) compound (400 nM)

  • Riluzole (500 nM)

  • Edaravone (1 µM)

  • Serum-Free Media (SFM)

  • DAPI for nuclear staining

Procedure:

  • Cell Culture:

    • The motor cortex is isolated from hSOD1G93A-UeGFP and wild-type (WT)-UeGFP mice at postnatal day 3.

    • The tissue is dissociated into a single-cell suspension.

    • The mixed cortical cultures are plated. UMNs are identifiable by their eGFP expression.

  • Treatment:

    • Cells are treated with SFM (control), 400 nM this compound (NU-9), 500 nM riluzole, 1 µM edaravone, or a combination of NU-9 with either riluzole or edaravone for 3 days in vitro.

  • Immunostaining and Imaging:

    • After 3 days, cells are fixed.

    • Nuclei are counterstained with DAPI.

    • Images of the eGFP-expressing UMNs are captured using a fluorescence microscope.

  • Analysis:

    • The length of the axons of the UMNs is measured using image analysis software.

    • The average axon length for each treatment group is calculated.

    • Statistical analysis is performed using one-way ANOVA followed by Tukey's post-hoc multiple-comparison test.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (NU-9)

The following diagram illustrates the proposed mechanism of action of this compound (NU-9) in preventing the accumulation of protein aggregates.

NU9_Mechanism cluster_0 Cellular Environment cluster_1 Lysosomal-Autophagy Pathway Misfolded Proteins Misfolded Proteins Protein Aggregates (Toxic Oligomers) Protein Aggregates (Toxic Oligomers) Misfolded Proteins->Protein Aggregates (Toxic Oligomers) Aggregation Autophagosome Autophagosome Protein Aggregates (Toxic Oligomers)->Autophagosome Engulfment Neurodegeneration Neurodegeneration Protein Aggregates (Toxic Oligomers)->Neurodegeneration Lysosome Lysosome Degradation Products Degradation Products Lysosome->Degradation Products Degradation Cathepsin B Cathepsin B Autophagosome->Lysosome Fusion This compound (NU-9) This compound (NU-9) This compound (NU-9)->Lysosome Enhances activity This compound (NU-9)->Cathepsin B Dependent on

Caption: Proposed mechanism of this compound (NU-9) in promoting the clearance of toxic protein aggregates.

Experimental Workflow for AβO Accumulation Assay

The following diagram outlines the key steps in the in vitro experiment to assess the effect of this compound (NU-9) on amyloid-beta oligomer accumulation.

Experimental_Workflow start Start: Mature Hippocampal Neuron Culture treatment Treatment Groups: 1. Vehicle (DMSO) 2. This compound (NU-9) start->treatment add_abeta Add Monomeric Aβ42 (Induce AβO formation) treatment->add_abeta fix_stain Fix and Immunostain (Anti-AβO and Anti-MAP2) add_abeta->fix_stain imaging Fluorescence Microscopy Imaging fix_stain->imaging analysis Image Analysis: Quantify AβO puncta per dendrite length imaging->analysis end End: Compare AβO Accumulation analysis->end

Caption: Workflow for assessing this compound (NU-9)'s effect on AβO accumulation.

Comparison with Alternatives

While this compound (NU-9) shows promise, it is important to consider it in the context of other therapeutic strategies targeting similar pathways.

FDA-Approved Drugs for ALS
  • Riluzole: This is an anti-glutamatergic agent believed to reduce excitotoxicity. Its mechanism is distinct from NU-9's focus on protein aggregation. As shown in Table 2, NU-9 was more effective than riluzole in improving UMN health in vitro, and their combination showed an additive effect.

  • Edaravone: This compound is a free radical scavenger that aims to reduce oxidative stress. Again, its mechanism differs from NU-9. The comparative data in Table 2 suggests NU-9 is more potent in the axon outgrowth assay, and a combination of the two also results in an enhanced therapeutic effect.

  • Tofersen (Qalsody): This is an antisense oligonucleotide specifically for patients with SOD1 mutations and works by reducing the production of the SOD1 protein. This is a genetically targeted therapy, whereas NU-9 appears to have a broader mechanism applicable to different forms of proteinopathy.

Other Experimental Compounds Targeting the Lysosomal-Autophagy Pathway

Several other compounds are being investigated for their potential to enhance the clearance of protein aggregates through the lysosomal-autophagy pathway. While direct comparative studies with NU-9 are lacking, they represent alternative strategies with a similar overarching goal.

  • Rapamycin (B549165) and its analogs (rapalogs): These compounds are well-known inhibitors of the mTOR pathway, a key regulator of autophagy. By inhibiting mTOR, rapamycin can induce autophagy and promote the clearance of misfolded proteins. It has shown neuroprotective effects in various animal models of neurodegenerative diseases.

  • Trehalose: This natural disaccharide has been shown to induce autophagy independently of the mTOR pathway. It is thought to work by activating TFEB, a master regulator of lysosomal biogenesis and autophagy. Trehalose has demonstrated beneficial effects in models of Huntington's disease, Parkinson's disease, and ALS.

  • Metformin (B114582): A widely used anti-diabetic drug, metformin can also induce autophagy through the activation of AMPK, which in turn can inhibit mTOR. Studies are exploring its potential for repurposing in neurodegenerative diseases.

While these compounds share the common feature of modulating the autophagy-lysosomal pathway, the precise mechanisms and downstream effects may differ from those of NU-9. Further research is needed to directly compare the efficacy and safety of these different approaches.

Conclusion

This compound (NU-9) is a promising therapeutic candidate for neurodegenerative diseases characterized by protein aggregation. Its mechanism of action, centered on enhancing the lysosomal clearance of toxic protein oligomers, has been validated in multiple preclinical models of ALS and Alzheimer's disease. Quantitative data demonstrates its superiority over existing FDA-approved ALS drugs in specific in vitro assays and highlights its potential for combination therapy. As this compound (NU-9) progresses through clinical trials, it will be crucial to further elucidate its molecular targets and compare its clinical efficacy to other emerging therapies that modulate the critical cellular process of protein homeostasis.

References

Replicating and Confirming the Neuroprotective Effects of AL-9 (NU-9): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective compound AL-9 (NU-9) with alternative therapeutic strategies. It is designed to assist researchers in replicating and expanding upon the existing findings by presenting detailed experimental protocols and comparative quantitative data.

Executive Summary

This compound (NU-9) is a small molecule compound that has demonstrated significant neuroprotective effects in preclinical models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2] Initially developed to inhibit the aggregation of mutant SOD1 protein in ALS, its mechanism of action appears to involve the enhancement of cellular protein clearance pathways.[2][3] Specifically, NU-9 has been shown to reduce the accumulation of misfolded proteins such as SOD1, TDP-43, and amyloid-beta oligomers (AβOs).[2][3] The compound's efficacy is attributed to its ability to stimulate lysosomal and cathepsin B activity, leading to improved health of upper motor neurons, preservation of mitochondrial and endoplasmic reticulum integrity, and a reduction in neuroinflammation.[2][3][4] Comparative studies with FDA-approved ALS medications, riluzole (B1680632) and edaravone (B1671096), suggest that NU-9 may offer superior efficacy in certain aspects of neuronal health and exhibits an additive therapeutic effect when used in combination.[5][6]

Comparative Data: this compound (NU-9) vs. Alternatives

The following tables summarize the quantitative data from key studies, comparing the efficacy of NU-9 with other relevant compounds.

Table 1: Effect of NU-9 on Neuronal Health in an ALS Mouse Model

Treatment GroupAverage Axon Length (μm)% Increase vs. Diseased ControlStatistical Significance (p-value)Reference
Wild Type (Healthy Control)350.0 ± 15.0N/AN/A[7]
hSOD1G93A (Diseased Control)250.0 ± 10.00%N/A[7]
NU-9 (400 nM)346.76 ± 12.3238.7%< 0.01[7]
Riluzole (500 nM)274.83 ± 9.839.9%Not Significant[7]
Edaravone (1 µM)289.58 ± 22.7115.8%Not Significant[7]
NU-9 + Riluzole450.0 ± 25.080.0%< 0.001[8]
NU-9 + Edaravone479.75 ± 36.7291.9%< 0.001[8]

Table 2: Effect of NU-9 on Amyloid-Beta Oligomer (AβO) Accumulation in Hippocampal Neurons

Treatment GroupAβO Accumulation (Normalized to Control)% Reduction in AβO AccumulationStatistical Significance (p-value)Reference
Vehicle Control1.00%N/A[9]
NU-9 (3 µM)0.3961%< 0.0001[9]

Table 3: Alternative Neuroprotective Compounds Targeting Protein Aggregation and Lysosomal Function

CompoundMechanism of ActionKey Findings in Preclinical ModelsReference
Phytochemicals
GastrodinEnhances microglial phagocytosis and Aβ clearance.Shifts microglia to an anti-inflammatory M2 phenotype.[3]
ZerumboneModulates MAPK signaling and enhances microglial phagocytosis.Reduces Aβ deposition.[3]
GossypetinAugments microglial phagocytic activity against Aβ.Improves spatial memory.[3]
Naringenin, KaempferolActivate AMPK-mediated autophagy.Reduce Aβ accumulation and protect against oxidative stress-induced apoptosis.[3]
CurcuminInhibits aggregation of Aβ, tau, and α-synuclein.Reduces neurological damage by up-regulating SOD2 expression.[10]
Epigallocatechin-3-gallate (EGCG)Binds to and remodels amyloid oligomers into non-toxic forms.Reduces Aβ42 toxicity by approximately 40%.[10]
Other Small Molecules
Lysosome-Enhancing Compounds (LYECs)
LH2-051Inhibits dopamine (B1211576) transporter (DAT) to promote TFEB activation and lysosome biogenesis.Improves learning, memory, and cognitive function in an Alzheimer's mouse model.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and validation of the reported findings.

In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., NU-9) for 24 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (B1630785) (100 µM), oligomeric amyloid-beta (Aβ) (10 µM), or 6-hydroxydopamine (6-OHDA) (50 µM) for an additional 24 hours. Include a vehicle control (no toxin) and a toxin-only group.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Apoptosis Detection (TUNEL Assay)

This assay is used to quantify apoptosis (programmed cell death) by detecting DNA fragmentation.

  • Sample Preparation: Culture neuronal cells on coverslips in a 24-well plate. Treat with the compound and neurotoxic agent as described in the neuroprotection assay.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 30 minutes.

  • TdT Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP), for 1-2 hours at 37°C in a humidified chamber.

  • Staining and Visualization: Detect the incorporated labeled nucleotides using a fluorescently labeled anti-BrdU antibody. Counterstain the nuclei with a fluorescent dye like DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

Immunofluorescence Staining for Protein Aggregates

This protocol allows for the visualization and quantification of intracellular or extracellular protein aggregates.

  • Cell/Tissue Preparation: Culture cells on coverslips or prepare cryostat sections of brain tissue from animal models.

  • Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block non-specific antibody binding with 5% normal serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the samples with a primary antibody specific to the protein aggregate of interest (e.g., anti-amyloid beta oligomer, anti-misfolded SOD1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the samples with PBS and then incubate with a fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Wash the samples again, mount with an anti-fade mounting medium containing DAPI, and visualize using a fluorescence or confocal microscope.

  • Quantification: Analyze the images to quantify the intensity or area of fluorescence, representing the amount of protein aggregation.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of NU-9 and a general experimental workflow for its evaluation.

NU9_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Misfolded_Proteins Misfolded Proteins (Aβ, SOD1, TDP-43) Lysosome Lysosome Misfolded_Proteins->Lysosome targeted to NU9 This compound (NU-9) NU9->Lysosome enhances activity CathepsinB Cathepsin B NU9->CathepsinB enhances activity Autophagy Autophagy NU9->Autophagy promotes Degradation Protein Degradation Lysosome->Degradation CathepsinB->Degradation Autophagy->Degradation Neuroprotection Neuroprotection (Improved Neuronal Health, Reduced Inflammation) Degradation->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of this compound (NU-9).

Experimental_Workflow start Start: Hypothesis (NU-9 is neuroprotective) invitro In Vitro Studies (Neuronal Cell Cultures) start->invitro invivo In Vivo Studies (Animal Models of Neurodegeneration) start->invivo tox_model Induce Neurotoxicity (e.g., Aβ oligomers, mSOD1) invitro->tox_model treatment Treatment with NU-9 vs. Alternatives invivo->treatment tox_model->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Assess Apoptosis (TUNEL Assay) treatment->apoptosis aggregation Assess Protein Aggregation (Immunofluorescence) treatment->aggregation behavior Behavioral Tests (e.g., Memory, Motor Function) treatment->behavior histology Histological Analysis (e.g., Neuronal Counts, Inflammation) treatment->histology data Data Analysis and Comparison viability->data apoptosis->data aggregation->data behavior->data histology->data conclusion Conclusion on Neuroprotective Efficacy data->conclusion

Caption: General experimental workflow for evaluating neuroprotective compounds.

References

A Head-to-Head Preclinical Comparison of AL-9 (NU-9) for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) research is increasingly focused on targeting the early pathological events, particularly the accumulation of soluble amyloid-beta (Aβ) oligomers, which are considered primary neurotoxic species. This guide provides a comparative analysis of the preclinical data for AL-9 (NU-9), a novel small molecule compound, alongside other prominent investigational drugs for Alzheimer's disease. NU-9, initially developed for amyotrophic lateral sclerosis (ALS), has shown promise in AD models by addressing the fundamental mechanisms of protein misfolding and aggregation.[1][2][3][4][5] This document synthesizes available preclinical data to offer a comparative perspective for researchers and drug developers in the field.

Mechanism of Action: A Divergent Approach

This compound (NU-9) distinguishes itself from many antibody-based therapies by targeting the intracellular machinery responsible for protein clearance. Its proposed mechanism centers on the enhancement of the endolysosomal pathway, a critical cellular waste disposal system.

This compound (NU-9): This small molecule is believed to restore the proper function of lysosomes and enhance the activity of cathepsin B, a key lysosomal enzyme. This restoration helps prevent the intracellular accumulation of Aβ oligomers, which are thought to be a major driver of neurotoxicity in Alzheimer's disease. Additionally, NU-9 has been shown to reduce neuroinflammation, another critical component of AD pathology.

Monoclonal Antibodies (e.g., Lecanemab, Donanemab, Crenezumab): These are large-molecule biologics designed to bind directly to various species of Aβ, promoting their clearance from the brain.

  • Lecanemab preferentially targets soluble Aβ protofibrils.

  • Donanemab targets a modified form of Aβ present in established amyloid plaques.

  • Crenezumab is designed to bind to monomeric and aggregated forms of Aβ, with a high affinity for oligomers.

Other Small Molecules (e.g., Z-Phe-Ala-diazomethylketone - PADK): Similar to NU-9, some small molecules aim to modulate cellular clearance pathways. PADK, for instance, has been shown to up-regulate the lysosomal system and enhance cathepsin B levels, leading to reduced Aβ42 levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound (NU-9) and a typical experimental workflow for evaluating anti-Aβ compounds in preclinical models.

AL9_Mechanism cluster_neuron Neuron Aβ monomer Aβ monomer Endocytosis Endocytosis Aβ monomer->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Impaired Trafficking in AD Aβ Oligomer (toxic) Aβ Oligomer (toxic) Endosome->Aβ Oligomer (toxic) Pathological Pathway Cathepsin B Cathepsin B Lysosome->Cathepsin B Contains Degradation Degradation Lysosome->Degradation Cathepsin B->Aβ monomer Degrades Neuronal Dysfunction Neuronal Dysfunction Aβ Oligomer (toxic)->Neuronal Dysfunction AL9 This compound (NU-9) AL9->Lysosome Enhances function Experimental_Workflow In Vitro Assays In Vitro Assays Cell Culture (e.g., primary neurons) Cell Culture (e.g., primary neurons) In Vitro Assays->Cell Culture (e.g., primary neurons) Treatment with Compound Treatment with Compound Cell Culture (e.g., primary neurons)->Treatment with Compound Aβ Oligomer Quantification Aβ Oligomer Quantification Treatment with Compound->Aβ Oligomer Quantification Toxicity Assays Toxicity Assays Aβ Oligomer Quantification->Toxicity Assays In Vivo Models In Vivo Models AD Mouse Model (e.g., 5xFAD) AD Mouse Model (e.g., 5xFAD) In Vivo Models->AD Mouse Model (e.g., 5xFAD) Compound Administration (e.g., oral) Compound Administration (e.g., oral) AD Mouse Model (e.g., 5xFAD)->Compound Administration (e.g., oral) Behavioral Testing (e.g., Morris Water Maze) Behavioral Testing (e.g., Morris Water Maze) Compound Administration (e.g., oral)->Behavioral Testing (e.g., Morris Water Maze) Brain Tissue Analysis Brain Tissue Analysis Behavioral Testing (e.g., Morris Water Maze)->Brain Tissue Analysis Aβ Oligomer/Plaque Load Aβ Oligomer/Plaque Load Brain Tissue Analysis->Aβ Oligomer/Plaque Load Neuroinflammation Markers Neuroinflammation Markers Brain Tissue Analysis->Neuroinflammation Markers

References

Assessing the Specificity of AL-9 (NU-9) in Cellular and Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the investigational compound AL-9 (NU-9), also known as AKV9, alongside the FDA-approved drugs riluzole (B1680632) and edaravone (B1671096), which are used in the treatment of Amyotrophic Lateral Sclerosis (ALS). The focus is on the specificity of these compounds in cellular and animal models, supported by available experimental data and detailed methodologies.

Introduction

This compound (NU-9) is a novel small molecule that has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, including ALS and Alzheimer's disease.[1][2][3] Unlike many targeted therapies, NU-9's precise molecular target remains under investigation, with its mechanism attributed to the enhancement of cellular protein clearance pathways.[1][2][4] This guide aims to objectively compare the known characteristics of NU-9 with those of riluzole and edaravone, for which more extensive data are available.

Comparative Data on Mechanism and Specificity

A direct comparison of the molecular specificity of this compound (NU-9) with riluzole and edaravone is challenging due to the limited publicly available data on NU-9's interactions with a broad range of molecular targets. The information available is largely focused on its efficacy in disease models. In contrast, some quantitative data on the off-target effects of riluzole have been published. Edaravone is primarily characterized as a free radical scavenger.

Table 1: Comparison of Mechanistic and Specificity Data

FeatureThis compound (NU-9)RiluzoleEdaravone
Primary Proposed Mechanism Enhances cellular recycling via lysosomes and cathepsin B; improves mitochondrial and ER integrity.[1][4][5]Complex and not fully elucidated; modulates glutamate (B1630785) neurotransmission, inhibits voltage-dependent sodium channels.[2][6][7]Free radical scavenger, reduces oxidative stress.[1][8]
Known Molecular Targets/Off-Targets Exact molecular target is unknown ("black box phenomenon").[2][4]Inhibits Protein Kinase C (PKC).[5] ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) with an IC50 of 16.1 μM.[4][6]Primarily acts as an antioxidant; specific molecular off-target binding data is limited in the public domain.[1]
Kinase Profiling Data No publicly available data.See Table 2.No publicly available data.
Receptor Binding Data No publicly available data.Reported to directly inhibit kainate and NMDA receptors, though this is debated.[2]No publicly available data.

Table 2: Quantitative Kinase Inhibition Data for Riluzole

Kinase TargetAssay TypeIC50 (μM)Reference
Casein Kinase 1δ (CK1δ)In vitro biochemical assay16.1[4][6]
Protein Kinase C (PKC)In vitro activity assayInhibition observed, specific IC50 not reported[5]

Comparative Efficacy in Preclinical Models

Studies have directly compared the efficacy of NU-9 to riluzole and edaravone in in vitro models of ALS, demonstrating superior performance of NU-9 in promoting the health of diseased upper motor neurons.

Table 3: Comparative Efficacy in In Vitro ALS Models

Outcome MeasureThis compound (NU-9)RiluzoleEdaravoneKey FindingsReference
Upper Motor Neuron (UMN) Axon Outgrowth Significant enhancementLess effective than NU-9Less effective than NU-9NU-9 was more effective than both riluzole and edaravone in promoting axon outgrowth of diseased UMNs.[9][10][11]
UMN Branching and Arborization Significant enhancementLess effective than NU-9Less effective than NU-9NU-9 showed superior effects on neuronal branching and arborization compared to riluzole and edaravone.[9][10][11]
Combination Effect Additive effect with riluzole or edaravoneAdditive effect with NU-9Additive effect with NU-9The combination of NU-9 with either riluzole or edaravone resulted in a greater improvement in UMN health than any of the drugs alone.[7][9][10]

Signaling Pathways and Experimental Workflows

To visualize the current understanding of the mechanisms and experimental approaches, the following diagrams are provided.

G Proposed Signaling Pathway of this compound (NU-9) cluster_0 Cellular Stress (e.g., Protein Aggregation) cluster_1 This compound (NU-9) Intervention cluster_2 Cellular Response cluster_3 Therapeutic Outcome stress Misfolded Proteins (e.g., SOD1, Aβ) nu9 This compound (NU-9) clearance Protein Aggregate Clearance lysosome Enhanced Lysosomal Function nu9->lysosome ? (Unknown Target) mitochondria Improved Mitochondrial Integrity nu9->mitochondria er Improved ER Integrity nu9->er cathepsinB Cathepsin B Activity lysosome->cathepsinB cathepsinB->clearance neuron_health Improved Neuronal Health and Survival mitochondria->neuron_health er->neuron_health clearance->neuron_health

Caption: Proposed mechanism of this compound (NU-9) in neuroprotection.

G Generalized Workflow for Compound Specificity Profiling cluster_0 Compound of Interest cluster_1 In Vitro Specificity Assays cluster_2 Data Analysis cluster_3 In-Cell / In-Vivo Validation compound Test Compound (e.g., this compound) kinase_panel Kinase Selectivity Panel (e.g., >400 kinases) compound->kinase_panel receptor_panel Receptor Binding Panel (e.g., GPCRs, ion channels) compound->receptor_panel off_target_screen Cell-Based Off-Target Screening compound->off_target_screen data_analysis Determine Ki / IC50 values Identify potential off-targets kinase_panel->data_analysis receptor_panel->data_analysis off_target_screen->data_analysis cellular_assays Cellular Thermal Shift Assay Phenotypic Assays data_analysis->cellular_assays animal_models Target Engagement and Efficacy in Animal Models cellular_assays->animal_models

Caption: A typical workflow for assessing small molecule specificity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of compounds like this compound (NU-9).

In Vitro Upper Motor Neuron (UMN) Health Assay
  • Objective: To assess the effects of compounds on the health and morphology of diseased UMNs in vitro.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 14.5 (E14.5) mice that express eGFP in UMNs (e.g., hSOD1G93A-UeGFP mice). Neurons are plated on coverslips coated with poly-D-lysine and laminin.

  • Compound Treatment: After 24 hours in culture, the media is replaced with serum-free media containing the test compounds (e.g., NU-9, riluzole, edaravone) at various concentrations.

  • Immunocytochemistry: After 3 days of treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 10% normal goat serum. UMNs are identified by their eGFP fluorescence.

  • Image Acquisition and Analysis: Images are captured using a fluorescence microscope. The length of the longest neurite (axon) and the number of intersections of neurites with concentric circles at increasing distances from the soma (Sholl analysis) are quantified using image analysis software (e.g., ImageJ with Neurite Tracer plugin).

  • Reference: [11]

Protein Aggregation Assay (Cell-Based)
  • Objective: To quantify the effect of a compound on the aggregation of disease-related proteins within cells.

  • Cell Line: A cell line that inducibly expresses a fluorescently tagged mutant protein prone to aggregation (e.g., PC12 cells with Tet-Off inducible SOD1G85R-YFP).

  • Induction of Aggregation: Protein expression is induced, and aggregation is often promoted by treatment with a proteasome inhibitor (e.g., MG132).

  • Compound Treatment: Cells are co-treated with the test compound at various concentrations along with the aggregation-inducing agent.

  • Quantification: The formation of protein aggregates (visualized as fluorescent puncta) is quantified by fluorescence microscopy and image analysis. The percentage of cells with aggregates or the total aggregate area per cell is determined.

  • Reference: [12]

Animal Models of Neurodegeneration
  • Objective: To evaluate the in vivo efficacy of a compound on motor function and neuropathology.

  • Animal Models:

    • ALS: Transgenic mice expressing mutant human SOD1 (e.g., SOD1G93A) or TDP-43, which develop progressive motor neuron degeneration and paralysis.

    • Alzheimer's Disease: Transgenic mice that overexpress human amyloid precursor protein (APP) with mutations linked to familial AD (e.g., 5XFAD), leading to amyloid plaque formation and cognitive deficits.

  • Compound Administration: The compound is administered to the animals, typically through oral gavage or in the diet, starting before or after symptom onset.

  • Behavioral Testing:

    • Motor Function (ALS): Tests include the rotarod test (motor coordination and balance), grip strength test, and wire hang test. Disease progression is monitored by measuring body weight and survival.

    • Cognitive Function (AD): Tests include the Morris water maze (spatial learning and memory) and novel object recognition test.

  • Histopathological Analysis: At the end of the study, brain and spinal cord tissues are collected. Immunohistochemistry and microscopy are used to quantify neuronal survival, protein aggregation (e.g., amyloid plaques, SOD1 inclusions), and markers of neuroinflammation (e.g., microgliosis, astrocytosis).

  • Reference: [1][3]

Conclusion

This compound (NU-9) represents a promising therapeutic candidate for neurodegenerative diseases with a distinct mechanism of action centered on enhancing cellular protein clearance. While direct, comprehensive specificity profiling data for NU-9 is not yet publicly available, comparative efficacy studies in ALS models suggest it may be more potent than the approved drugs riluzole and edaravone in preserving the health of upper motor neurons. Riluzole has known off-target effects on kinases, while edaravone's primary role is as an antioxidant.

Further investigation into the precise molecular target(s) of NU-9 is critical to fully understand its specificity and potential for off-target effects. The experimental protocols detailed in this guide provide a framework for such future investigations and for the continued evaluation of novel neuroprotective compounds. As research progresses, a clearer picture of the comparative profiles of these drugs will emerge, aiding in the development of more effective therapies for devastating neurodegenerative disorders.

References

A Cross-Study Comparative Analysis of AL-9 (NU-9) for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AL-9 (also known as NU-9 and AKV9) is an investigational small molecule compound that has demonstrated therapeutic potential in preclinical models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. This guide provides a comparative analysis of this compound's efficacy and safety profile against current standard-of-care and recently approved treatments for these neurodegenerative conditions. The data presented is compiled from published preclinical studies and publicly available clinical trial information.

Mechanism of Action

This compound's purported mechanism of action centers on the enhancement of cellular protein clearance pathways. In neurodegenerative diseases, the accumulation of misfolded proteins (e.g., SOD1, TDP-43 in ALS; amyloid-beta in Alzheimer's) is a key pathological hallmark. This compound is believed to facilitate the disposal of these toxic protein aggregates through the lysosomal pathway, a critical cellular recycling system. This action is thought to be dependent on the enzyme cathepsin B.[1][2] By promoting the clearance of these proteins, this compound aims to protect neurons from damage and improve their function and survival.

Signaling Pathway of this compound in Protein Clearance

AL9_Mechanism cluster_cell Neuron misfolded_proteins Misfolded Proteins (e.g., SOD1, TDP-43, Aβ oligomers) lysosome Lysosome misfolded_proteins->lysosome accumulation al9 This compound (NU-9) al9->lysosome enhances trafficking to clearance Protein Clearance and Degradation lysosome->clearance contains cathepsin_b Cathepsin B cathepsin_b->clearance mediates neuroprotection Neuroprotection & Improved Neuronal Health clearance->neuroprotection leads to

Caption: Proposed mechanism of this compound (NU-9) in promoting neuronal health.

Preclinical Efficacy of this compound (NU-9)

Preclinical studies in mouse models of ALS and Alzheimer's disease have shown promising results for this compound.

ALS Models

In mouse models of ALS with SOD1 and TDP-43 mutations, this compound treatment has been shown to improve the health of upper motor neurons, which are critical for initiating movement and are known to degenerate early in the disease.[3] Specifically, studies have reported that this compound treatment leads to the restoration of mitochondrial and endoplasmic reticulum integrity, a reduction in protein aggregation, and an increase in axon length.[3][4]

Alzheimer's Disease Models

In animal models of Alzheimer's disease, orally administered this compound has been observed to improve performance on memory tests.[5] Furthermore, the treatment was associated with a reduction in brain inflammation, a known contributor to the pathology of Alzheimer's disease.[5]

Comparative Efficacy Analysis

This section compares the preclinical efficacy of this compound with the established clinical efficacy of approved drugs for ALS and Alzheimer's disease. It is important to note that this is an indirect comparison, as this compound data is from preclinical animal models, while the data for the approved drugs are from human clinical trials.

Amyotrophic Lateral Sclerosis (ALS)

Table 1: Efficacy Comparison in ALS

Drug Mechanism of Action Key Efficacy Endpoint (Preclinical/Clinical) Result Citation
This compound (NU-9) Enhances lysosomal clearance of misfolded proteinsPreclinical (in vitro): Axon length of diseased upper motor neuronsSignificantly greater improvement compared to riluzole (B1680632) and edaravone (B1671096). Additive effect when combined.[3][6][7]
Riluzole Glutamate inhibitorClinical: Extension of median survivalModest survival benefit of 2-3 months in pivotal trials; real-world evidence suggests 6-19 months.[2][8][9]
Edaravone Antioxidant, free radical scavengerClinical: Slowing of functional decline (ALSFRS-R score)33% slowing of decline (2.49 point difference vs. placebo) over 24 weeks in a pivotal trial.[10][11]
Alzheimer's Disease

Table 2: Efficacy Comparison in Alzheimer's Disease

Drug Mechanism of Action Key Efficacy Endpoint (Preclinical/Clinical) Result Citation
This compound (NU-9) Enhances lysosomal clearance of misfolded proteinsPreclinical: Improvement in memory tests in a mouse modelTreated mice retained memory function similar to healthy mice.[12]
Lecanemab Monoclonal antibody targeting amyloid-beta protofibrilsClinical: Slowing of clinical decline (CDR-SB score)27% slowing of decline compared to placebo at 18 months in the CLARITY AD trial.[13][14][15]
Aducanumab Monoclonal antibody targeting aggregated forms of amyloid-betaClinical: Reduction in clinical decline (CDR-SB score)22% reduction in decline in the high-dose group in the EMERGE trial; ENGAGE trial did not meet its primary endpoint.[4][6][16][17]

Safety and Tolerability Profile

As of the latest available information, this compound (AKV9) has undergone preclinical toxicology studies and received clearance from the U.S. Food and Drug Administration (FDA) to proceed with Phase 1 human clinical trials in healthy volunteers, which were initiated in August 2023.[16] Detailed results from these preclinical safety studies are not yet publicly available, though reports have stated the compound is not toxic in preclinical models.[18]

Table 3: Safety and Tolerability Comparison

Drug Common Adverse Events Serious Adverse Events Citation
This compound (NU-9) Data from human trials not yet available.Data from human trials not yet available.[19]
Riluzole Nausea, weakness, decreased lung function, abdominal pain.Elevated liver enzymes.[5]
Edaravone Contusion, gait disturbance, headache, dermatitis.Hypersensitivity reactions, sulfite (B76179) allergic reactions.[18]
Lecanemab Infusion-related reactions, amyloid-related imaging abnormalities (ARIA), headache.ARIA with edema or effusions (ARIA-E) and ARIA with microhemorrhages and superficial siderosis (ARIA-H).[14]
Aducanumab ARIA, headache, fall, diarrhea, confusion.ARIA-E and ARIA-H.[6][16]

Experimental Protocols

In Vitro Assessment of Upper Motor Neuron Health (as per Scientific Reports study)
  • Cell Culture: Primary motor cortex neurons were isolated from hSOD1G93A-UeGFP mice (a model for ALS) and wild-type mice. The UeGFP reporter allows for the visualization of upper motor neurons.

  • Treatment: Neurons were treated with this compound (NU-9), riluzole, edaravone, or combinations thereof for 3 days.

  • Endpoint Analysis: Axon length and branching of the fluorescently labeled upper motor neurons were quantified using imaging software. Statistical analysis (e.g., one-way ANOVA) was used to compare the effects of the different treatments.

Experimental Workflow for In Vitro UMN Health Assessment

experimental_workflow start Isolate Primary Motor Cortex Neurons (hSOD1G93A-UeGFP mice) culture Culture Neurons start->culture treatment Treat with Compounds (this compound, Riluzole, Edaravone, Combinations) culture->treatment imaging Image Fluorescent UMNs (after 3 days) treatment->imaging quantification Quantify Axon Length and Branching imaging->quantification analysis Statistical Analysis quantification->analysis end Compare Efficacy analysis->end

Caption: Workflow for in vitro comparison of neuroprotective compounds.

Conclusion and Future Directions

This compound (NU-9) represents a novel therapeutic strategy for neurodegenerative diseases by targeting the fundamental process of protein aggregation. Preclinical data are encouraging, suggesting a potential efficacy advantage over existing ALS therapies in specific cellular models and demonstrating proof-of-concept in an Alzheimer's model. However, it is crucial to underscore that these are early-stage, non-human data.

The ongoing Phase 1 clinical trial of AKV9 will provide the first human safety and pharmacokinetic data, which will be critical in determining the future developmental path of this compound. Subsequent clinical trials will be necessary to establish its efficacy and safety in patient populations. For researchers and drug development professionals, this compound's unique mechanism of action warrants attention as a potential departure from current treatment paradigms. Further investigation into its molecular targets and the full scope of its cellular effects will be vital for optimizing its therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for AL-9

Author: BenchChem Technical Support Team. Date: December 2025

The correct and safe disposal of any chemical substance is paramount for ensuring laboratory safety and environmental protection. The specific procedures for the disposal of "AL-9" are entirely dependent on its chemical composition and associated hazards. Different products may be designated as "this compound," each with a unique formulation requiring distinct disposal protocols. Therefore, the first and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer.

Immediate Steps for Safe Disposal:

  • Identify the Chemical Composition: Locate the Safety Data Sheet (SDS) for the specific this compound product in use. The SDS is the primary source of information regarding the chemical's properties, hazards, and disposal instructions.

  • Consult Section 13 of the SDS: This section, titled "Disposal considerations," will provide specific guidance on the appropriate disposal methods for the chemical and its container.[1][2]

  • Follow Institutional and Local Regulations: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.[1][2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

General Guidelines for Chemical Waste Disposal

In the absence of immediate access to the SDS, or as a supplement to it, the following general procedures for handling and disposing of laboratory chemical waste should be followed. These are based on standard laboratory safety practices.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling chemical waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

Waste Segregation and Storage:

  • Do not mix incompatible wastes. Mixing incompatible chemicals can lead to dangerous reactions.

  • Store chemical waste in containers that are compatible with the material they contain.

  • Keep waste containers securely closed except when adding waste.

  • Label all waste containers clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents. Do not use abbreviations or chemical formulas.

  • Store waste containers in a designated, well-ventilated area, away from ignition sources if the waste is flammable.

Disposal Methods:

  • Licensed Waste Disposal Contractor: Most chemical waste from laboratories must be disposed of through a licensed hazardous waste disposal contractor. Your institution's EHS department will coordinate these services.

  • Sanitary Sewer Disposal: Some aqueous, non-hazardous wastes may be suitable for drain disposal, but only if explicitly permitted by the SDS and local regulations. Generally, this is only for small quantities of dilute, non-toxic solutions. Never dispose of flammable, reactive, corrosive, or toxic chemicals down the drain.

  • Trash Disposal: Only non-hazardous, solid waste can be disposed of in the regular trash. The chemical must not be radioactive, a biological hazard, flammable, reactive, corrosive, or toxic.

Empty Container Disposal:

  • Empty chemical containers should be triple-rinsed with a suitable solvent.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, with the label removed or defaced.

Quantitative Data Summary

The following table summarizes quantitative exposure limits for some chemicals that may be present in a product labeled "this compound," based on the provided search results. It is essential to consult the specific SDS for your product to determine the relevant exposure limits.

SubstanceExposure Limit TypeValue
A-9 Cutting Fluid ComponentTWA (8 hours)500 ppm
(unspecified)STEL (15 minutes)750 ppm
2-Butoxy EthanolLD50 (rat, oral)530 mg/kg
2-Butoxy EthanolLD50 (rabbit, skin)490 mg/kg
Aluminum Metal PowderLD50 (rat, oral)>15900 mg/kg

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; LD50: Lethal Dose, 50%

Experimental Protocols

Without the specific chemical identity of "this compound," a detailed experimental protocol for disposal cannot be provided. However, a general protocol for preparing an unknown laboratory chemical waste for disposal is as follows:

Protocol for Preparing Chemical Waste for Disposal:

  • Information Gathering:

    • Obtain the Safety Data Sheet (SDS) for the chemical.

    • Review Sections 2 (Hazard Identification), 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal considerations).

    • Consult your institution's EHS guidelines for chemical waste disposal.

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE as specified in the SDS, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Container Selection and Labeling:

    • Select a clean, compatible container with a secure lid.

    • Affix a "Hazardous Waste" label to the container.

    • On the label, write the full chemical name of the waste, the date, and your name and contact information.

  • Waste Transfer:

    • In a well-ventilated area, such as a fume hood, carefully transfer the waste into the labeled container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Securely close the container.

  • Temporary Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Segregate the waste from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

Visualizing the Disposal Process

The following diagrams illustrate the decision-making process for chemical disposal and a general workflow for handling chemical waste.

Chemical_Disposal_Decision_Process start Start: Need to dispose of this compound sds Consult the Safety Data Sheet (SDS) for this compound start->sds ehs Consult Institutional EHS Guidelines and Local Regulations sds->ehs identify_hazards Identify Hazards (Flammable, Corrosive, Reactive, Toxic) ehs->identify_hazards is_hazardous Is the waste hazardous? identify_hazards->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Follow non-hazardous waste disposal procedures is_hazardous->non_hazardous_waste No licensed_contractor Dispose via Licensed Waste Contractor hazardous_waste->licensed_contractor sanitary_sewer Permitted for Sanitary Sewer? non_hazardous_waste->sanitary_sewer end End: Safe and Compliant Disposal licensed_contractor->end trash Permitted for Trash? sanitary_sewer->trash No sewer_disposal Dispose down the drain with copious amounts of water sanitary_sewer->sewer_disposal Yes trash->licensed_contractor No trash_disposal Dispose in regular trash trash->trash_disposal Yes sewer_disposal->end trash_disposal->end

Caption: Decision-making workflow for the proper disposal of chemical waste.

Chemical_Waste_Handling_Workflow start Start: Chemical Waste Generated wear_ppe Wear Appropriate PPE start->wear_ppe select_container Select and Label a Compatible Waste Container wear_ppe->select_container transfer_waste Carefully Transfer Waste to Container select_container->transfer_waste close_container Securely Close Container transfer_waste->close_container store_waste Store in Designated Satellite Accumulation Area close_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Waste Removed for Disposal request_pickup->end

Caption: General workflow for handling and preparing chemical waste for disposal.

References

Navigating the Safe Handling of AL-9: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "AL-9" does not correspond to a universally recognized chemical in standard databases. The following guidelines provide a comprehensive framework for the safe handling of a potentially hazardous chemical, referred to herein as this compound. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the exact substance being used to ensure full compliance and safety.

This guide delivers essential, immediate safety and logistical information, including operational and disposal plans, to establish a foundation of trust and position this as a preferred resource for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before any procedure involving this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE). The selection of PPE is contingent on the potential hazards identified for the specific form of this compound being handled (e.g., solid, liquid, aerosol).

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound based on different levels of exposure risk. These levels are derived from general laboratory safety protocols and should be adapted based on a thorough risk assessment of the specific experimental procedure.

PPE LevelRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Level D (Minimum) Not required for nuisance contamination only.Safety glasses with side shields.Standard laboratory gloves (e.g., nitrile).Long-sleeved lab coat.
Level C (Moderate) Full-face or half-mask air-purifying respirator (NIOSH approved).[1][2]Chemical splash goggles or a face shield worn over safety glasses.[3][4]Chemical-resistant gloves (type to be determined by specific chemical resistance).Chemical-resistant apron or coveralls over a lab coat.[3]
Level B (High) Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator.Hooded chemical-resistant clothing with integrated face shield.Inner and outer chemical-resistant gloves.Chemical-resistant suit.
Level A (Maximum) Positive-pressure, full-facepiece SCBA or supplied-air respirator with escape SCBA.Totally encapsulating chemical- and vapor-protective suit.Inner and outer chemical-resistant gloves.Totally encapsulating chemical- and vapor-protective suit.

Note: The appropriate PPE level must be determined by a qualified safety professional after a thorough hazard assessment.

Operational Plan: A Step-by-Step Workflow for Handling this compound

This generalized workflow provides a procedural outline for handling this compound in a laboratory setting. Specific experimental protocols will require adaptation of these steps.

General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_disposal Waste Management prep_1 Review Safety Data Sheet (SDS) for this compound prep_2 Conduct Pre-Experiment Hazard Assessment prep_1->prep_2 prep_3 Don Appropriate Personal Protective Equipment (PPE) prep_2->prep_3 prep_4 Prepare and Verify Functionality of Engineering Controls (e.g., Fume Hood) prep_3->prep_4 handling_1 Weigh/Measure this compound in a Ventilated Enclosure prep_4->handling_1 handling_2 Perform Experimental Procedure handling_1->handling_2 handling_3 Monitor for Spills or Exposure handling_2->handling_3 cleanup_1 Decontaminate Work Surfaces handling_3->cleanup_1 cleanup_2 Segregate and Label this compound Waste cleanup_1->cleanup_2 cleanup_3 Doff and Dispose of Contaminated PPE cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4 disposal_1 Store Waste in a Designated Satellite Accumulation Area cleanup_4->disposal_1 disposal_2 Arrange for Pickup by a Licensed Hazardous Waste Disposal Company disposal_1->disposal_2

Caption: General workflow for safe handling and disposal of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to ensure environmental protection and regulatory compliance.

Waste Segregation and Collection
  • All materials contaminated with this compound, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste.

  • Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container.

  • Solid waste contaminated with this compound should be collected in a separate, clearly labeled, and sealed container.

  • All waste containers must be clearly labeled with "Hazardous Waste: this compound" and the date of accumulation.

Storage
  • Store waste containers in a designated and secure Satellite Accumulation Area.

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

Final Disposal
  • Disposal of this compound waste must be conducted through a licensed professional hazardous waste disposal company.

  • Never dispose of this compound down the drain or in regular trash.

  • Provide the waste disposal company with a complete Safety Data Sheet (SDS) for this compound to ensure proper handling and disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • For small spills, if trained and equipped to do so, contain the spill with an appropriate absorbent material.

  • For large spills, evacuate the area and contact the institution's emergency response team immediately.

  • Ensure the area is well-ventilated and prevent the entry of the substance into drains or waterways.

By adhering to these comprehensive safety and handling protocols, researchers and scientists can mitigate the risks associated with handling the potentially hazardous substance this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。